Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate has emerged as a pivotal structural motif and a versatile building block in medicinal chemistry. Its unique combination of a conformationally constrained piperazine ring, a reactive cyanomethyl group, and a strategically placed Boc protecting group makes it an invaluable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and critical applications, with a particular focus on its role in the development of targeted therapies such as Janus Kinase (JAK) inhibitors. Through a blend of theoretical principles and practical, field-proven insights, this document aims to equip researchers with the knowledge to effectively utilize this compound in their drug discovery and development endeavors.
Introduction: The Strategic Importance of Substituted Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs spanning various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] The two nitrogen atoms within the six-membered ring offer sites for substitution, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic profiles.[2] Furthermore, the piperazine core can act as a rigid linker to correctly orient pharmacophoric elements for optimal target engagement.
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, specifically, is a chiral, mono-Boc-protected piperazine derivative. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group, deactivating one nitrogen atom and thereby allowing for selective functionalization at the secondary amine.[3] The cyanomethyl substituent at the 2-position is not merely a structural feature; the nitrile group can serve as a precursor to other functional groups or as a key pharmacophoric element itself. This strategic combination of functionalities makes it a highly sought-after intermediate in the synthesis of complex heterocyclic systems.
Physicochemical and Analytical Profile
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 1808997-73-0 (racemic), 1589565-36-5 ((S)-enantiomer) | [4][5] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [4] |
| Molecular Weight | 225.29 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 361.1 ± 17.0 °C (Predicted) | [4] |
| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [4] |
Spectroscopic Data
The structural elucidation and purity assessment of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate rely on a combination of spectroscopic techniques. Below is a summary of typical analytical data.
| Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-3.8 (m, 1H, CH), ~3.6-3.4 (m, 2H, piperazine CH₂), ~3.0-2.8 (m, 4H, piperazine CH₂), ~2.6-2.4 (m, 2H, CH₂CN), ~1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~154.5 (C=O), ~118.0 (CN), ~80.0 (C(CH₃)₃), ~55.0 (piperazine CH), ~48.0, ~45.0, ~43.0 (piperazine CH₂), ~28.4 (C(CH₃)₃), ~20.0 (CH₂CN) |
| IR (KBr, cm⁻¹) | ~2975 (C-H stretch, alkane), ~2250 (C≡N stretch, nitrile), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z: 226.15 [M+H]⁺, 170.13 [M-C₄H₉+H]⁺, 126.10 [M-Boc+H]⁺ |
Note: The exact chemical shifts and coupling constants in NMR can vary depending on the solvent and instrument. The values provided are typical representations.
Synthesis and Purification
The synthesis of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is most commonly achieved through the N-alkylation of mono-Boc-protected piperazine with a suitable two-carbon electrophile bearing a nitrile group.
Synthetic Strategy: N-Alkylation
The most direct and widely used method involves the nucleophilic substitution of a haloacetonitrile, typically 2-chloroacetonitrile, by tert-butyl piperazine-1-carboxylate. The Boc group on one of the piperazine nitrogens effectively reduces its nucleophilicity, allowing for selective mono-alkylation on the unprotected secondary amine.
Caption: General synthetic scheme for N-alkylation.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
2-Chloroacetonitrile (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Slowly add 2-chloroacetonitrile (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate as an off-white solid.
Causality Behind Experimental Choices:
-
Excess Base: The use of at least two equivalents of potassium carbonate is crucial. One equivalent neutralizes the HCl byproduct of the reaction, while the second equivalent ensures a sufficiently basic medium to facilitate the deprotonation of the piperazine nitrogen, thus maintaining its nucleophilicity.
-
Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution. Its boiling point allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.
-
Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts and any remaining water-soluble impurities.
Reactivity and Chemical Transformations
The synthetic utility of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate stems from the distinct reactivity of its functional groups.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions to liberate the secondary amine. This is a fundamental step to allow for further functionalization at this position.
Caption: Boc deprotection of the piperazine nitrogen.
Mechanism of Boc Deprotection:
The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine as its corresponding salt.[6]
Protocol for Boc Deprotection:
-
Dissolve tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the solvent and excess acid can be removed under reduced pressure to yield the hydrochloride or trifluoroacetate salt of 2-(piperazin-2-yl)acetonitrile.
Further N-Alkylation
Following Boc deprotection, the newly revealed secondary amine can undergo a second N-alkylation, allowing for the introduction of a different substituent at the 1-position. This sequential and controlled functionalization is a key advantage of using a mono-protected piperazine derivative.
Transformations of the Cyanomethyl Group
The cyanomethyl group is a versatile functional handle. The nitrile can be:
-
Reduced to a primary amine (-CH₂CH₂NH₂), providing a point for further derivatization.
-
Hydrolyzed to a carboxylic acid (-CH₂COOH), which can then be used in amide bond formation.
-
Act as a carbon nucleophile at the α-position under basic conditions.
Applications in Medicinal Chemistry: A Case Study in JAK Inhibitors
The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and its deprotected form are key intermediates in the synthesis of several Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.[7]
The Role of JAK in Disease
The JAK-STAT signaling pathway is a critical component of the immune system, transducing signals from cytokines and growth factors to regulate gene expression involved in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis.[7]
Caption: Simplified JAK-STAT signaling pathway.
Synthesis of JAK Inhibitors
Several approved JAK inhibitors, such as Tofacitinib, Ruxolitinib, and Upadacitinib, feature a core structure where a heterocyclic base is connected to a functionalized piperidine or pyrrolidine ring. The cyanomethylpiperazine moiety serves as a key component in building the side chain that is crucial for the molecule's activity and pharmacokinetic properties.
For instance, in the synthesis of Tofacitinib, a related cyanomethyl-substituted piperidine is used.[3] The cyanomethyl group is ultimately part of the 3-oxopropanenitrile side chain that is installed on the piperidine nitrogen. The general strategy involves coupling the deprotected cyanomethylpiperazine with the core heterocyclic structure of the drug.
Caption: General strategy for incorporating the piperazine moiety.
The use of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate allows for a controlled, stepwise synthesis, ensuring the correct regiochemistry and minimizing the formation of byproducts. This is a testament to the compound's value in streamlining the synthesis of complex drug molecules, ultimately accelerating the drug development process.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern organic synthesis. Its carefully orchestrated arrangement of a piperazine scaffold, a versatile cyanomethyl group, and a readily cleavable Boc protecting group provides chemists with a powerful tool for the efficient construction of complex, high-value molecules. As demonstrated by its application in the synthesis of life-changing JAK inhibitors, this building block plays a crucial role in advancing the frontiers of medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile compound in their quest for the next generation of therapeutics.
References
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]
-
PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Vadalà, M., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3321. [Link]
- Google Patents. US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors.
- Google Patents. WO2013043962A1 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors.
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
-
PubChem. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. [Link]
-
Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Singh, U. P., & Bhat, H. R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2603. [Link]
Sources
- 1. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 [data.epo.org]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. Synthesis of Tofacitinib [cjph.com.cn]
- 4. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 5. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Introduction
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a key heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents. As a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry, this compound provides a synthetically versatile handle for constructing novel drug candidates.[1][2] The presence of a cyanomethyl group, a Boc-protecting group, and a chiral center makes it a valuable intermediate for creating molecules with specific stereochemistry and functionality.
This guide offers a detailed examination of the core physical and chemical properties of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, with a focus on the (S)-enantiomer, which is commonly referenced in chemical literature and supplier catalogs. We will provide not only the established data for this compound but also the underlying scientific rationale for the experimental protocols used to determine these properties. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this intermediate for its effective application in discovery and process chemistry.
Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is known by several synonyms, and its structural features dictate its chemical behavior.
Common Synonyms:
-
tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate[3][4][5]
-
(S)-2-(1-Boc-2-piperazinyl)acetonitrile[4]
-
(2S)-1-Boc-2-(cyanomethyl)piperazine[4]
Molecular Structure
The molecule consists of a piperazine ring N-protected with a tert-butyloxycarbonyl (Boc) group at the 1-position. A cyanomethyl (-CH₂CN) group is attached to the chiral carbon at the 2-position.
Caption: 2D Chemical Structure of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.
Key Identifiers
The following table summarizes the essential identifiers for the (S)-enantiomer of the title compound.
| Identifier | Value | Source |
| CAS Number | 1589565-36-5 | [3][5] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [3][5] |
| Molecular Weight | 225.29 g/mol | [3][5] |
| Exact Mass | 225.147726857 Da | |
| InChIKey | BTWCKQOWWVNXTC-VIFPVBQESA-N |
Physicochemical Properties
The physical properties of a compound are critical for predicting its behavior in various experimental conditions, from reaction kinetics to formulation and biological assays.
| Property | Value | Significance in Drug Development |
| Appearance | Off-white to light yellow solid | [3] |
| Density (Predicted) | 1.064 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.70 ± 0.40 | [3] |
| XLogP3 (Predicted) | 0.2 | |
| Polar Surface Area | 65.4 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
Analytical Characterization: Self-Validating Protocols
To ensure the identity, purity, and stability of a compound, a series of orthogonal analytical techniques must be employed. Each protocol serves as a validation check on the others.
Caption: A self-validating workflow for the comprehensive analysis of a chemical intermediate.
Protocol 1: Purity and Identity Confirmation via HPLC-MS
-
Expertise & Rationale: This is the frontline technique for any organic compound. High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities, providing a quantitative measure of purity (typically as a percentage of area under the curve). The in-line Mass Spectrometer (MS) provides the molecular weight of the eluting peaks, serving as an unambiguous confirmation of the compound's identity.
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 50 - 500 m/z.
-
-
Data Analysis: The HPLC chromatogram should show a single major peak. The mass spectrum corresponding to this peak should display a prominent ion at m/z = 226.3, corresponding to the [M+H]⁺ adduct.
-
Protocol 2: Structural Elucidation via NMR Spectroscopy
-
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for unequivocally determining the chemical structure of an organic molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. While specific spectral data is proprietary to the manufacturer, the expected chemical shifts and multiplicities can be predicted based on the known structure. For example, related structures like benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate show characteristic signals for the piperazine ring protons and the cyanomethyl group.[6]
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Signals:
-
A large singlet around 1.4 ppm corresponding to the 9 protons of the tert-butyl group.
-
A complex series of multiplets between 2.5 and 4.0 ppm for the protons on the piperazine ring and the cyanomethyl methylene group.
-
A broad singlet for the N-H proton of the secondary amine.
-
-
Expected ¹³C NMR Signals:
-
A signal around 170 ppm for the carbonyl carbon of the Boc group.
-
A signal around 117 ppm for the nitrile carbon.
-
Signals for the carbons of the piperazine ring and the tert-butyl group.
-
-
Synthesis, Applications, and Safety
Synthetic Context
This compound is not typically a final product but rather a crucial intermediate. It is often synthesized by deprotecting a precursor that has both the 1- and 4-positions of the piperazine ring protected. For instance, a common route involves the selective removal of a protecting group from a dicarboxylate precursor using acid.[6][7]
Caption: Role as a key intermediate in multi-step pharmaceutical synthesis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar Boc-protected piperazines and nitrile-containing compounds provide a reliable basis for safe handling.
-
Hazard Classification: Based on related compounds, it should be treated as harmful if swallowed, inhaled, or in contact with skin.[8] It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[9][12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[3]
Conclusion
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a well-defined chemical entity with predictable physicochemical properties that make it an asset in synthetic chemistry. Its balanced lipophilicity, defined stereochemistry, and versatile functional groups underpin its utility as a building block for drug discovery. A thorough understanding of its properties, supported by a robust and self-validating analytical workflow, is paramount for its successful and safe implementation in the laboratory and beyond.
References
-
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate, PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for tert-Butyl 4-(2-Cyano-4-formylphenyl)piperazine-1-carboxylate, Aaron Chemicals LLC. [Link]
-
tert-Butyl piperazine-1-carboxylate, PubChem, National Center for Biotechnology Information. [Link]
-
Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, PubChem, National Center for Biotechnology Information. [Link]
-
Supporting Information for a relevant publication, Semantic Scholar. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate, Indian Journal of Heterocyclic Chemistry. [Link]
-
tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride, Autech Industry Co.,Ltd. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, PubMed Central, National Institutes of Health. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 4. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1 [chemicalbook.com]
- 8. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. aaronchem.com [aaronchem.com]
An In-depth Technical Guide to tert-Butyl 2-(cyanomethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, a versatile heterocyclic building block pivotal in the synthesis of contemporary pharmaceutical agents. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, structural characterization, reactivity, and applications, grounding all technical discussions in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of the Substituted Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its prevalence is attributed to the two nitrogen atoms which can be functionalized to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[2] The introduction of a cyanomethyl group at the C-2 position, combined with the orthogonal N-1 Boc protecting group, renders tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate a highly valuable and versatile intermediate. The Boc group provides robust protection during various synthetic transformations yet is readily cleaved under mild acidic conditions, allowing for selective late-stage functionalization of the N-1 nitrogen.[3] The cyanomethyl substituent and the free N-4 nitrogen serve as key handles for introducing further molecular complexity, making this compound a cornerstone for building diverse compound libraries aimed at a wide array of biological targets.
Synthesis and Purification: A Reliable and Scalable Approach
The synthesis of asymmetrically substituted piperazines like tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate requires a strategic approach to ensure regioselectivity. A common and effective method involves the initial preparation of a suitably protected piperazine precursor, followed by the introduction of the cyanomethyl group. While various synthetic routes to the piperazine core exist, this guide details a representative protocol adapted from the synthesis of analogous substituted piperazines, emphasizing the rationale behind the chosen conditions.[4][5]
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-stage process: the formation of a mono-Boc protected piperazine with a handle for cyanomethylation, followed by the nucleophilic substitution to install the cyanomethyl group.
Caption: General Synthetic Workflow.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and starting materials.
Step 1: Synthesis of 1-Boc-2-piperazinemethanol
A common precursor for C-2 functionalization is the corresponding alcohol. This can be achieved through various routes, including the reduction of a 2-carboxypiperazine derivative.
Step 2: Conversion of the Alcohol to a Mesylate
-
To a solution of 1-Boc-2-piperazinemethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Causality: The conversion of the primary alcohol to a mesylate transforms the hydroxyl group into a good leaving group, facilitating the subsequent nucleophilic substitution by the cyanide anion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Nucleophilic Substitution with Cyanide
-
Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.2 M).
-
Add sodium cyanide (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Causality: The cyanide anion acts as a nucleophile, displacing the mesylate in an SN2 reaction to form the desired cyanomethyl group. A polar aprotic solvent is used to solubilize the cyanide salt and promote the SN2 reaction.
Step 4: Purification
The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate as a pure solid or oil.
Structural Elucidation and Characterization
Spectroscopic Data Summary
| Technique | Key Features and Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), the piperazine ring protons (multiplets, ~2.5-4.0 ppm, 7H), and the cyanomethyl protons (doublet of doublets, ~2.6 ppm, 2H). The diastereotopic nature of the cyanomethyl protons and the protons on the piperazine ring will likely result in complex splitting patterns. |
| ¹³C NMR | Resonances for the tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm), the piperazine ring carbons (~40-55 ppm), the cyanomethyl carbon (~25 ppm), the nitrile carbon (~117 ppm), and the carbamate carbonyl carbon (~155 ppm). |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹. A strong absorption for the carbamate carbonyl (C=O) stretch around 1690 cm⁻¹. C-H stretching vibrations for the aliphatic and tert-butyl groups will be observed in the 2850-3000 cm⁻¹ region. |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ for C₁₁H₁₉N₃O₂ is at m/z 226.1550. Common fragments would correspond to the loss of the Boc group or the tert-butyl group. |
Self-Validation: The combination of these techniques provides a robust validation of the chemical structure. For instance, the presence of the nitrile group is confirmed by both the characteristic IR stretch and the ¹³C NMR signal, while the regiochemistry of the substitution is determined by detailed analysis of the ¹H and ¹³C NMR spectra, including 2D techniques like COSY and HSQC.
Reactivity and Synthetic Applications
tert-Butyl 2-(cyanomethyl)piperazine-1-carboxylate is a bifunctional molecule, offering two primary sites for further chemical modification: the unprotected secondary amine (N-4) and the cyanomethyl group.
Reactions at the N-4 Position
The secondary amine is a nucleophilic center and readily undergoes a variety of common transformations in medicinal chemistry.
-
N-Alkylation and N-Arylation: The N-4 nitrogen can be alkylated using alkyl halides or sulfonates, or undergo reductive amination with aldehydes and ketones. It is also a suitable nucleophile for Buchwald-Hartwig amination or SNAr reactions with (hetero)aryl halides to introduce aromatic moieties.[7]
-
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) affords the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.
Caption: Reactivity at the N-4 Position.
Transformations of the Cyanomethyl Group
The cyanomethyl group is a versatile functional handle that can be converted into other important moieties.
-
Reduction to an Amine: The nitrile can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Nickel), or borane complexes.[8] This transformation is particularly useful for introducing a two-carbon linker to a primary amine, creating a diamine scaffold.
-
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, providing an entry point for amide bond formation or other carboxylic acid chemistries.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate(1808997-73-0) 1H NMR [m.chemicalbook.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. thepoolandspahouse.com [thepoolandspahouse.com]
- 6. (R)-2-(piperazin-2-yl)acetonitrile dihydrochloride(2250242-66-9) 1H NMR [m.chemicalbook.com]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (CAS: 1589565-36-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides insights into its synthesis and reactivity, outlines its applications, and lists key suppliers. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics, particularly in the area of oncology.
Introduction
tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, with CAS number 1589565-36-5, is a mono-Boc-protected piperazine derivative. The presence of a chiral center and a reactive cyanomethyl group makes it a valuable intermediate for introducing a substituted piperazine moiety into target molecules. The piperazine ring is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and oral bioavailability. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring, a crucial aspect in multi-step organic synthesis. This guide will delve into the technical details of this compound, providing a foundation for its effective utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its successful application in experimental work. Below is a summary of the known properties of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.
| Property | Value | Reference |
| CAS Number | 1589565-36-5 | [1][2] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| IUPAC Name | tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | [3] |
| Synonyms | (S)-1-Boc-2-(cyanomethyl)piperazine, (S)-2-(1-Boc-2-piperazinyl)acetonitrile | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 75.0 - 77.0 °C | [1] |
| Boiling Point | 361.1 ± 17.0 °C (Predicted) | [2] |
| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Information not available | |
| Storage | 2-8°C, keep in a dark place, sealed in dry conditions | [5] |
Computational Data:
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 65.36 Ų | [1] |
| LogP | 1.10898 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Reactivity
A common strategy involves the modification of a pre-formed, differentially protected piperazine ring. For instance, a plausible precursor would be a piperazine dicarboxylate with two different, orthogonally removable protecting groups.
A related synthesis for benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves the deprotection of 1-benzyl 4-(tert-butyl) (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate using hydrochloric acid in dioxane. This suggests that the title compound could be synthesized from a precursor where the N4 position is protected by a group labile to conditions that leave the Boc group intact, or by direct modification of a mono-Boc protected piperazine.
General Reactivity:
The chemical behavior of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is dictated by its functional groups: the Boc-protected amine, the secondary amine, and the cyanomethyl group.
-
Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of reagents and reaction conditions, including catalytic hydrogenation and basic conditions. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent. This allows for the selective deprotection and subsequent functionalization of the N1 nitrogen.
-
Secondary Amine: The unprotected secondary amine at the N4 position is nucleophilic and serves as the primary site for derivatization. It can readily participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides or sulfonates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Coupling Reactions: Participation in various cross-coupling reactions, such as Buchwald-Hartwig amination.
-
-
Cyanomethyl Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for molecular elaboration. The adjacent methylene group is also acidic and can potentially be deprotonated to form a nucleophile.
The interplay of these functional groups makes this compound a versatile building block for constructing complex molecular architectures.
Applications in Drug Discovery
The primary application of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is as a chiral building block in the synthesis of pharmacologically active compounds. Its utility is particularly prominent in the development of inhibitors for challenging drug targets.
A notable example is its use as a key intermediate in the synthesis of KRAS G12C inhibitors. The KRAS oncogene is frequently mutated in various cancers, and the development of effective inhibitors has been a long-standing goal in oncology research. The specific stereochemistry and functionality of this piperazine derivative are crucial for achieving the desired binding affinity and selectivity for the target protein.
The general workflow for utilizing this building block in drug discovery is illustrated below:
Figure 1: A generalized workflow for the application of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate in multi-step synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.
Hazard Identification:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Suppliers
tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is commercially available from a number of chemical suppliers. It is important to verify the purity and quality of the material from the chosen supplier.
Selected Suppliers:
-
ChemScene[1]
-
ChemicalBook[4]
-
BLDpharm[5]
-
Parchem[6]
-
Sigma-Aldrich[7]
-
Ambeed[8]
-
Arctom[9]
-
AiFChem[10]
-
Fluoropharm[11]
Disclaimer: This is not an exhaustive list and does not constitute an endorsement of any particular supplier.
Conclusion
tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is a valuable and versatile chiral building block for drug discovery and development. Its unique combination of a stereocenter, a differentially protected piperazine ring, and a reactive cyanomethyl group provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe use in the laboratory. As research into challenging drug targets continues, the demand for such specialized building blocks is likely to grow, further cementing the importance of this compound in the field of medicinal chemistry.
References
-
PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]
- Google Patents.
-
Chem-Space. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]
-
ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]
-
Fluoropharm. 1589565-36-5 | tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]
-
Reagentia. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate (1 x 5 g). [Link]
-
Snap Intermediates. Indenting New Products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. bldpharm.com [bldpharm.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate(1808997-73-0) 1H NMR spectrum [chemicalbook.com]
- 8. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 11. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]
Foreword: The Strategic Value of Chiral Piperazines in Drug Discovery
An In-Depth Technical Guide to (S)-2-(1-Boc-2-piperazinyl)acetonitrile: A Core Building Block in Modern Oncology
To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the piperazine ring is a familiar and trusted scaffold. Its prevalence in FDA-approved drugs is a testament to its unique ability to impart favorable physicochemical properties, including aqueous solubility and optimal pharmacokinetic profiles.[1][2] When chirality is introduced to this privileged structure, as in the case of (S)-2-(1-Boc-2-piperazinyl)acetonitrile , the resulting building block offers a three-dimensional framework that is essential for achieving high-potency and selective interactions with complex biological targets.[3][4] This guide provides an in-depth analysis of this specific chiral synthon, from its fundamental structural characteristics to its pivotal role in the synthesis of targeted cancer therapies.
Core Structural and Physicochemical Profile
(S)-2-(1-Boc-2-piperazinyl)acetonitrile is a chiral heterocyclic compound featuring a piperazine ring substituted at the C-2 position with a cyanomethyl group. The nitrogen at the N-1 position is protected by a tert-butoxycarbonyl (Boc) group, a feature that is critical for its utility in multi-step synthesis, allowing for selective deprotection and functionalization of the N-4 nitrogen.
Key Identifiers and Properties
A summary of the primary identifiers and computed physicochemical properties for this compound is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | [5] |
| CAS Number | 1589565-36-5 | [5][6][7] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [5][6][7] |
| Molecular Weight | 225.29 g/mol | [5][6][7] |
| Predicted Density | 1.064 ± 0.06 g/cm³ | [6] |
| Predicted BP | 361.1 ± 17.0 °C | [6] |
| XLogP3 | 0.2 | [5] |
A hydrochloride salt of this compound is also documented under CAS Number 2641659-63-2.[8]
Caption: Synthetic workflow from alcohol to nitrile.
Step-by-Step Methodology:
-
Activation of the Hydroxyl Group:
-
Dissolve the starting material, (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, in an appropriate aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA, ~3.0 equivalents) to act as a base, followed by the dropwise addition of methanesulfonyl chloride (MsCl, ~1.2 equivalents).
-
Allow the reaction to stir and warm to room temperature for approximately 1 hour. The formation of the mesylate intermediate can be monitored by Thin Layer Chromatography (TLC). The rationale for this step is to convert the poor leaving group (-OH) into an excellent leaving group (-OMs) for the subsequent nucleophilic substitution.
-
-
Nucleophilic Substitution with Cyanide:
-
Following the in-situ formation of the mesylate, the solvent (THF) is typically removed under reduced pressure.
-
The crude mesylate is then dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Sodium cyanide (NaCN, ~1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to approximately 80°C and stirred until the reaction is complete (monitored by TLC or LC-MS). The choice of DMSO facilitates the Sₙ2 reaction by solvating the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel to yield the final (S)-2-(1-Boc-2-piperazinyl)acetonitrile as a pure compound.
-
This synthetic route is highly reliable due to the well-established nature of mesylation and cyanide displacement reactions, providing a high yield of the desired chiral product.
Application in Drug Development: The Adagrasib Case Study
The primary and most significant application of (S)-2-(1-Boc-2-piperazinyl)acetonitrile is its function as a crucial chiral intermediate in the synthesis of Adagrasib (MRTX849). [9][10][11]Adagrasib is a potent, selective, and irreversible inhibitor of the KRASG12C mutant protein, a key driver in several forms of cancer, including non-small cell lung cancer. [9][10] The synthesis of Adagrasib involves the coupling of this chiral piperazine building block to a complex heterocyclic core. [1][11][12]The (S)-stereochemistry at the C-2 position of the piperazine ring is essential for the final drug's ability to bind effectively to its target protein. The cyanomethyl group is a precursor to the acrylamide "warhead," which forms a covalent bond with the target cysteine residue on the KRASG12C protein.
The synthetic pathway to Adagrasib underscores the importance of this building block. The Boc-protected N-1 position allows the N-4 nitrogen to be coupled to the main drug scaffold. In later steps, the Boc group is removed, and the newly freed N-1 nitrogen is acylated to install the reactive acrylamide moiety. [11][13]The development of efficient, scalable syntheses for Adagrasib has been a focus of process chemistry research, further highlighting the industrial relevance of its key intermediates. [10][13]
Caption: Role of the title compound in Adagrasib synthesis.
Conclusion and Future Outlook
(S)-2-(1-Boc-2-piperazinyl)acetonitrile is more than just a chemical intermediate; it is an enabling tool in the field of targeted drug discovery. Its well-defined stereochemistry, coupled with the synthetic flexibility afforded by the orthogonal Boc protecting group, makes it an invaluable asset for constructing complex, biologically active molecules. The successful development of Adagrasib is a powerful demonstration of this building block's utility. As the demand for stereochemically complex and potent therapeutics continues to grow, the strategic application of such chiral synthons will remain a cornerstone of medicinal chemistry and pharmaceutical development.
References
- Supporting Information for a relevant synthesis. Semantic Scholar. [Online]
- Supplementary Information for a relevant synthesis. Macmillan Group - Princeton University. [Online]
-
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Online] Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Center for Biotechnology Information. [Online] Available at: [Link]
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed, National Center for Biotechnology Information. [Online] Available at: [Link]
-
Design and construction of a stereochemically diverse piperazine-based DNA-encoded chemical library. PubMed, National Center for Biotechnology Information. [Online] Available at: [Link]
- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Online]
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. [Online] Available at: [Link]
- Processes and intermediates for synthesis of adagrasib. Google Patents.
- Development of Adagrasib's Commercial Manufacturing Route.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Online] Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Design and construction of a stereochemically diverse piperazine-based DNA-encoded chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 7. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 8. 2641659-63-2|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate molecular weight and formula
An In-Depth Technical Guide to Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture, featuring a Boc-protected amine, a reactive cyanomethyl group, and a secondary amine within a piperazine scaffold, offers exceptional versatility for constructing complex molecular entities. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, characterization, and strategic applications. We delve into the causality behind its use as a privileged scaffold, present detailed experimental protocols for its synthesis and modification, and illustrate its synthetic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a cornerstone in pharmaceutical sciences, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2][3] Its prevalence stems from several key advantages: the two nitrogen atoms can be functionalized to modulate physicochemical properties like solubility and basicity, and the ring itself acts as a conformationally restricted linker to orient pharmacophoric groups in three-dimensional space.[4][5]
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, often sold as its (S)-enantiomer, emerges as a highly valuable derivative. The introduction of a cyanomethyl group at the C2 position provides a versatile chemical handle, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position allows for selective manipulation of the piperazine nitrogens. This strategic arrangement makes it an ideal starting material for creating libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery.[2]
Physicochemical and Structural Properties
The fundamental properties of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate are critical for its application in synthesis. The compound is typically an off-white to light yellow solid with good solubility in common organic solvents.[6]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₂ | PubChem[7][8] |
| Molecular Weight | 225.29 g/mol | PubChem[7][8] |
| IUPAC Name | tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | PubChem[7] |
| CAS Number | 1589565-36-5 (for S-enantiomer) | ChemicalBook[9] |
| Appearance | Off-white to light yellow solid | ChemicalBook[6] |
| Boiling Point | 361.1 ± 17.0 °C (Predicted) | ChemicalBook[6] |
| Density | 1.064 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |
Synthesis and Characterization
The synthesis of this building block relies on established principles of amine chemistry, primarily the nucleophilic substitution on a pre-functionalized piperazine core.
General Synthetic Route
A common and efficient method for preparing the title compound is through the alkylation of N-Boc-piperazine with a haloacetonitrile, such as bromoacetonitrile. This reaction is a classic nucleophilic substitution where the unprotected secondary amine of the piperazine attacks the electrophilic carbon of the bromoacetonitrile. The use of a non-nucleophilic base, like triethylamine or diisopropylethylamine, is crucial to neutralize the hydrobromic acid byproduct without competing in the primary reaction.[10]
Caption: Synthetic utility and reactive sites of the title compound.
-
N1-Boc Protection: The Boc group provides robust protection during reactions at the cyanomethyl group or the N4 nitrogen (if deprotected first). Its removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) cleanly yields the free secondary amine at N1, enabling further elaboration at this site. [11]2. N4-Secondary Amine: The unprotected secondary amine is a key site for nucleophilic attack. It can be readily alkylated, acylated, or used in reductive amination or Buchwald-Hartwig amination reactions to couple with various aromatic or heterocyclic systems, a common strategy in modern drug synthesis. [1]3. C2-Cyanomethyl Group: This group is a versatile synthon. It can be:
-
Reduced to a primary amine (e.g., using H₂, Raney Nickel, or LiAlH₄), extending the side chain to an aminoethyl group, which can serve as a new point for diversification or as a key pharmacophoric element.
-
Hydrolyzed under acidic or basic conditions to a carboxylic acid, creating a carboxymethyl side chain that can act as a hydrogen bond acceptor or be converted into an ester or amide.
-
Key Experimental Protocols
The following protocols are presented as representative methodologies. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol: Synthesis of Tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate
-
Expertise & Causality: This protocol uses (S)-tert-butyl piperazine-2-carboxylate as a starting material, which is then converted to the target molecule. This ensures stereochemical control. The use of triethylamine as a base is critical to neutralize the acid formed during the reaction without interfering with the primary nucleophilic substitution. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants.
-
Self-Validating System: Progress is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by NMR and MS analysis, ensuring the protocol's success.
Methodology:
-
To a stirred solution of (S)-tert-butyl piperazine-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of bromoacetonitrile (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 20-60% Ethyl Acetate in Hexanes) to yield the pure product.
-
Verify the structure and purity via ¹H NMR, ¹³C NMR, and MS.
Protocol: Boc-Deprotection of the Piperazine N1-Amine
-
Expertise & Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc protecting group. DCM is an ideal solvent as it is inert to TFA and dissolves the substrate. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.
-
Self-Validating System: The complete removal of the Boc group is monitored by TLC or LC-MS. The final product is typically isolated as a salt (e.g., TFA salt), which is often a stable, crystalline solid.
Methodology:
-
Dissolve Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (1.0 eq) in DCM (10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue, the TFA salt of 2-(cyanomethyl)piperazine, can be used directly or triturated with diethyl ether to yield a solid.
Safety and Handling
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is classified as an irritant. [8]Standard laboratory safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is more than a simple chemical; it is a strategically designed tool for accelerating drug discovery. Its well-defined reactive sites, coupled with the proven pharmacological importance of the piperazine core, make it an indispensable building block. The synthetic protocols and applications discussed in this guide highlight its versatility and provide a framework for its effective integration into complex synthetic campaigns, enabling the efficient generation of novel and diverse molecular architectures for biological screening.
References
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 7. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Solubility Profile of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the comprehensive evaluation of the solubility profile of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. Understanding the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the developability of active pharmaceutical ingredients (APIs). This document moves beyond a simple data sheet, offering a strategic, in-depth exploration of the methodologies required to build a robust solubility profile. We will detail the causal reasoning behind experimental design, from solvent selection to the influence of physicochemical parameters like pH and temperature. The protocols herein are designed as self-validating systems, ensuring the generation of reliable and reproducible data critical for informed decision-making in the drug development pipeline. All methodologies are grounded in authoritative scientific principles and standards, supported by comprehensive citations.
Introduction: The Strategic Importance of Solubility Profiling
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a heterocyclic compound of significant interest in pharmaceutical synthesis.[1] Its structure, featuring a piperazine core, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, and a polar cyanomethyl moiety, presents a unique and challenging solubility landscape. The introduction of the bulky, nonpolar Boc group generally increases the lipophilicity of the parent amine, influencing its solubility.[2] Conversely, the piperazine ring's inherent polarity typically leads to higher aqueous solubility.[3] This amphiphilic nature suggests a complex interplay with various solvent systems.
A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for:
-
Process Chemistry: Optimizing reaction conditions, controlling stoichiometry, and preventing precipitation during synthesis.
-
Purification: Developing efficient crystallization and chromatographic purification methods.
-
Formulation Science: Providing foundational data for the potential, albeit rare, progression of such a fragment into more complex studies.
-
Analytical Method Development: Ensuring the compound remains in solution during analysis by techniques such as HPLC or NMR.
This guide establishes a systematic approach to fully characterize the solubility of this compound, a critical step in early-stage drug discovery and development.[4]
Physicochemical Characterization: The Foundation of Solubility
Before quantitative solubility assessment, the solid-state properties of the material must be thoroughly characterized. The solubility of a compound is intrinsically linked to its solid form; different polymorphs or solvates of the same molecule can exhibit vastly different solubilities.
Essential Solid-State Analysis
A multi-technique approach is necessary to confirm the identity, purity, and solid form of the starting material.
Table 1: Recommended Physicochemical Characterization Techniques
| Technique | Purpose | Expected Outcome/Significance |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. | Verification of the chemical structure of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and absence of significant impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Confirmation of the correct molecular mass (225.29 g/mol ), further validating the compound's identity.[1] |
| X-Ray Powder Diffraction (XRPD) | Identification of the crystalline form. | Provides a unique fingerprint of the crystal lattice. Essential for identifying the polymorph being tested and ensuring batch-to-batch consistency. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal events. | A sharp melting point indicates a pure, crystalline substance. The data helps identify potential polymorphic transitions or desolvation events. |
| Thermogravimetric Analysis (TGA) | Assessment of solvent/water content. | Quantifies the amount of residual solvent or water, which can influence measured solubility. |
| Karl Fischer Titration | Precise quantification of water content. | Provides an accurate measure of the water content, critical for understanding solubility in non-aqueous and aqueous systems. |
Experimental Workflow: Initial Material Characterization
The following diagram illustrates the logical flow for initial material assessment, ensuring that all solubility studies are performed on a well-characterized, consistent solid form.
Caption: Workflow for the initial physicochemical characterization of the solid material.
Equilibrium Solubility Determination: Core Methodologies
The most reliable method for determining thermodynamic or equilibrium solubility is the shake-flask method.[5] This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a defined temperature and is considered the gold standard.[6]
Solvent Selection Rationale
The choice of solvents should be strategic, covering a range of polarities and functionalities relevant to pharmaceutical processing and analytical chemistry. Boc-protected amines generally show good solubility in a wide array of common organic solvents.[2]
Table 2: Recommended Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Protic solvents capable of hydrogen bonding; commonly used in synthesis and purification. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Aprotic, polar solvents with good solvating power for a range of compounds. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Aprotic solvents with moderate polarity, often used in organic reactions. |
| Esters | Ethyl Acetate (EtOAc) | Common solvent for chromatography and extraction; moderate polarity. |
| Apolar Solvents | Heptane, Toluene | Assess solubility in non-polar environments, relevant for anti-solvent and precipitation studies. |
| Nitriles | Acetonitrile (ACN) | Polar aprotic solvent, widely used as an HPLC mobile phase component. |
| Chlorinated | Dichloromethane (DCM) | Excellent solvent for a wide range of organic molecules, though its use is often minimized due to environmental concerns. |
| Aqueous Buffers | pH 2.0, 4.5, 6.8, 7.4 | Critical for understanding behavior in physiological environments and pH-dependent purification methods. |
Step-by-Step Protocol: Isothermal Shake-Flask Method
This protocol ensures the system reaches true thermodynamic equilibrium, a cornerstone of trustworthy data.[7][8]
Materials:
-
Calibrated analytical balance
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter (for aqueous studies)
-
HPLC-UV system for quantification
-
Class A volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Procedure:
-
Preparation: Add an excess amount of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate to a series of vials. The amount should be sufficient to ensure solid remains at the end of the experiment (e.g., 50-100 mg).[9]
-
Solvent Addition: Accurately dispense a fixed volume (e.g., 5 mL) of the selected solvent or buffer into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate for a period sufficient to reach equilibrium. A 24-72 hour period is typically robust, but the equilibrium time should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[8][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow for sedimentation of the excess solid. For colloidal suspensions, centrifugation (e.g., 15 min at 10,000 rpm) is required.[6]
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. The first few drops should be discarded to saturate the filter membrane. Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard calibration curve prepared with known concentrations of the compound.[7]
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Self-Validation and Trustworthiness in the Protocol
-
Visual Confirmation: The presence of excess solid at the end of the experiment is a primary validation check.[6]
-
Equilibrium Confirmation: Time-point sampling confirms that the system has reached a stable, thermodynamic equilibrium.[9]
-
Mass Balance: For a subset of samples, the solid residue can be isolated, dried, and re-analyzed by XRPD and DSC to confirm that no solid-form transformation has occurred during the experiment.
Caption: Step-by-step workflow for the isothermal shake-flask solubility method.
Influence of pH on Aqueous Solubility
The piperazine moiety of the molecule contains two nitrogen atoms that can be protonated. The pKa values of these nitrogens will govern the ionization state of the molecule at different pH values. The Boc-protected nitrogen is non-basic, but the secondary amine in the piperazine ring is basic.[10][11] Therefore, modifying the pH of an aqueous solution can significantly impact the compound's solubility by ionizing the piperazine nitrogen, with an increase in solubility often observed at lower pH values.[12][13]
pH-Solubility Profile Determination
The shake-flask method described above should be performed using a series of biocompatible buffers (e.g., citrate, phosphate, borate) covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2 to 10).
Key Considerations:
-
Buffer Capacity: Ensure the buffer system has sufficient capacity to maintain the target pH after the addition of the compound.
-
Final pH Measurement: The pH of the saturated solution must be measured at the end of the equilibration period to confirm the final experimental pH.[6]
-
Data Presentation: The results should be plotted as log(Solubility) vs. pH. This graphical representation provides a clear visual of the pH-dependent solubility and can be used to estimate the pKa of the ionizable group.
Table 3: Anticipated pH-Solubility Data Structure
| Target pH | Buffer System | Final Measured pH | Solubility (mg/mL) | Predominant Species |
| 2.0 | HCl/KCl | ~2.0 | High | Cationic (Protonated) |
| 4.5 | Acetate | ~4.5 | Moderate-High | Cationic (Protonated) |
| 6.8 | Phosphate | ~6.8 | Low | Neutral |
| 7.4 | Phosphate | ~7.4 | Low | Neutral |
| 9.0 | Borate | ~9.0 | Low-Moderate | Neutral / Cationic Mix |
| 10.0 | Borate | ~10.0 | Low | Neutral |
Effect of Temperature
The dissolution of a solid in a solvent can be an endothermic or exothermic process. Determining the temperature dependence of solubility is crucial for designing robust crystallization processes.
Experimental Approach
The shake-flask experiment should be repeated in a few key solvents (e.g., a protic solvent like IPA and an aprotic solvent like Ethyl Acetate) at a minimum of three different temperatures (e.g., 5 °C, 25 °C, 40 °C). This data allows for the construction of a solubility curve as a function of temperature, which is invaluable for controlling yield and purity during cooling crystallization.
Summary and Conclusion
This guide has outlined a comprehensive, scientifically rigorous approach to characterizing the solubility profile of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate. By integrating solid-state characterization with systematic equilibrium solubility studies across a range of solvents, pH values, and temperatures, researchers can generate a robust and reliable dataset. This data is not merely a collection of numbers but a foundational pillar for rational process development, purification optimization, and analytical method design. Following these detailed, self-validating protocols will ensure the highest level of scientific integrity and provide the trustworthy insights needed to accelerate drug development timelines.
References
-
PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
ResearchGate. (2021). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at: [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. National Library of Medicine. Available at: [Link]
-
Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Pharmaguideline. Available at: [Link]
-
National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Library of Medicine. Available at: [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. ResearchGate. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
Sources
- 1. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. The piperazine ring is a prevalent scaffold in drug discovery, known to enhance pharmacokinetic properties such as solubility and bioavailability. The cyanomethyl group at the C-2 position provides a versatile handle for further chemical modifications, making this molecule a valuable intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and considerations for stereochemical control.
Core Synthetic Strategies
The synthesis of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate can be broadly approached via two main strategies:
-
N-Boc Protection of a Pre-existing 2-(Cyanomethyl)piperazine Core: This is the most direct and commonly employed route, leveraging the commercial availability of the cyanomethyl-substituted piperazine.
-
Construction of the Substituted Piperazine Ring: These methods build the piperazine ring from acyclic precursors, often incorporating the desired stereochemistry from a chiral starting material.
This guide will primarily focus on the first strategy due to its efficiency and practicality.
Pathway 1: N-Boc Protection of 2-(Cyanomethyl)piperazine
This pathway is predicated on the availability of 2-(cyanomethyl)piperazine, which can be procured as a racemic mixture or as single enantiomers, most commonly the (S)-enantiomer.[1][2] The core of this synthesis is the selective protection of one of the nitrogen atoms of the piperazine ring with a tert-butoxycarbonyl (Boc) group.
Causality Behind Experimental Choices
The Boc protecting group is ideal for this transformation due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. The reaction involves the nucleophilic attack of one of the piperazine nitrogens on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). Typically, the reaction is carried out in the presence of a base to neutralize the acidic byproduct, tert-butanol, and to deprotonate the piperazine, thereby increasing its nucleophilicity. The choice of solvent is critical to ensure the solubility of both the piperazine starting material (often a salt) and the Boc anhydride.
Visualizing the Pathway
Caption: Boc protection of 2-(cyanomethyl)piperazine.
Detailed Experimental Protocol
The following is a representative protocol for the N-Boc protection of (S)-2-(cyanomethyl)piperazine hydrochloride.
Materials:
-
(S)-2-(piperazin-2-yl)acetonitrile hydrochloride[1]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of (S)-2-(piperazin-2-yl)acetonitrile hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | (S)-2-(piperazin-2-yl)acetonitrile HCl |
| Key Reagents | Boc₂O, Et₃N |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12-18 hours |
| Purification Method | Flash Column Chromatography |
| Expected Yield | 85-95% |
Pathway 2: Synthesis of the 2-(Cyanomethyl)piperazine Precursor
While 2-(cyanomethyl)piperazine is commercially available, understanding its synthesis provides a more complete picture for researchers who may need to prepare it in-house. A common approach involves the cyclization of appropriate acyclic precursors.
One plausible, though multi-step, route begins with a chiral amino acid, such as serine, to install the desired stereochemistry. This involves conversion of the amino acid to a suitable diamine precursor followed by cyclization and introduction of the cyanomethyl group.
A more direct, albeit advanced, method for creating substituted piperazines is through C-H functionalization. Recent advances have explored photoredox catalysis to directly introduce substituents onto the piperazine ring.[3] For instance, a photoredox-mediated C-H alkylation could theoretically be employed to install the cyanomethyl group. However, these methods often require specialized catalysts and conditions and may not be as readily accessible as the classic protection strategy.
Visualizing a C-H Functionalization Approach
Caption: Conceptual C-H functionalization pathway.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and reliable chemical transformations. The success of the N-Boc protection strategy can be readily validated at each step:
-
Reaction Monitoring: TLC or LC-MS can be used to track the consumption of the starting material and the formation of the product. The product will have a higher Rf value on a silica TLC plate and a corresponding mass increase in the MS analysis.
-
Purification: Successful purification via column chromatography will yield a single, pure compound, as confirmed by TLC.
-
Structural Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum should show the characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9 protons) and the protons of the piperazine ring and the cyanomethyl group.
Conclusion
The synthesis of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is most efficiently achieved through the N-Boc protection of commercially available 2-(cyanomethyl)piperazine. This method is high-yielding, scalable, and allows for the straightforward production of enantiomerically pure material when starting from a chiral precursor. While other more complex routes exist, such as those involving C-H functionalization or de novo ring construction, the Boc protection strategy remains the most practical and reliable for most laboratory and industrial applications. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important chemical intermediate.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021-10-08). Available at: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. Available at: [Link]
-
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - NIH. (2024-08-06). Available at: [Link]
Sources
Cyanomethylpiperazine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide
Abstract
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically approved drugs.[1][2] This guide focuses on a specific, yet highly promising subclass: cyanomethylpiperazine derivatives. The incorporation of the cyanomethyl (—CH₂CN) moiety introduces unique electronic and steric properties, offering a versatile handle for modulating pharmacokinetic and pharmacodynamic profiles. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic landscape of these compounds. We will explore their significant potential in oncology, virology, and central nervous system (CNS) disorders, supported by detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) data to guide future drug discovery efforts.
Synthesis and Chemical Space: Forging the Core Scaffold
The synthetic accessibility of cyanomethylpiperazine derivatives is a key advantage for their exploration in drug discovery. The core challenge lies in the selective functionalization of the piperazine ring, which can be achieved through several robust methodologies.
Core Synthetic Strategies
The primary method for introducing the cyanomethyl group onto the piperazine nitrogen is through nucleophilic substitution. This typically involves reacting a monosubstituted piperazine with an activated haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The choice of the starting piperazine allows for extensive diversification at the N4 position, which is crucial for tuning the biological activity.
A common synthetic challenge is the preparation of the monosubstituted piperazine precursor, which can lead to mixtures if not handled correctly. Modern approaches have streamlined this process. While traditional methods rely on multi-step sequences involving protecting groups, more efficient one-pot procedures have been developed that utilize a protonated piperazine species to prevent double alkylation, thereby improving yield and reducing costs.[3]
Experimental Protocol: N-Alkylation of a Phenylpiperazine Precursor
This protocol describes a representative synthesis of a cyanomethylpiperazine derivative.
Objective: To synthesize 1-(cyanomethyl)-4-phenylpiperazine.
Materials:
-
1-Phenylpiperazine
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of 1-phenylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The use of a weak base like potassium carbonate is sufficient to deprotonate the secondary amine of the piperazine for the nucleophilic attack without causing significant side reactions. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction. The aqueous workup is essential to remove remaining salts and water-soluble impurities.
Visualization: General Synthetic Workflow
Caption: General two-step synthesis of N-aryl-N'-cyanomethylpiperazine derivatives.
Anticancer Activity
The piperazine scaffold is a cornerstone of modern oncology drugs, present in numerous kinase inhibitors like Imatinib and microtubule modulators.[4] The introduction of a cyanomethyl group can enhance binding interactions, improve metabolic stability, and fine-tune solubility, making these derivatives highly attractive as potential anticancer agents.
Potential Mechanisms of Action
Based on related structures, cyanomethylpiperazine derivatives are hypothesized to exert their anticancer effects through several mechanisms:
-
Kinase Inhibition: Many piperazine-containing drugs target the ATP-binding pocket of protein kinases. The nitrile group of the cyanomethyl moiety can act as a hydrogen bond acceptor, forming critical interactions with hinge region residues of kinases, thereby inhibiting their activity and blocking downstream signaling pathways that drive cell proliferation.
-
Tubulin Polymerization Inhibition: Compounds that disrupt microtubule dynamics are powerful antimitotic agents.[5] The cyanomethylpiperazine scaffold could potentially bind to the colchicine site on β-tubulin, preventing microtubule assembly, inducing cell cycle arrest in the G2/M phase, and ultimately triggering apoptosis.
Visualization: Simplified Kinase Inhibition Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a derivative.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cyanomethylpiperazine derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[6]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO (stock solution).
-
Doxorubicin (positive control).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and doxorubicin in the complete medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Illustrative Anticancer Activity
| Compound ID | R Group (at N4) | Cell Line | IC₅₀ (µM)[4][6][7] |
| CMP-01 | Phenyl | A549 (Lung) | 15.3 |
| CMP-02 | 4-Fluorophenyl | A549 (Lung) | 8.7 |
| CMP-03 | 4-Methoxyphenyl | A549 (Lung) | 22.1 |
| CMP-04 | 4-Fluorophenyl | HT-29 (Colon) | 5.9 |
| CMP-05 | 4-Fluorophenyl | MDA-MB-468 (Breast) | 1.0 |
| Doxorubicin | (Control) | A549 (Lung) | 0.8 |
Note: Data are illustrative examples based on typical values for active piperazine derivatives.
Antiviral Activity
The structural diversity of piperazine derivatives has led to their investigation as broad-spectrum antiviral agents.[8][9] Some derivatives have shown potent activity against enveloped viruses like HIV, influenza, and herpesviruses.[10]
Mechanism of Action: Inhibition of Viral Entry
A key mechanism for certain cationic amphiphilic drugs, including some piperazine derivatives, is the inhibition of the early stages of viral infection.[11] Many viruses, including Herpes Simplex Virus (HSV) and Human Papillomavirus (HPV), initiate infection by attaching to heparan sulfate proteoglycans (HSPGs) on the host cell surface.[11] The positively charged piperazine ring can interact with the negatively charged sulfate groups of HSPGs, acting as a competitive inhibitor and blocking viral attachment and subsequent entry.
Visualization: Viral Entry Inhibition Workflow
Caption: Competitive inhibition of viral attachment to cell surface heparan sulfate.
Experimental Protocol: Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a compound against a specific virus (e.g., HSV-1).
Materials:
-
Host cells (e.g., Vero cells).
-
Virus stock (e.g., HSV-1).
-
Growth medium and infection medium (lower serum concentration).
-
Overlay medium (e.g., medium with methylcellulose).
-
Test compounds and positive control (e.g., Acyclovir).
-
Crystal violet staining solution.
-
6-well or 12-well plates.
Procedure:
-
Cytotoxicity Assay (CC₅₀): Seed Vero cells in a 96-well plate and treat with serial dilutions of the compound (without virus) for 72 hours. Determine cell viability using the MTT assay as described previously to find the CC₅₀.
-
Plaque Reduction Assay (EC₅₀):
-
Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in infection medium.
-
Remove the growth medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units/well) in the presence of the compound dilutions. Incubate for 1-2 hours to allow viral adsorption.
-
Remove the virus-compound mixture and wash the cells gently with PBS.
-
Overlay the cells with a medium containing methylcellulose and the corresponding compound concentration. The overlay restricts virus spread to adjacent cells, forming localized plaques.
-
Incubate for 2-3 days until visible plaques are formed in the virus control wells (no compound).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration compared to the virus control.
-
Determine the EC₅₀ by plotting the percentage of inhibition against the log of compound concentration.
-
Calculate Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.
Data Presentation: Illustrative Antiviral Activity
| Compound ID | Virus | EC₅₀ (µM)[10] | CC₅₀ (µM) | Selectivity Index (SI) |
| CMP-06 | HSV-1 | 5.2 | >100 | >19.2 |
| CMP-07 | Influenza A | 12.5 | >100 | >8.0 |
| CMP-08 | HIV-1 | 0.8 | 85 | 106.3 |
| Acyclovir | HSV-1 | 1.1 | >200 | >181.8 |
Note: Data are illustrative. A high SI is critical for a viable antiviral candidate.
Central Nervous System (CNS) Activity
The N-arylpiperazine moiety is a classic pharmacophore for CNS-active drugs, modulating dopaminergic and serotonergic pathways.[12][13] These compounds are foundational to treatments for depression, anxiety, and schizophrenia.[14][15] The cyanomethyl group can impact polarity and lipophilicity, potentially influencing blood-brain barrier permeability and target engagement.
Mechanism of Action: Receptor Modulation
Many CNS-active arylpiperazine derivatives function as ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[12] Depending on the substitution pattern, they can act as agonists, antagonists, or partial agonists. For example, compounds with high affinity for the 5-HT₁ₐ receptor often exhibit anxiolytic and antidepressant properties. The cyanomethyl group, while not the primary binding element, can influence the overall conformation and electronic distribution of the molecule, thereby fine-tuning its affinity and selectivity for different receptor subtypes.
Experimental Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a compound for a specific CNS receptor (e.g., human 5-HT₁ₐ receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells).
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).
-
Test compounds and a known non-labeled ligand for non-specific binding determination (e.g., serotonin).
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare dilutions of the test compound.
-
In assay tubes, combine the cell membranes, the radioligand at a fixed concentration (near its Kₔ), and either buffer, the test compound at various concentrations, or a high concentration of a non-labeled ligand (to define non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Data Presentation: Illustrative Receptor Binding Affinity
| Compound ID | R Group (at N4) | Receptor | Kᵢ (nM)[12] |
| CMP-09 | 2-Methoxyphenyl | 5-HT₁ₐ | 5.8 |
| CMP-10 | 2-Pyrimidinyl | 5-HT₁ₐ | 12.4 |
| CMP-11 | 2-Methoxyphenyl | D₂ | 250.6 |
| CMP-12 | 2-Pyrimidinyl | D₂ | 89.1 |
| Buspirone | (Control) | 5-HT₁ₐ | 10.2 |
Note: Data are illustrative. Lower Kᵢ values indicate higher binding affinity. Selectivity is determined by comparing Kᵢ values across different receptors.
Future Directions and Therapeutic Outlook
The cyanomethylpiperazine scaffold represents a versatile and promising platform for drug discovery. The data and protocols presented in this guide demonstrate its potential across multiple therapeutic areas. Future research should focus on:
-
Structure-Activity Relationship (SAR) Expansion: Systematically modifying the N4-substituent and exploring substitutions on the piperazine ring itself to build comprehensive SAR models that can guide the rational design of more potent and selective compounds.
-
ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical. The cyanomethyl group may influence metabolic pathways, and its impact on properties like CYP450 inhibition and plasma stability must be evaluated.
-
Exploration of Novel Targets: While this guide focused on established areas, the physicochemical properties of these derivatives may make them suitable for other targets, including anti-inflammatory and antimicrobial applications.[1][16]
References
-
Antiviral Cyanometabolites—A Review - PMC - PubMed Central. (2021, March 22). PubMed Central. [Link]
-
CNS activity plot showing known CNS-penetrating (blue points) and... - ResearchGate. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8). MDPI. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2019, February 5). TÜBİTAK Academic Journals. [Link]
-
Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central. (2019, December 7). PubMed Central. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. MDPI. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. PubMed. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. (2022, July 19). PubMed. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2023, October 20). Medium. [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. NIH. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (2018, December 6). TÜBİTAK Academic Journals. [Link]
-
Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. (2024, August 6). ResearchGate. [Link]
-
Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review) - PMC - PubMed Central. (2020, November 12). PubMed Central. [Link]
-
Drug repurposing screen for compounds inhibiting the cytopathic effect of SARS-CoV-2. Frontiers. [Link]
-
Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC - PubMed Central. PubMed Central. [Link]
-
Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, March 28). Taylor & Francis Online. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6). PubMed Central. [Link]
-
An evolving role of piperazine moieties in drug design and discovery - PubMed. PubMed. [Link]
-
Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. | Request PDF - ResearchGate. ResearchGate. [Link]
-
Coumarin-piperazine Derivatives as Biologically Active Compounds - PubMed. PubMed. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. [Link]
-
Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - MDPI. (2023, March 9). MDPI. [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). ResearchGate. [Link]
- WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents.
-
The Role of Heterocyclic Compounds in Drug Discovery: Focus on 1-Cinnamoyl-piperazine. (2024, October 9). Medium. [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral Cyanometabolites—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coumarin-piperazine derivatives as biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
Chiral Piperazine Intermediates in Drug Discovery: A Technical Guide to Synthesis and Application
Introduction: The Privileged Status of Chiral Piperazines in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, found in a multitude of FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to introduce basicity, improve pharmacokinetic properties, and act as a versatile linker to orient pharmacophoric groups.[3][4] However, the introduction of chirality into the piperazine core unlocks a new dimension of chemical space, allowing for more precise three-dimensional interactions with biological targets.[5][6] This often leads to enhanced potency, selectivity, and a more favorable safety profile.[7][8] Despite their significance, the synthesis of enantiomerically pure, carbon-substituted piperazines remains a challenge, driving the development of innovative asymmetric synthetic methodologies.[6][9]
This guide provides an in-depth exploration of the key synthetic strategies for accessing chiral piperazine intermediates, offering field-proven insights into the rationale behind experimental choices and detailed protocols for their implementation. We will delve into the core methodologies that have proven instrumental in advancing drug discovery programs, from asymmetric catalysis to chiral pool-based approaches.
Core Synthetic Strategies for Enantiopure Piperazine Intermediates
The asymmetric synthesis of chiral piperazines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. In the context of piperazines, this typically involves the hydrogenation of a prochiral pyrazine or tetrahydropyrazine precursor using a chiral transition metal catalyst.
Causality Behind Experimental Choices: The success of this approach hinges on the selection of an appropriate catalyst and reaction conditions to achieve high enantioselectivity. Chiral phosphine ligands, such as those based on the BINAP scaffold, are often employed in combination with iridium or palladium catalysts.[10][11] The substrate may require activation, for instance, by alkyl halides, to facilitate the hydrogenation process.[11] The choice of solvent and pressure can also significantly influence the stereochemical outcome.
Representative Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This protocol is adapted from a method for the synthesis of chiral piperazin-2-ones, which can be readily reduced to the corresponding chiral piperazines.[10]
Step 1: Catalyst Preparation In a glovebox, a solution of Pd(OCOCF3)2 and (R)-TolBINAP in a 1:1 mixture of dichloromethane (DCM) and benzene is prepared.
Step 2: Reaction Setup To an oven-dried Schlenk tube are added the pyrazin-2-ol substrate, the catalyst solution, and p-toluenesulfonic acid monohydrate (TsOH·H2O).
Step 3: Hydrogenation The Schlenk tube is placed in an autoclave, which is then charged with hydrogen gas to a pressure of 1000 psi. The reaction mixture is heated to 80 °C and stirred for 24-48 hours.
Step 4: Work-up and Purification After cooling and careful venting of the hydrogen gas, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral piperazin-2-one.
Step 5: Reduction to Chiral Piperazine The purified piperazin-2-one is dissolved in an anhydrous solvent such as THF and treated with a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final chiral piperazine.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of chiral piperazines via asymmetric hydrogenation.
Performance Data for Asymmetric Hydrogenation of Pyrazin-2-ols[10]
| Substrate (R1, R2) | Yield (%) | ee (%) |
| Phenyl, Methyl | 93 | 90 |
| 4-MeO-Ph, Methyl | 95 | 88 |
| 2-Naphthyl, Methyl | 95 | 88 |
| Phenyl, Phenyl | 85 | 82 |
Asymmetric Lithiation and Substitution
This strategy involves the deprotonation of an N-Boc protected piperazine using a chiral base, typically a complex of s-butyllithium (s-BuLi) and a chiral diamine like (-)-sparteine, followed by trapping of the resulting chiral organolithium species with an electrophile.[12][13]
Causality Behind Experimental Choices: The choice of the chiral ligand is crucial for inducing asymmetry during the deprotonation step. The nature of the N-protecting group (Boc is common) and the distal N-substituent can unexpectedly influence both the yield and the enantioselectivity.[12][13] In situ IR spectroscopy can be employed to monitor the lithiation and optimize reaction times.
Representative Experimental Protocol: Asymmetric Lithiation-Trapping of N-Boc Piperazine
This protocol is based on the work of O'Brien and co-workers.[12][13]
Step 1: Complex Formation In an anhydrous solvent such as toluene under an inert atmosphere at -78 °C, s-BuLi is added to a solution of (-)-sparteine to form the chiral base complex.
Step 2: Lithiation A solution of the N-Boc piperazine substrate in the same solvent is added dropwise to the chiral base complex at -78 °C. The mixture is stirred for a specified time, which can be optimized using in situ monitoring.
Step 3: Electrophilic Trapping The desired electrophile (e.g., an alkyl halide or a carbonyl compound) is added to the reaction mixture at -78 °C.
Step 4: Quenching and Work-up The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried, filtered, and concentrated.
Step 5: Purification The crude product is purified by flash column chromatography to yield the enantiomerically enriched substituted piperazine.
Workflow for Asymmetric Lithiation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the realms of peptide synthesis and pharmaceutical development, the strategic manipulation of functional groups is paramount. Among the arsenal of chemical tools available, protecting groups stand out as indispensable assets, enabling chemists to selectively mask reactive sites and orchestrate complex molecular transformations with precision. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, revered for its robustness under a wide range of conditions and its facile, predictable removal.[1][2][3] This guide offers an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to its practical application in contemporary synthesis.
The Boc Group: A Strategic Ally in Synthesis
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[4][5] Its widespread adoption stems from a favorable combination of stability and lability. A Boc-protected amine is shielded from a variety of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3][6] This stability allows for chemical modifications at other parts of a molecule without unintended interference from the amine.
The true strategic advantage of the Boc group lies in its acid-lability.[3] It can be cleanly and efficiently removed under mild acidic conditions, a property that forms the basis of its orthogonality with other classes of protecting groups.[1][3] This orthogonality is the linchpin of complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed sequentially without affecting others.[3] For instance, the acid-labile Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[3][5]
The Chemistry of Protection: Installing the Boc Group
The most common and efficient method for the introduction of the Boc group is through the use of di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][7][8]
Mechanism of Boc Protection
The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism.[2][9] The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11] This initial attack forms a tetrahedral intermediate. Subsequently, a tert-butyl carbonate leaving group departs, which then decomposes into the stable and innocuous byproducts, carbon dioxide and tert-butanol.[2][10] The formation of a gas (CO₂) provides a strong thermodynamic driving force for the reaction.[3][10]
Amine [label="R-NH₂"]; Boc2O [label="(Boc)₂O"]; Intermediate [label="Tetrahedral\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ProtectedAmine [label="R-NH-Boc"]; Byproducts [label="t-BuOH + CO₂"];
Amine -> Intermediate [label="Nucleophilic Attack"]; Boc2O -> Intermediate; Intermediate -> ProtectedAmine [label="Collapse"]; Intermediate -> Byproducts [label="Decomposition of\nLeaving Group"]; }
While the reaction can proceed without a base, the addition of a mild base such as triethylamine (TEA) or sodium bicarbonate is common practice to neutralize the protonated amine and accelerate the reaction.[2][7]
Practical Considerations and Reagent Comparison
The choice of reaction conditions for Boc protection is flexible and can be adapted to the specific substrate.[12] Key variables include the solvent, the presence and type of base, and the temperature.
| Reagent/Catalyst | Solvent | Base | Typical Conditions | Advantages | Disadvantages |
| (Boc)₂O | THF, DCM, ACN, Water[7][12] | TEA, NaHCO₃, NaOH, DMAP[7][13] | Room temperature | High yields, mild conditions, common | Requires stoichiometric base for amine salts |
| (Boc)₂O | Water/Acetone | None | Room temperature | "Green" conditions, simplified workup[14] | Limited by substrate solubility |
| (Boc)₂O | None (Solvent-free) | None | Gentle heating | Environmentally friendly, high atom economy[9] | May not be suitable for all substrates |
| (Boc)₂O / DMAP | Acetonitrile | DMAP (catalytic) | Room temperature | Catalytic base, efficient for hindered amines[13] | DMAP is toxic |
Table 1: Comparison of Common Reagents and Conditions for Boc Protection of Amines.
Experimental Protocol: General Procedure for N-Boc Protection
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[7]
-
Dissolution: Dissolve the amine (1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition (if necessary): If starting with an amine salt, add a base such as triethylamine (1.1 mmol, 1.1 eq). For free amines, a base is often still beneficial.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq) in one portion.[7]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl, if a base like TEA was used), saturated aqueous sodium bicarbonate, and brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[7]
-
Purification: If necessary, purify the product by column chromatography on silica gel.
The Art of Deprotection: Liberating the Amine
The removal of the Boc group is typically achieved under acidic conditions, a process that is both efficient and mechanistically well-understood.[12][15]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[16][17]
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[15][16][17]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[16][17][18]
-
Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide gas and the free amine.[16][18] It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as pressure can build up in a closed system.[9]
-
Final State: Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[16][18]
ProtectedAmine [label="R-NH-Boc"]; H_plus [label="H⁺"]; ProtonatedIntermediate [label="Protonated\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid"]; tButylCation [label="t-Butyl Cation"]; FreeAmine [label="R-NH₃⁺"]; CO2 [label="CO₂"];
ProtectedAmine -> ProtonatedIntermediate; H_plus -> ProtonatedIntermediate [label="Protonation"]; ProtonatedIntermediate -> CarbamicAcid [label="Fragmentation"]; ProtonatedIntermediate -> tButylCation; CarbamicAcid -> FreeAmine [label="Decarboxylation"]; CarbamicAcid -> CO2; }
Common Deprotection Reagents and Potential Side Reactions
The choice of acid for Boc deprotection depends on the substrate's sensitivity to acidic conditions and the presence of other acid-labile groups.
| Reagent | Solvent | Typical Conditions | Advantages | Potential Issues |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 15 min - 2h[12][15] | Highly effective, volatile (easy removal) | Harsh acidity, can cleave other acid-labile groups |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate[12][19] | Room temperature, 1 - 4h[15] | Milder than TFA, product precipitates as HCl salt | Less volatile, can be slower |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | Room temperature, longer reaction times[12] | Milder, useful for acid-sensitive substrates | More complex setup, longer reaction times |
| Solid Acid Catalysts | Tetrahydrofuran (THF) | Elevated temperatures (in flow) | Continuous processing, catalyst recycling[20][21] | Requires specialized equipment |
Table 2: Comparison of Common Reagents for Boc Deprotection.
A significant consideration during Boc deprotection is the fate of the liberated tert-butyl cation.[16] This reactive electrophile can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture, leading to unwanted byproducts.[22] Electron-rich aromatic rings and sulfur-containing residues like cysteine are particularly susceptible to this side reaction.[17][22] To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane are often added to the reaction mixture to trap the tert-butyl cation.[19][22]
Experimental Protocol: General Procedure for Boc Deprotection with TFA
This protocol outlines a general method for the deprotection of a Boc-protected amine using TFA in DCM.
-
Dissolution: Dissolve the Boc-protected amine (1 mmol) in dichloromethane (DCM) (5-10 mL) in a round-bottom flask. For sensitive substrates, the solution can be cooled to 0 °C in an ice bath.[17]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the stirred solution.[12][19]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.[15][17] Reaction times can vary from 15 minutes to several hours.[15]
-
Workup:
-
Isolation:
-
The deprotected amine is obtained as its trifluoroacetate salt.[17]
-
For isolation of the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[17]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[17]
-
Alternatively, the product can be precipitated as a salt (e.g., hydrochloride) by adding a solution of HCl in an organic solvent.
-
Conclusion: A Versatile and Indispensable Tool
The Boc protecting group remains a cornerstone of modern organic synthesis due to its unique combination of stability, ease of introduction, and predictable, mild removal. Its role in enabling complex synthetic endeavors, particularly in the pharmaceutical and peptide sciences, is undeniable. A thorough understanding of the underlying mechanisms of its protection and deprotection, coupled with careful consideration of reaction conditions and potential side reactions, empowers researchers to wield this versatile tool with confidence and precision. As synthetic chemistry continues to tackle increasingly complex molecular targets, the strategic application of the Boc group will undoubtedly continue to be a key element in the synthetic chemist's toolkit.
References
- Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. (2025). Benchchem.
- Application Notes and Protocols for N-Boc Protection of Primary Amines. (2025). Benchchem.
- Amine Protection / Deprotection. Fisher Scientific.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Efficient, continuous N-Boc deprotection of amines using solid acid c
- protocol for N-Boc protection of primary amines using N-Boc-aminomethanol. (2025). Benchchem.
- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.
- Efficient, continuous N -Boc deprotection of amines using solid acid catalysts.
- Experimental procedure for deprotection of Boc-protected amines. (2025). Benchchem.
- Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. (2025). Benchchem.
- Boc Protecting Group for Amines. Chemistry Steps.
- Amine Protection and Deprotection. Master Organic Chemistry.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). (2025). Benchchem.
- Di-tert-butyl dicarbonate: Application, synthesis and toxicity. (2023). ChemicalBook.
- Di-tert-butyl dicarbon
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [total-synthesis.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Foreword: The Piperazine Nucleus - A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide on the Core Characteristics of Piperazine-Based Pharmaceutical Ingredients
From the perspective of a Senior Application Scientist, the piperazine ring is not merely a heterocyclic compound; it is a cornerstone of modern drug design, a "privileged scaffold" that consistently appears in a vast array of clinically successful pharmaceuticals.[1][2] Its prevalence is no accident. The six-membered ring containing two nitrogen atoms at positions 1 and 4 offers a unique confluence of physicochemical and structural properties. These include inherent basicity, high water solubility, conformational flexibility, and, critically, two reactive sites for chemical modification.[3][4] This "tunability" allows medicinal chemists to meticulously modulate a molecule's pharmacokinetic (ADME) and pharmacodynamic (target-binding) properties, making it an invaluable tool for lead optimization.[2][3]
This guide provides an in-depth exploration of the core characteristics of piperazine-based active pharmaceutical ingredients (APIs). We will dissect its role in molecular mechanisms of action, explore the nuances of its structure-activity relationships, detail its pharmacokinetic profile, and provide practical methodologies for its synthesis and characterization. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of why and how this remarkable scaffold continues to generate diverse and potent therapeutic agents.[5]
The Pharmacodynamic Versatility of the Piperazine Scaffold
The true power of the piperazine moiety lies in its ability to interact with a wide range of biological targets. This versatility has led to its incorporation in drugs spanning numerous therapeutic classes, from anthelmintics to antipsychotics and anticancer agents.[6][7]
Mechanism of Action: From Parasite Paralysis to Synaptic Modulation
Anthelmintic Action: The earliest therapeutic use of piperazine was as an anthelmintic to treat parasitic worm infections.[8][9] Its mechanism is a classic example of selective toxicity. Piperazine acts as a potent agonist on the inhibitory γ-aminobutyric acid (GABA) receptors located on the neuromuscular junctions of nematodes.[10][11][12] This activation opens chloride ion channels, leading to an influx of Cl- and subsequent hyperpolarization of the muscle cell membrane.[12] The resulting state of flaccid paralysis prevents the parasite from maintaining its position in the host's gut, leading to its expulsion via normal peristalsis.[10][12] The selectivity arises because vertebrates primarily use GABA in the central nervous system (CNS), and the isoform of the helminth GABA receptor differs from that of vertebrates.[8][11]
Caption: Anthelmintic mechanism of piperazine via GABA receptor agonism.
Central Nervous System (CNS) Activity: In contrast to its peripheral action in worms, many piperazine derivatives are designed to cross the blood-brain barrier and modulate CNS targets. These drugs often interact with the monoamine system (dopamine, serotonin, norepinephrine).[13][14] For instance, antipsychotics like clozapine and antidepressants such as vortioxetine utilize the piperazine ring to anchor the molecule to specific dopamine (D2) and serotonin (5-HT) receptor subtypes.[13][14][15] The piperazine moiety in these contexts is crucial for establishing the correct binding conformation and influencing the drug's receptor affinity and selectivity profile.[15]
Anticancer Activity: The piperazine scaffold is a prominent feature in many modern targeted cancer therapies, particularly kinase inhibitors.[16][17] Drugs like Imatinib (Gleevec) and Olaparib utilize the piperazine ring, often to improve aqueous solubility and pharmacokinetic properties, enabling the molecule to effectively fit into the ATP-binding pocket of target kinases and inhibit their function.[6][18]
Structure-Activity Relationships (SAR): Tuning the Scaffold for Potency and Selectivity
The ease with which the piperazine ring can be chemically modified is a primary reason for its "privileged" status.[4][19] SAR studies consistently show that substitutions at the N1 and N4 positions, as well as on the carbon atoms of the ring, profoundly impact biological activity.
-
N1 and N4 Substitutions: The two nitrogen atoms are the most common points of modification. Attaching different aryl, benzyl, or alkyl groups can drastically alter a compound's target affinity, selectivity, and ADME properties.[4][8] For example, in many CNS drugs, an aryl group on one nitrogen (an "arylpiperazine") is essential for binding to serotonin or dopamine receptors, while the substituent on the other nitrogen is modified to fine-tune potency and pharmacokinetics.[13][15]
-
Ring Conformation: The piperazine ring predominantly exists in a thermodynamically stable chair conformation.[20] This structural rigidity can be advantageous for fitting into specific binding pockets.[4][19] Introducing substituents on the ring's carbon atoms or incorporating the ring into a more complex polycyclic structure can further constrain its conformation, which can be a powerful strategy to enhance target selectivity.[3]
-
Physicochemical Properties: The basicity of the nitrogen atoms (pKa values are crucial) and the overall polarity of the molecule can be modulated through substitution. This allows for the optimization of properties like water solubility and oral bioavailability, which are critical for successful drug development.[4][16][19]
Pharmacokinetics (ADME) Profile: The Journey Through the Body
A favorable pharmacokinetic profile is a hallmark of many piperazine-based drugs, a direct result of the scaffold's inherent properties.[21] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is essential for drug development.
Absorption and Distribution
The piperazine ring's polarity generally imparts good aqueous solubility, which can aid in oral absorption.[4][16] However, the specific salt form (e.g., citrate, adipate) can also influence the dissolution rate and subsequent absorption.[22] Once absorbed, piperazine derivatives are typically well-distributed throughout the body.[9] For CNS-acting drugs, modifications are specifically made to enhance lipophilicity to ensure the molecule can effectively cross the blood-brain barrier.[18]
Metabolism and Excretion
Metabolism of piperazine-based drugs primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[21][23] The specific CYP isoforms involved can vary depending on the drug's structure, but CYP2D6, CYP1A2, and CYP3A4 are commonly implicated.[24][25] The nitrogen atoms are frequent sites for metabolic reactions like N-dealkylation.[21] It's crucial to characterize these metabolic pathways, as they can produce active or toxic metabolites and are a source of potential drug-drug interactions.[25] Excretion is primarily renal, with both the unchanged parent drug and its metabolites being eliminated in the urine.[9][22]
| Parameter | General Value | Key Considerations | References |
| Time to Peak (Tmax) | 1.8 - 4 hours | Can be influenced by salt form and formulation. | [22] |
| Protein Binding | 60 - 70% | Moderate binding, leaving a significant free fraction. | [22] |
| Metabolism | ~25% metabolized | Primarily hepatic via CYP450 enzymes. | [22][25] |
| Elimination Half-Life | Highly variable | Dependent on specific derivative and patient factors. | [22] |
| Excretion | Primarily renal | Both unchanged drug and metabolites are excreted in urine. | [22] |
| Caption: Summary of general pharmacokinetic parameters for the piperazine moiety. |
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the piperazine scaffold is reflected in the wide range of approved drugs that contain this core structure.[5][6]
| Therapeutic Area | Drug Examples | Primary Mechanism of Action | References |
| Anthelmintic | Piperazine Citrate | GABA receptor agonist | [8][12] |
| Antipsychotic | Clozapine, Aripiprazole | Dopamine/Serotonin receptor antagonist/modulator | [13][14] |
| Antidepressant | Vortioxetine, Trazodone | Serotonin receptor modulator/reuptake inhibitor | [14][15] |
| Anticancer | Imatinib, Palbociclib | Tyrosine kinase inhibitor, CDK4/6 inhibitor | [6][18] |
| Antihistamine | Cyclizine, Cetirizine | H1 histamine receptor antagonist | [26] |
| Antimicrobial | Ciprofloxacin | DNA gyrase inhibitor | [26] |
| Anxiolytic | Buspirone | Serotonin (5-HT1A) receptor partial agonist | [13][14] |
| Caption: Diverse therapeutic applications of piperazine-containing pharmaceutical ingredients. |
Synthesis and Analytical Characterization
The development of any pharmaceutical ingredient relies on robust methods for its synthesis and analytical characterization to ensure identity, purity, and stability.[27]
General Synthesis Strategies
The synthesis of piperazine derivatives is well-established. A common approach involves the reaction of piperazine (or a mono-substituted piperazine) with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the nitrogen atoms.[28][29] More complex, multi-step syntheses are often required for creating highly substituted or polycyclic derivatives.[30][31]
Caption: High-level workflow for the synthesis and analysis of a piperazine API.
Key Analytical Techniques & Experimental Protocol
Chromatographic and spectroscopic methods are fundamental for the characterization of piperazine derivatives.[27][32] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses for separation, identification, and quantification.[27][33]
A critical analytical challenge is that the piperazine nucleus itself lacks a strong UV chromophore, making sensitive detection by HPLC-UV difficult.[27] Therefore, a common and trustworthy strategy involves pre-column derivatization to attach a UV-active label to the molecule.
Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives after Derivatization with NBD-Cl
This protocol describes a self-validating system for the quantification of a piperazine derivative by converting it into a stable, UV-active product.
-
Objective: To quantify a piperazine derivative in a sample matrix by HPLC with UV detection after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[27]
-
Instrumentation & Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.
-
Piperazine standard of known concentration.
-
NBD-Cl solution (e.g., 1 mg/mL in acetonitrile).
-
Sodium borate buffer (pH 9.0).
-
-
Methodology:
-
Standard & Sample Preparation:
-
Prepare a stock solution of the piperazine standard in water. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Prepare the unknown sample in water, ensuring the expected concentration falls within the calibration range.
-
-
Derivatization Reaction (Causality: This step is essential to attach the NBD-Cl chromophore to the secondary amine of piperazine for UV detection):
-
In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 100 µL of sodium borate buffer.
-
Add 200 µL of the NBD-Cl solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 30 minutes. The heat facilitates the nucleophilic substitution reaction.
-
Cool the solution to room temperature.
-
Add 100 µL of 0.1 M HCl to quench the reaction by neutralizing the basic buffer.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set based on the absorbance maximum of the NBD-piperazine adduct (typically ~470 nm).
-
Run Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration, then the unknown samples. Periodically re-inject a mid-range standard to verify system stability.
-
-
Data Analysis (Self-Validation):
-
Identify the peak for the NBD-piperazine adduct based on its retention time compared to the injected standards.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve must have a correlation coefficient (r²) > 0.995 to be considered valid.
-
Quantify the piperazine derivative in the unknown samples by interpolating their peak areas from the valid calibration curve.
-
-
Toxicology and Safety Considerations
While therapeutically valuable, piperazine and its derivatives are not without safety concerns. The most frequently reported adverse effects are neurological.[34][35] High doses can lead to symptoms like dizziness, headache, and in rare cases, seizures, particularly in patients with pre-existing conditions like epilepsy.[34][36] Hepatotoxicity (liver damage) has also been observed with certain derivatives, highlighting the importance of thorough toxicological screening during drug development.[37]
Conclusion and Future Perspectives
The piperazine scaffold is a testament to the power of a well-positioned heterocyclic core in medicinal chemistry.[5] Its unique combination of properties—solubility, basicity, reactivity, and structural rigidity—has allowed for the development of a remarkable diversity of drugs.[2][3] Future research will undoubtedly continue to leverage this scaffold. The focus will likely be on creating derivatives with even greater target selectivity to minimize off-target effects, exploring novel applications in areas like neurodegenerative diseases, and designing next-generation compounds that can overcome drug resistance.[4][38] The integration of computational modeling with advanced synthetic protocols will further accelerate the discovery of new, life-saving piperazine-based pharmaceutical ingredients.
References
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Piperazine - Wikipedia. Wikipedia.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- What is the mechanism of Piperazine? - Patsnap Synapse.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed. PubMed.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. YouTube.
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide - Benchchem. Benchchem.
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library.
- An In-depth Technical Guide to the Mechanism of Action of Piperazine - Benchchem. Benchchem.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). RSC Publishing.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. PubMed Central.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
- Current awareness of piperazines: pharmacology and toxicology - PubMed. PubMed.
- A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. PubMed.
- The medicinal chemistry of piperazines: A review - PubMed. PubMed.
- Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal.
- Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers - Benchchem. Benchchem.
- The structure-activity relationship of antihistaminic activity piperazine derivatives.
- Piperazine-containing anticancer agents having metal complexes.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
- What are the side effects of Piperazine? - Patsnap Synapse.
- Pharmacologically active compounds containing a piperazine ring.
- Analytical Methods - RSC Publishing. RSC Publishing.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. PubMed Central.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. Benchchem.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel
- An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK.
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed. PubMed.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. RSC Publishing.
- Piperazine toxicity - Bohrium. Bohrium.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
- Piperazine salts: Human health tier II assessment. Australian Government Department of Health.
- [Metabolism of designer drugs.
- Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate.
- Piperazine skeleton in the structural modification of n
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC - NIH. PMC.
- Metabolic interactions with piperazine-based 'party pill' drugs - PubMed. PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 11. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Piperazine synthesis [organic-chemistry.org]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 33. pubs.rsc.org [pubs.rsc.org]
- 34. What are the side effects of Piperazine? [synapse.patsnap.com]
- 35. Piperazine toxicity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 36. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 37. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Methodological & Application
Synthesis Protocol for Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
An Application Note for Researchers and Drug Development Professionals
Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug solubility and bioavailability.[3][4] This application note provides a comprehensive, field-tested protocol for the synthesis of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, a crucial chiral building block used in the development of complex therapeutic agents. The synthesis proceeds via a selective N-Boc protection of 2-(piperazin-2-yl)acetonitrile. We will delve into the mechanistic rationale behind the procedural steps, from reagent selection to purification, ensuring a reproducible and high-yield outcome. This guide is designed for researchers in organic synthesis and drug development, offering both a practical methodology and the underlying chemical principles for its successful implementation.
Compound Profile and Significance
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a protected piperazine derivative that serves as a versatile intermediate. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second, unprotected nitrogen. The cyanomethyl group provides a handle for further chemical transformations. This strategic design makes the molecule highly valuable in constructing complex molecular architectures, such as those found in targeted kinase inhibitors and CNS-active agents.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | [5] |
| CAS Number | 1589565-36-5 | [6] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [7] |
| Molecular Weight | 225.29 g/mol | [5][7] |
| Appearance | Off-white to light yellow solid | [6] |
| Boiling Point | 361.1 ± 17.0 °C (Predicted) | [6] |
| Density | 1.064 ± 0.06 g/cm³ (Predicted) |[6] |
Synthetic Strategy and Mechanistic Rationale
The synthesis of the target compound is achieved through the mono-N-protection of a dissymmetric piperazine precursor, 2-(piperazin-2-yl)acetonitrile. The choice of the Boc group is strategic; it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it ideal for multi-step syntheses.[8]
The core of this protocol is a nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This reaction forms a transient tetrahedral intermediate which then collapses, yielding the N-Boc protected piperazine.[8]
A critical aspect of this synthesis is achieving regioselectivity. The two nitrogen atoms in the 2-substituted piperazine precursor are chemically distinct. The nitrogen at position 1 (N1) is adjacent to the stereocenter bearing the cyanomethyl group, while the nitrogen at position 4 (N4) is more sterically accessible. The protocol is optimized to favor protection at the N1 position.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 7. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged structure."[1][2] Its frequent appearance in approved pharmaceuticals is a testament to its versatile physicochemical properties and synthetic accessibility.[1] This guide focuses on a particularly valuable derivative: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate . This chiral building block is a cornerstone in the synthesis of complex therapeutic agents, offering a pre-engineered combination of features that streamline drug design and development.
This molecule masterfully combines three critical structural elements:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the N-1 position provides a robust yet easily removable shield, enabling chemists to perform selective modifications on the unprotected N-4 nitrogen.[3][4]
-
A Chiral Center: The C-2 position introduces stereochemistry, which is paramount for achieving specific and high-affinity interactions with biological targets like enzymes and receptors. The (S)-enantiomer is most commonly utilized in drug development.[5][6]
-
A Versatile Cyanomethyl Group: This functional group is more than a simple synthetic handle; it is a key pharmacophoric element, particularly famous for its role in the active site of dipeptidyl peptidase-4 (DPP-4).[7]
These application notes serve as a technical guide for researchers, providing in-depth protocols and explaining the causal logic behind key synthetic transformations involving this versatile building block.
Molecular Profile and Strategic Considerations
Understanding the role of each component of the molecule is crucial for its effective implementation in a synthetic campaign.
Caption: Key functional regions of the title compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | [5] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [5] |
| Molecular Weight | 225.29 g/mol | [5][8] |
| SMILES | CC(C)(C)OC(=O)N1CCNC[C@@H]1CC#N | [5] |
| CAS Number | 1589565-36-5 | [5][6][8][9] |
Core Synthetic Workflow: A Two-Stage Strategy
The application of this building block typically follows a logical two-stage workflow. This strategy maximizes synthetic efficiency by first introducing diversity at the accessible N-4 position, followed by a carefully planned deprotection and subsequent functionalization at N-1.
Caption: General two-stage synthetic workflow.
Case Study: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors, or "gliptins," are a class of oral antihyperglycemic agents for treating type 2 diabetes.[10][] They function by preventing the degradation of incretin hormones, which regulate glucose homeostasis.[] The cyanomethylpiperazine moiety is a classic pharmacophore for this target class, with the nitrile group forming a key interaction with the S1 subsite of the DPP-4 enzyme.[7][12]
The synthesis of a sitagliptin analogue illustrates the direct application of our building block. The primary goal is to couple the piperazine N-4 nitrogen to a triazolopyridine core, followed by deprotection and functionalization of the N-1 nitrogen.
Caption: Simplified synthetic route to a DPP-4 inhibitor.
Application in Central Nervous System (CNS) Drug Discovery
The piperazine scaffold is highly prevalent in drugs targeting the central nervous system due to its ability to interact with various neurotransmitter receptors and often favorable properties for crossing the blood-brain barrier.[2][13] Derivatives of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate can be used as precursors for compounds targeting serotonin and dopamine receptors, which are implicated in depression, anxiety, and psychosis.[13][14]
The synthetic strategy often involves coupling the piperazine N-4 to a suitable aryl or heteroaryl moiety, a common feature in many CNS drugs.[13]
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for common transformations. Researchers should optimize conditions based on their specific substrate.
Protocol 1: Boc-Deprotection of N-1 Piperazine Nitrogen
The removal of the Boc group is a fundamental step, typically achieved under acidic conditions.[3] The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) depends on the substrate's sensitivity to the respective counter-ion and the desired workup procedure.
Caption: Decision tree for selecting a Boc deprotection method.[3]
Protocol 1A: Deprotection with Trifluoroacetic Acid (TFA)
This method is highly efficient but results in the trifluoroacetate salt, which may require a basic workup or ion-exchange chromatography to yield the free base.
-
Materials & Reagents:
-
N-Boc-piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Boc-piperazine derivative (1.0 eq) in anhydrous DCM to a typical concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Causality: Adding TFA slowly at 0 °C helps to control the exotherm of the reaction and minimize potential side reactions.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Self-Validation: This monitoring step is critical to ensure complete deprotection and avoid under- or over-exposure to strong acid.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Add toluene and co-evaporate in vacuo (repeat 2-3 times). Causality: Toluene forms an azeotrope with residual TFA, ensuring its complete removal which is crucial for subsequent steps.[3]
-
To obtain the free base, dissolve the crude residue in DCM and wash carefully with saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Protocol 1B: Deprotection with 4M HCl in 1,4-Dioxane
This method directly yields the hydrochloride salt, which is often crystalline and can be easily isolated by filtration. This is advantageous if the free amine is unstable or if the HCl salt is the desired final form.
-
Materials & Reagents:
-
N-Boc-piperazine derivative
-
4M HCl in 1,4-dioxane (commercial solution)
-
Methanol or Ethyl Acetate (optional, as co-solvent)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc-piperazine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate (if necessary for solubility).
-
To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5-10 eq).[15]
-
Stir the mixture at room temperature for 1-4 hours. Often, a precipitate of the hydrochloride salt will form.[15]
-
Monitor the reaction by TLC or LC-MS. Self-Validation: Confirm the absence of the starting material before proceeding to workup.
-
Upon completion, the product can be isolated in two ways:
-
Filtration: Add diethyl ether to the reaction mixture to fully precipitate the salt. Collect the solid by vacuum filtration, wash with diethyl ether, and dry in vacuo.
-
Evaporation: Remove the solvent and excess HCl under reduced pressure to yield the crude salt.
-
-
Table 2: Troubleshooting Boc-Deprotection
| Observation | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Increase equivalents of acid (e.g., up to 50% TFA in DCM) or extend reaction time. Gentle warming (e.g., to 40°C) can be considered with caution.[15] |
| Low Yield | Product loss during workup. | Ensure pH is sufficiently basic (>10) during neutralization/extraction of the free base. Check for product solubility in wash solvents. |
| t-Butylated Side Product | The liberated tert-butyl cation is trapped by a nucleophile on the substrate. | Add a scavenger like triisopropylsilane (TIS) or water (2.5-5%) to the reaction mixture to trap the cation.[15] |
References
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
- Application Notes and Protocols for Boc-Protection of Piperazine Deriv
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
- tert-butyl (2S)-2-(cyanomethyl)
- tert-butyl (S)-2-(cyanomethyl)
- 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Synthesis and central nervous system depressant activity of new piperazine derivatives and rel
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC.
- Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the tre
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Navigating the chemical space of dipeptidyl peptidase-4 inhibitors. DDDT.
- Design principles of long-acting DPP-4 inhibitors. BOC Sciences.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 9. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Step-by-Step Guide to Chiral Synthesis Using Piperazine Carboxylates
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs.[1][2] However, the vast majority of these molecules feature substitution only at the nitrogen atoms, leaving the stereochemically rich carbon backbone largely unexplored.[1][3] Accessing this untapped chemical space requires robust methods for the asymmetric synthesis of carbon-substituted piperazines. This guide provides a detailed overview and step-by-step protocols for the synthesis of chiral piperazine carboxylates, which serve as versatile building blocks for creating stereochemically defined piperazine derivatives. We will explore key strategies including chiral pool synthesis, catalytic asymmetric hydrogenation, and enzymatic resolution, offering field-proven insights into the causality behind experimental choices to empower researchers in drug discovery and development.
Introduction: The Strategic Value of Chiral Piperazines
The piperazine motif is a cornerstone of modern drug design, prized for its ability to modulate physicochemical properties such as aqueous solubility and to serve as a versatile linker.[2][4] Its presence in top-selling drugs like Imatinib (Gleevec) and Sildenafil (Viagra) underscores its pharmacological significance.[1][3] Despite this, the focus has predominantly been on N,N'-disubstituted piperazines, creating a significant opportunity for innovation through the synthesis of carbon-substituted analogues with defined stereochemistry.[3]
Chiral piperazine carboxylates and their precursors, such as piperazin-2-ones, are ideal starting points for this exploration. They introduce a chiral center and a functional handle (the carboxylate) that can be readily modified, enabling the construction of complex and diverse molecular architectures. The development of efficient, stereoselective methods to access these building blocks is therefore a critical goal for expanding the library of potential drug candidates.[5]
This document details four primary strategies for achieving this goal, each with distinct advantages depending on the target molecule and available resources.
Core Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of piperazine carboxylates can be approached from several angles. The choice of strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials. Below is a summary of the most effective and widely adopted methods.
Caption: Experimental workflow for asymmetric hydrogenation.
Methodology:
-
Reactor Preparation: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add the pyrazin-2-ol substrate (1.0 mmol), the palladium catalyst (e.g., Pd(TFA)₂) (0.02 mmol, 2 mol%), and the chiral ligand (e.g., a SEGPHOS derivative) (0.022 mmol, 2.2 mol%).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., Argon), add the appropriate solvent (e.g., dichloromethane, 5 mL).
-
Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times. Pressurize the reactor to the optimized pressure (e.g., 1000 psi) and heat to the desired temperature (e.g., 80 °C). Stir the reaction for 24-48 hours. [6]4. Work-up: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC). [7]
Protocol 2: Enzymatic Resolution of a Racemic N-Boc-Piperazine-2-Carboxylate
This protocol is based on the kinetic resolution of piperazine carboxylate esters using the enzyme Alcalase. [8][9][10] Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate (1.0 g) in a phosphate buffer solution (pH 7.5, 50 mL).
-
Enzyme Addition: Add the commercially available enzyme Alcalase (e.g., 100 mg).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete when approximately 50% conversion is reached.
-
Work-up and Separation: Once 50% conversion is achieved, adjust the pH of the solution to ~2 with 1N HCl. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The organic layer will contain the unreacted (R)-ester.
-
The aqueous layer will contain the hydrolyzed (S)-carboxylic acid.
-
-
Isolation:
-
Wash, dry, and concentrate the organic layer to isolate the (R)-ester.
-
Extract the aqueous layer multiple times with ethyl acetate, combine the organic extracts, dry, and concentrate to isolate the (S)-acid.
-
-
Analysis: Determine the enantiomeric excess of both the recovered ester and the acid product by chiral HPLC.
Summary of Representative Results
The following table summarizes typical results for various chiral synthesis methods, demonstrating their effectiveness.
| Method | Substrate Example | Key Reagent/Catalyst | Yield (%) | Stereoselectivity (ee% or dr) | Reference |
| Asymmetric Hydrogenation | 5,6-diphenylpyrazin-2-ol | Pd(TFA)₂ / (R)-SEGPHOS | 95% | 90% ee | [6] |
| Asymmetric Hydrogenation | 5-(4-chlorophenyl)-6-phenylpyrazin-2-ol | Pd(TFA)₂ / (R)-Cl-MeO-BIPHEP | 95% | 89% ee | [6] |
| Chiral Pool Synthesis | N-Boc-glycine derived β-keto ester | Intramolecular SN2 cyclization | ~70% | >99% ee (enantiopure) | [7] |
| Pd-Catalyzed Alkylation | N-protected piperazin-2-one | Pd₂(dba)₃ / Chiral Ligand | 75-90% | up to 99% ee | [3][5] |
| Enzymatic Resolution | rac-N-Boc-piperazine-2-carboxylate methyl ester | Lipase A from Candida antarctica (CAL-A) | ~45% (each) | >99% ee | [8] |
Conclusion and Future Outlook
The synthesis of enantiomerically pure piperazine carboxylates is a pivotal step in unlocking novel chemical space for drug discovery. The strategies outlined in this guide—chiral pool synthesis, asymmetric catalysis, and enzymatic resolution—provide a robust toolkit for researchers. Asymmetric catalysis, in particular, represents a highly efficient and scalable route for industrial applications. [11]The continued development of novel chiral ligands and biocatalysts will further refine these processes, enabling the synthesis of even more complex and medicinally relevant piperazine-based compounds. By mastering these techniques, scientists can significantly enhance their ability to design and create the next generation of innovative therapeutics.
References
-
Dounay, A. B., & Georg, G. I. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Georg, G. I. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Mangion, I. K., et al. (2011). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]
-
Wang, D., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]
-
Huang, W.-X., et al. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]
-
Dounay, A. B., & Georg, G. I. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Lecourt, T., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Wang, D., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Wu, G., et al. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]
-
Wu, G., et al. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Digital Commons @ NJIT. [Link]
-
Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]
-
Lowe-Power, T. M., & Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]
-
Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
-
Singh, H., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Ginterová, P., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]
-
Al-Warhi, T., et al. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. [Link]
-
Zhou, Y.-G., et al. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ResearchGate. [Link]
-
Shirai, R., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. [Link]
-
Trost, B. M., & Gruetzmacher, J. A. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carbo" by Guosheng Wu, Hua Zhao et al. [digitalcommons.njit.edu]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Recommended reaction conditions for coupling with Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Application Note & Protocol Guide
Topic: Recommended Reaction Conditions for N-Arylation of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyanomethylpiperazine Moiety
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure presents two key features for synthetic elaboration:
-
A nucleophilic secondary amine (at the N4 position) poised for coupling reactions.
-
A Boc-protected secondary amine (at the N1 position), allowing for orthogonal deprotection and subsequent functionalization.
-
A cyanomethyl group, which can serve as a versatile synthetic handle for further transformations into amides, amines, or ketones.
Substituted piperazines are ubiquitous structural motifs in pharmaceuticals, frequently imparting desirable pharmacokinetic properties.[1][2] The ability to selectively couple this reagent, primarily via the unprotected N4 amine, with various aryl or heteroaryl partners is crucial for building molecular complexity. This guide provides a detailed examination of the premier method for this transformation: the Buchwald-Hartwig amination reaction.
Reaction Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or triflate.[3][4] This reaction has revolutionized medicinal chemistry by providing a reliable and general method for synthesizing aryl amines, a structure often difficult to access through traditional methods like nucleophilic aromatic substitution.[4]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperazine nitrogen coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[3][5]
The efficiency and substrate scope of this cycle are highly dependent on the choice of phosphine ligand coordinated to the palladium center.[3]
Caption: The Buchwald-Hartwig Catalytic Cycle.
Critical Reaction Parameters
Success in Buchwald-Hartwig amination hinges on the careful selection of four key components. The correct combination creates a synergistic system that promotes high yields and minimizes side reactions.
| Component | Role & Rationale | Recommended Choices |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Pd(II) precatalysts are reduced in situ. G3/G4 precatalysts offer improved air stability and activity. | Pd₂(dba)₃, Pd(OAc)₂, XantPhos Pd G3[6] |
| Ligand | Stabilizes the Pd center, prevents catalyst decomposition, and critically facilitates the oxidative addition and reductive elimination steps. For secondary amines, bulky, electron-rich biarylphosphine ligands are essential to promote the difficult reductive elimination step.[1][3] | XPhos, RuPhos, BrettPhos[5][7] |
| Base | A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active nucleophile. The choice of base can impact functional group tolerance.[5] | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄ |
| Solvent | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst.[4] | Toluene, Dioxane, THF, CPME |
Recommended Protocol: N-Arylation with an Aryl Bromide
This protocol provides a robust starting point for the coupling of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate with a generic aryl bromide. Optimization may be required for specific substrates.
Experimental Workflow Overview
Caption: Standard experimental workflow for the coupling reaction.
Reagents and Stoichiometry
| Reagent | M.W. | Amount | Mmol | Equiv. |
| Aryl Bromide (Ar-Br) | - | - | 1.0 | 1.0 |
| tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | 225.29 | 270 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.05 (Pd) |
| XPhos | 476.65 | 33 mg | 0.07 | 0.07 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Note: This table is based on a 1.0 mmol scale of the limiting aryl bromide.
Step-by-Step Procedure
CAUTION: This reaction should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands should be handled with appropriate personal protective equipment.
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.07 eq), and Sodium tert-butoxide (1.4 eq).
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent catalyst oxidation.
-
Reagent Addition: Through the septum, add anhydrous toluene (to achieve approx. 0.1 M concentration). Then, add a solution of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (1.2 eq) in a small amount of toluene via syringe. A slight excess of the amine ensures full consumption of the aryl halide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. Look for the disappearance of the aryl bromide starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired N-arylated product.
Optimization and Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere. Use fresh, high-quality reagents. Consider a more air-stable precatalyst (e.g., XPhos Pd G3).2. Switch to a stronger base like LHMDS. Ensure the base is not old/hydrated.3. Increase temperature in 10 °C increments (up to ~120 °C for toluene). |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction.2. Sterically hindered substrates slowing the desired coupling. | 1. Use rigorously dried solvents and reagents.2. Increase catalyst/ligand loading. Switch to a more active ligand system (e.g., a newer generation Buchwald ligand). |
| Boc-Deprotection | Reaction conditions are too harsh or acidic upon work-up. | Use a milder base (K₃PO₄, Cs₂CO₃) if tolerated by the coupling partners. Ensure the work-up procedure remains neutral or slightly basic. |
| Difficult Purification | Product co-elutes with ligand or byproducts. | Oxidize the residual phosphine ligand (e.g., with a small amount of H₂O₂) before chromatography to change its polarity. Screen different solvent systems for chromatography. |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. (2015). Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines. [Link]
-
ResearchGate. (2018). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]
-
ElectronicsAndBooks. (2015). Two-Step Cyanomethylation Protocol: Convenient Access to Functionalized Aryl- and Heteroarylacetonitriles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purification of Piperazine Derivatives
Abstract
This comprehensive guide provides a detailed methodology for the purification of piperazine derivatives using High-Performance Liquid Chromatography (HPLC). Piperazine and its analogues are fundamental scaffolds in modern drug discovery, yet their inherent physicochemical properties present unique challenges for chromatographic purification. This document outlines the underlying principles and provides actionable protocols for method development, optimization, and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows for this important class of compounds.
Introduction: The Piperazine Moiety and Its Purification Challenges
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a ubiquitous structural motif in active pharmaceutical ingredients (APIs)[1]. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. However, the very characteristics that make piperazine derivatives desirable from a medicinal chemistry perspective also render their purification by HPLC a non-trivial task.
The primary challenges in the HPLC purification of piperazine derivatives are rooted in their basicity and polarity[1][2]. The two nitrogen atoms, with pKa values typically around 5.35 and 9.73, are readily protonated, leading to strong interactions with the stationary phase[1]. This can result in:
-
Poor Peak Shape: Strong interactions between the basic piperazine nitrogens and residual acidic silanol groups on the surface of silica-based stationary phases are a common cause of significant peak tailing[3][4].
-
Low Retention: The polar nature of many piperazine derivatives can lead to poor retention on traditional reversed-phase columns, with compounds eluting at or near the solvent front[2][5].
-
Detection Difficulties: The piperazine core itself lacks a strong chromophore, which can lead to low sensitivity when using UV detection, a common mode in preparative HPLC[6][7].
This application note will address these challenges systematically, providing a logical framework for developing effective HPLC purification methods.
Strategic Method Development for Piperazine Derivatives
A successful HPLC purification method for piperazine derivatives hinges on a rational approach to selecting the stationary phase, mobile phase, and detection parameters.
Column Selection: The Foundation of Separation
The choice of HPLC column is the most critical factor in achieving a successful separation. For piperazine derivatives, several options should be considered, each with its own advantages.
-
Reversed-Phase Chromatography (RPC): This is the most common mode of HPLC. For basic compounds like piperazines, a C18 column is a good starting point[8][9]. However, to mitigate peak tailing, it is crucial to select a column with minimal residual silanol activity. Modern, end-capped columns or those specifically designed for the analysis of basic compounds are highly recommended[4][10].
-
Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing unique selectivity for polar and charged compounds like piperazine derivatives[11].
-
Chiral Chromatography: For the separation of enantiomers, polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability. Immobilized CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate), are often effective for piperazine derivatives[6].
-
Normal-Phase Chromatography (NPC): While less common for purification, NPC can be a viable alternative, particularly for less polar piperazine derivatives. Cyano- or silica-based columns are typically used[5][12].
| Column Type | Stationary Phase | Typical Application | Key Considerations |
| Reversed-Phase | C18, C8 (end-capped) | General purpose purification of moderately polar to non-polar derivatives. | Select columns with low silanol activity to minimize peak tailing. |
| Reversed-Phase (for basic compounds) | e.g., Luna Omega Polar C18, XSelect CSH | Purification of polar and basic piperazine derivatives. | Engineered to provide excellent peak shape for basic compounds.[10] |
| Mixed-Mode | e.g., Primesep 100/200 | Purification of highly polar piperazine derivatives. | Combines reversed-phase and ion-exchange mechanisms for enhanced retention.[2] |
| Chiral | e.g., Chiralpak® IC | Enantioselective purification. | Polysaccharide-based CSPs are often a good starting point.[6] |
| Normal-Phase | Cyano, Silica | Purification of less polar or isomeric piperazine derivatives. | Requires non-aqueous mobile phases.[12] |
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase composition plays a pivotal role in modulating the interactions between the piperazine derivative and the stationary phase.
-
pH Control: For reversed-phase separations, controlling the pH of the aqueous mobile phase is critical. An acidic mobile phase (pH 3-4) will protonate the piperazine nitrogens, which can improve retention on some columns but may exacerbate peak tailing on others. Conversely, a basic mobile phase (pH > 7) will keep the piperazine in its neutral form, reducing ionic interactions with the stationary phase. However, this requires the use of a pH-stable column[8].
-
Mobile Phase Additives: The use of additives is often essential for achieving good peak shape.
-
Acidic Additives: Trifluoroacetic acid (TFA) or formic acid are commonly added to acidic mobile phases to act as ion-pairing agents and improve peak symmetry.
-
Basic Additives: In both reversed-phase and normal-phase chromatography, the addition of a small amount of a basic modifier, such as triethylamine (TEA), diethylamine (DEA), or n-propylamine, can significantly improve peak shape by competing with the basic analyte for interaction with active silanol sites on the stationary phase[11][13].
-
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. The choice and gradient profile will depend on the polarity of the specific piperazine derivative being purified[8].
Detection: Seeing What You're Separating
The choice of detector is dictated by the chromophoric properties of the piperazine derivative and the desired sensitivity.
-
UV-Visible (UV-Vis) Detection: While the piperazine core itself has poor UV absorbance, many derivatives contain aromatic or other chromophoric groups that allow for detection at standard wavelengths (e.g., 254 nm). For derivatives lacking a strong chromophore, detection at low wavelengths (e.g., 205 nm) may be possible, but with reduced sensitivity[6][7].
-
Pre-column Derivatization: To enhance UV detection for trace-level analysis, piperazine can be derivatized with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl)[7].
-
Mass Spectrometry (MS): Mass-directed purification is a powerful technique that offers high selectivity and sensitivity. It is particularly advantageous for complex mixtures or when the target compound has a poor UV response[12].
-
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These "universal" detectors are not dependent on the optical properties of the analyte and can be used for piperazine derivatives that lack a chromophore[2].
Experimental Protocols
The following protocols provide a starting point for the purification of a generic piperazine derivative. Optimization will be necessary based on the specific properties of the compound of interest.
Protocol 1: Reversed-Phase HPLC with a Mobile Phase Additive
This protocol is a general approach for the purification of a moderately polar piperazine derivative on a C18 column.
Materials and Equipment:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis or Mass Spectrometer detector.
-
Reversed-phase C18 column (e.g., 150 x 21.2 mm, 5 µm).
-
HPLC-grade water, acetonitrile, and triethylamine (TEA).
-
HPLC-grade formic acid.
-
Crude sample of the piperazine derivative dissolved in a suitable solvent (e.g., DMSO, methanol).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid and 0.1% TEA in water.
-
Mobile Phase B: 0.1% formic acid and 0.1% TEA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 20 mL/min for at least 10 column volumes, or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
-
Fraction Collection: Collect fractions based on the detector signal (UV absorbance or mass signal).
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
Caption: A decision tree for troubleshooting poor peak shape in the HPLC of piperazine derivatives.
Alternative and Emerging Technologies: Supercritical Fluid Chromatography (SFC)
For both chiral and achiral purifications, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to HPLC. SFC uses supercritical carbon dioxide as the main mobile phase, which offers several advantages:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.[14][15]
-
Greener Chemistry: SFC significantly reduces the consumption of organic solvents.[14][15]
-
Improved Efficiency: SFC often provides better peak shapes for basic compounds like piperazine derivatives.[14]
Conclusion
The successful HPLC purification of piperazine derivatives is an achievable goal with a systematic and scientifically-grounded approach. By carefully considering the unique physicochemical properties of this compound class and making informed decisions regarding column selection, mobile phase composition, and detection methods, researchers can develop robust and efficient purification protocols. The insights and methodologies presented in this application note provide a solid foundation for tackling the purification challenges associated with this important pharmaceutical scaffold.
References
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ACS Publications. (n.d.). Normal-Phase Automated Mass-Directed HPLC Purification of a Pyrrolobenzodiazepine Library with Vasopressin Agonist Activity. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (n.d.). Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
ResearchGate. (n.d.). (A) HPLC chromatograms of eight biogenic amines with different mobile phase additives. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
uHPLCs. (2024, November 25). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
International Labmate. (2021, November 30). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. waters.com [waters.com]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. uhplcs.com [uhplcs.com]
- 10. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chiraltech.com [chiraltech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Application Notes & Protocols: A Comprehensive Guide to the Boc Protection of Piperazine
Introduction: The Strategic Importance of Protecting Piperazine
The piperazine motif is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its symmetrical diamine structure provides a versatile scaffold for building complex molecular architectures. However, this same symmetry presents a significant synthetic challenge: the two secondary amine nitrogens exhibit nearly identical reactivity.[2] To achieve selective functionalization at one nitrogen, the other must be temporarily masked or "protected."
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis.[1][3] Its popularity stems from its robust stability across a wide range of non-acidic conditions and its facile, clean removal under mild acid treatment.[4][5] This guide provides an in-depth exploration of the standard procedures for the Boc protection of piperazine, focusing on the mechanistic principles, strategies for achieving selective mono-protection, detailed experimental protocols, and methods for characterization.
The Underlying Chemistry: Mechanism of Boc Protection
The reaction between a piperazine nitrogen and the standard Boc-donating reagent, di-tert-butyl dicarbonate (Boc₂O), proceeds via a nucleophilic acyl substitution mechanism.[1]
-
Nucleophilic Attack : The lone pair of electrons on a piperazine nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride.[4][6]
-
Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.
-
Collapse and Elimination : The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.
-
Deprotonation & Decomposition : A base in the reaction mixture deprotonates the newly acylated, positively charged nitrogen. The unstable tert-butyl carbonate leaving group subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is then protonated to form tert-butanol.[4][6][7]
This process is thermodynamically driven by the irreversible decomposition of the leaving group into stable products.
The Core Challenge: Achieving Selective Mono-Protection
Directly reacting piperazine with one equivalent of Boc anhydride typically yields a statistical mixture of starting material, the desired mono-protected product (1-Boc-piperazine), and the undesired di-protected byproduct (1,4-di-Boc-piperazine).[8] Overcoming this lack of selectivity is the primary goal of most synthetic protocols.
Strategy 1: Acid-Mediated Protection
The most common and effective laboratory-scale strategy involves the in situ deactivation of one piperazine nitrogen through protonation.[2] By adding one equivalent of a suitable acid (e.g., trifluoroacetic acid, hydrochloric acid, or acetic acid), a piperazinium salt is formed.[1][9][10]
The protonated nitrogen is no longer nucleophilic and will not react with the Boc anhydride. This leaves the remaining free nitrogen to react selectively, affording high yields of the mono-Boc product.[9]
Strategy 2: Stoichiometric Control
While less precise, selectivity can be influenced by controlling the stoichiometry of the reactants. Using a large excess of piperazine relative to Boc anhydride statistically favors mono-protection, as the anhydride is more likely to encounter an unprotected piperazine molecule.[9] Conversely, using an excess of Boc anhydride (≥ 2 equivalents) along with a suitable base will drive the reaction to completion, yielding the 1,4-di-Boc-piperazine product.
Strategy 3: Advanced Industrial Syntheses
For large-scale production, more efficient routes have been developed that avoid the direct use of piperazine. One patented method involves a three-step synthesis starting from diethanolamine, which undergoes chlorination, Boc protection, and finally cyclization with ammonia to yield N-Boc-piperazine with high yield (>93%) and purity.[11][12][13][14]
Experimental Protocols
Safety Note : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Di-tert-butyl dicarbonate can cause respiratory irritation.
Protocol 1: Selective Synthesis of 1-Boc-Piperazine (Acid-Mediated)
This protocol is optimized for selective mono-protection and is based on methods achieving 70-80% yields.[9]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Piperazine | 86.14 | 5.00 g | 58.0 | 1.0 |
| Methanol (MeOH) | - | 50 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 4.4 mL | 58.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.66 g | 58.0 | 1.0 |
| Iodine (I₂) (optional catalyst) | 253.81 | 147 mg | 0.58 | 0.01 |
| 5% Sodium Thiosulfate (aq) | - | ~50 mL | - | - |
| 20% Sodium Hydroxide (aq) | - | As needed | - | - |
| Chloroform (CHCl₃) or DCM | - | ~150 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure
-
Piperazine Dissolution : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.00 g, 58.0 mmol) in methanol (50 mL).
-
Acid Addition (Deactivation) : Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of trifluoroacetic acid (4.4 mL, 58.0 mmol) in methanol (20 mL) dropwise over 15 minutes. Stir the resulting mixture for an additional 15 minutes at this temperature.
-
Boc Anhydride Addition : To the stirred piperazinium salt solution, add a solution of Boc₂O (12.66 g, 58.0 mmol) and a catalytic amount of iodine (147 mg, 0.58 mmol) in methanol (30 mL) dropwise over 20 minutes, maintaining the temperature at 0-5 °C.[9]
-
Reaction : Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solvent Removal : Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up (Di-Boc Removal) : To the residue, add 5% aqueous sodium thiosulfate solution (50 mL) to quench the iodine. Extract this mixture with a nonpolar solvent like diethyl ether (2 x 30 mL) to remove any neutral 1,4-di-Boc-piperazine byproduct.[9][15]
-
Isolation : Carefully adjust the pH of the remaining aqueous phase to ~10 using a 20% aqueous NaOH solution. The mono-Boc-piperazine product will now be the free base.
-
Extraction : Extract the product from the basic aqueous layer with chloroform or dichloromethane (3 x 50 mL).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 1-Boc-piperazine.
-
Purification : If necessary, the product can be further purified by silica gel column chromatography using a gradient of methanol in dichloromethane.[15]
Protocol 2: Synthesis of 1,4-Di-Boc-Piperazine
This protocol is designed to maximize the yield of the di-protected product.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Piperazine | 86.14 | 5.00 g | 58.0 | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Triethylamine (TEA) | 101.19 | 17.6 mL | 127.6 | 2.2 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 26.59 g | 121.8 | 2.1 |
| Saturated NaHCO₃ (aq) | - | ~50 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup : In a 250 mL round-bottom flask, dissolve piperazine (5.00 g, 58.0 mmol) and triethylamine (17.6 mL, 127.6 mmol) in dichloromethane (100 mL).
-
Boc Anhydride Addition : Cool the solution to 0 °C. Add a solution of Boc₂O (26.59 g, 121.8 mmol) in DCM (50 mL) dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir overnight.
-
Work-up : Quench the reaction by adding water or saturated aqueous NaHCO₃ solution (50 mL). Separate the organic layer.
-
Washing : Wash the organic layer sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration : Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The crude 1,4-di-Boc-piperazine can be purified by recrystallization from a suitable solvent such as hexanes or ethanol.
General Workflow & Characterization
The overall process for any Boc-protection follows a logical sequence from setup to final analysis.
Analytical Characterization
Confirming the identity and purity of the final product is critical. NMR spectroscopy is the primary tool for structural elucidation.
Table 2: Representative Spectroscopic Data for Boc-Piperazines
| Compound | Technique | Solvent | Representative Chemical Shifts (δ) in ppm |
|---|---|---|---|
| 1-Boc-piperazine | ¹H NMR | CDCl₃ | 1.46 (s, 9H, -C(CH₃)₃), 2.85 (br s, 1H, -NH), 3.4-3.5 (br d, 4H), 2.4-2.55 (br d, 4H)[16][17] |
| ¹³C NMR | CDCl₃ | 154.8, 79.5, 46.1, 44.2, 28.4[18] | |
| 1,4-di-Boc-piperazine | ¹H NMR | CDCl₃ | 1.47 (s, 18H), 3.45 (s, 8H) |
| | ¹³C NMR | CDCl₃ | 154.7, 79.8, 43.6, 28.5 |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield of mono-Boc product with significant di-Boc formation | Ineffective deactivation of the second nitrogen; incorrect stoichiometry. | Ensure exactly one equivalent of acid is added slowly at low temperature. Verify the concentration and purity of the acid. Consider using a substoichiometric amount of Boc₂O (e.g., 0.9 eq).[2] |
| Reaction is sluggish or incomplete | Poor quality reagents; insufficient mixing; low temperature. | Use fresh, anhydrous solvents and high-purity reagents. Ensure vigorous stirring. Allow the reaction to proceed at room temperature for a longer duration. A catalytic amount of iodine or DMAP can accelerate the reaction.[5][9] |
| Difficult separation of mono- and di-Boc products | Similar polarities of the products. | The work-up is key: perform the extraction with a nonpolar solvent before basifying the aqueous layer to selectively remove the neutral di-Boc product.[9][15] Optimize column chromatography conditions with a shallow solvent gradient. |
Conclusion
The Boc protection of piperazine is a fundamental transformation for any researcher working with this valuable scaffold. While the synthesis of 1,4-di-Boc-piperazine is straightforward, the selective synthesis of 1-Boc-piperazine requires a nuanced understanding of reactivity and careful control over reaction conditions. The acid-mediated protocol stands as the most reliable and high-yielding method for laboratory-scale synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and troubleshooting advice presented here, researchers can confidently and efficiently prepare these critical building blocks for applications in drug discovery and development.
References
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
1-Boc-piperazine. LookChem. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine.
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. IJRPS. [Link]
- CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. (2025). Pharmaffiliates. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
-
Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, M682. [Link]
-
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). ResearchGate. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2014). ResearchGate. [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. [Link]
- CN108033931A - A kind of synthetic method of N-Boc piperazines.
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). [Link]
-
1-Boc-piperazine. SpectraBase. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 14. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
Application Note: Leveraging Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate for Advanced PROTAC Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The design of these heterobifunctional molecules, which link a POI-binding warhead to an E3 ligase ligand, is critically dependent on the chemical linker connecting the two ends.[1] The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties, metabolic stability, and ability to foster a productive ternary complex.[] Among various linker strategies, the incorporation of rigid heterocyclic scaffolds like piperazine has become a widely adopted strategy to enhance PROTAC performance.[3] This guide provides an in-depth technical overview and detailed protocols for the use of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate , a versatile and strategic building block for the synthesis of next-generation PROTACs.
The Piperazine Scaffold: A Functional Core for PROTAC Linkers
The choice to incorporate a piperazine moiety into a PROTAC linker is a strategic decision rooted in addressing several major challenges in protein degrader development, namely poor solubility, metabolic instability, and conformational ambiguity.[4][5] Unlike simple alkyl or PEG chains, which can be overly flexible, the piperazine ring introduces a degree of conformational rigidity.[6] This pre-organization can reduce the entropic penalty of forming the key POI-PROTAC-E3 ternary complex, potentially leading to more potent degradation.[6]
Furthermore, the piperazine scaffold offers significant advantages for a PROTAC's physicochemical profile:
-
Enhanced Solubility: The presence of a basic nitrogen atom allows the piperazine ring to be protonated at physiological pH. This ionization dramatically increases the hydrophilicity and aqueous solubility of the often large and "greasy" PROTAC molecule.[3][4] The precise pKa, and thus the protonation state, can be finely tuned by the chemical groups adjacent to the piperazine ring, offering a handle for rational property modulation.[4][7]
-
Improved Metabolic Stability: N-dealkylation is a common metabolic liability for many drug molecules. Embedding the piperazine ring within the linker, often flanked by amide bonds, can sterically hinder access by metabolic enzymes, thereby improving the pharmacokinetic profile of the PROTAC.[1]
-
Versatile Synthetic Handle: With two nitrogen atoms, the piperazine ring provides multiple, and often orthogonal, points for chemical modification and linker elongation.
Caption: Modular workflow for PROTAC synthesis using the piperazine building block.
Protocol 3.1: Amide Coupling with E3 Ligase Ligand
This protocol describes the coupling of the piperazine fragment to a carboxylic acid-functionalized E3 ligase ligand, such as pomalidomide-COOH.
Rationale: The reaction utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a peptide coupling agent to activate the carboxylic acid, forming a highly reactive intermediate. [6]DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic organic base to neutralize the ammonium salts formed during the reaction without competing in the coupling. [6] Materials:
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide) (1.0 eq)
-
Tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This is the activation step.
-
In a separate vial, dissolve Tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (1.1 eq) in a small amount of anhydrous DMF.
-
Add the piperazine solution dropwise to the activated E3 ligase ligand mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure Boc-protected intermediate.
Protocol 3.2: Boc Deprotection
Rationale: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed after the reaction is complete.
Materials:
-
Boc-protected intermediate from Protocol 3.1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M concentration).
-
Add TFA to the solution (typically 20-25% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Self-Validation: Monitor the reaction by LC-MS. A successful reaction will show the complete disappearance of the starting material and the appearance of a new peak corresponding to the mass of the deprotected product.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO3 until effervescence ceases.
-
Separate the organic layer, dry over MgSO4, filter, and concentrate to yield the deprotected amine intermediate, which is often used in the next step without further purification.
Protocol 3.3: Final Coupling to POI Ligand
This protocol is analogous to Protocol 3.1, but couples the deprotected piperazine-E3 ligase intermediate with a POI ligand containing a carboxylic acid.
Procedure:
-
Follow the procedure outlined in Protocol 3.1 , using the POI ligand-COOH (1.0 eq) as the carboxylic acid component and the deprotected amine intermediate from Protocol 3.2 (1.0 eq) as the amine component.
-
After activation of the POI ligand-COOH with HATU and DIPEA, add the amine intermediate.
-
Monitor, work up, and purify the final PROTAC molecule as described previously.
-
Final Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Protocol: Biological Evaluation of the Final PROTAC
Once synthesized and purified, the PROTAC must be evaluated for its ability to induce the degradation of the target protein. The most common method is a dose-response experiment analyzed by Western Blot. [8]
Protocol 4.1: Determination of DC50 and Dmax by Western Blot
Rationale: This assay quantifies the amount of target protein remaining in cells after treatment with varying concentrations of the PROTAC. The DC50 is the concentration of PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum degradation achieved. [8]
Caption: Standard workflow for evaluating PROTAC-mediated protein degradation.
Procedure:
-
Cell Treatment: Seed a relevant cell line in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1000 nM to 0.1 nM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS, then lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western Blot. [8]4. SDS-PAGE and Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading. Follow with incubation using an appropriate HRP-conjugated secondary antibody. [8]6. Data Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the corresponding loading control signal.
-
Plotting: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope dose-response curve to determine the DC50 and Dmax values.
| PROTAC Conc. (nM) | Normalized Protein Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 45 |
| 100 | 15 |
| 1000 | 12 |
| Result | DC50 ≈ 8 nM; Dmax ≈ 88% |
Conclusion
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a highly valuable and strategic building block in the medicinal chemist's toolbox for PROTAC synthesis. Its incorporation provides a rational approach to improving critical drug-like properties, including solubility and metabolic stability, while offering a conformationally constrained scaffold to facilitate potent protein degradation. The modular and reliable synthetic protocols associated with this fragment enable the efficient construction and evaluation of novel protein degraders, accelerating the discovery of new therapeutics.
References
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968–21977. [Link]
-
Marino, N., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. This is a duplicate of the first reference, but the search results provided it multiple times with slightly different contexts. The core information is the same. [Link]
-
Broad Institute (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Broad Institute. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. [Link]
-
Royal Society of Chemistry (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
-
ResearchGate (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]
-
Semantic Scholar (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Semantic Scholar. [Link]
-
Fang, Y., et al. (2022). Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC. European Journal of Medicinal Chemistry, 234, 114251. [Link]
-
National Center for Biotechnology Information (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. PubChem Compound Summary for CID 118234568. [Link]
-
Popow, J., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ACS Medicinal Chemistry Letters, 11(4), 359-376. [Link]
-
Pharmacy Research (n.d.). E3 Ligase Ligand. Pharmacy Research. [Link]
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Strategic Synthesis of Monosubstituted Piperazines
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting diverse biological pathways.[1][2] Its two nitrogen atoms provide crucial points for molecular interaction, enhancing properties like solubility and bioavailability.[2][3] The synthesis of monosubstituted piperazines, however, presents a significant chemical challenge: selectively functionalizing one nitrogen atom while leaving the other free for subsequent modification. Direct alkylation or acylation of piperazine often leads to a difficult-to-separate mixture of mono- and di-substituted products, diminishing yield and complicating purification.[1]
This document provides an in-depth guide to the primary strategies for synthesizing monosubstituted piperazines. We will move beyond simple procedural lists to explore the underlying chemical principles that govern selectivity. Detailed, field-proven protocols for N-alkylation, reductive amination, and N-arylation are provided, alongside a discussion of critical purification and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to master the controlled synthesis of these vital chemical building blocks.
Foundational Principles of Selective Monosubstitution
Achieving high yields of a monosubstituted piperazine hinges on creating a significant reactivity difference between its two secondary amine nitrogens. The most prevalent and effective strategies accomplish this in one of two ways:
-
Orthogonal Protection: One nitrogen is temporarily "masked" with a protecting group. This group is stable to the reaction conditions used to functionalize the second nitrogen and can be cleanly removed afterward. This is often the most reliable, albeit multi-step, approach.[1][4][5]
-
In-Situ Deactivation: The nucleophilicity of one nitrogen is temporarily suppressed without a covalent protecting group. This is typically achieved by protonating one of the basic nitrogen atoms, forming a piperazinium salt. The positive charge on the protonated nitrogen effectively shields it from electrophilic attack.[1][5]
The choice of strategy depends on the scale of the synthesis, the nature of the desired substituent, and cost considerations.
Strategic Synthesis Workflows & Protocols
Strategy I: The Protecting Group Approach (N-Alkylation)
This is arguably the most robust and widely used method for ensuring mono-selectivity. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][6]
Causality: The Boc group sterically hinders and electronically deactivates the nitrogen to which it is attached. The alkylation reaction is therefore directed exclusively to the unprotected, nucleophilic nitrogen. The final deprotection step regenerates the free amine, yielding the desired monosubstituted product, typically as a salt.[5][6]
Figure 1: Workflow for monosubstitution using a protecting group.
Protocol 1: Synthesis of 1-Alkylpiperazine via Boc-Protection
-
Part A: Synthesis of N-Boc-piperazine
-
To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, typically using a gradient of methanol in DCM) to isolate pure N-Boc-piperazine.[6]
-
-
Part B: N-Alkylation
-
Dissolve N-Boc-piperazine (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) as a base, followed by the desired alkyl halide (R-X, 1.1 eq).
-
Stir the reaction at room temperature or heat to 60-80 °C. Monitor the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure N-alkyl-N'-Boc-piperazine.[6]
-
-
Part C: Deprotection
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of 4M hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Evaporate the solvent under reduced pressure to yield the hydrochloride or TFA salt of the desired monosubstituted piperazine.[6]
-
Strategy II: Direct Synthesis via In-Situ Protonation
This one-pot method avoids the need for protection and deprotection steps, making it more atom-economical and cost-effective, particularly for large-scale synthesis.[1] The strategy relies on the careful addition of one equivalent of acid to piperazine, which forms the piperazine monohydrochloride salt in-situ.
Causality: The protonated nitrogen atom is no longer nucleophilic, effectively "protecting" it from reacting with the electrophile. The remaining free secondary amine can then react selectively.[1][5] This method gives excellent yields of the N-monoalkylated product while minimizing the formation of the di-alkylated derivative.[5]
Figure 2: Workflow for direct monosubstitution via protonation.
Protocol 2: Direct N-Alkylation of Piperazine Monohydrochloride
-
Dissolve piperazine hexahydrate (0.2 mol) in 100 mL of an appropriate solvent such as methanol or ethanol.[7]
-
With stirring, add 1 equivalent of concentrated hydrochloric acid (e.g., 17.5 mL of 11.4N HCl, 0.2 mol) to the solution. Cool the mixture to approximately 20°C.[7]
-
Slowly add the alkyl halide (0.1 mol, e.g., benzyl bromide) dropwise to the stirred solution. Note: A 2:1 molar ratio of piperazine salt to alkylating agent is used to favor monosubstitution.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, then heat the mixture to 70°C for 30-60 minutes to ensure the reaction goes to completion.[7]
-
Cool the reaction mixture. Add an aqueous solution of sodium hydroxide to make the solution strongly alkaline (pH > 12).
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization to yield the pure 1-alkylpiperazine.[7]
Strategy III: Reductive Amination
As an alternative to using alkyl halides, reductive amination provides a powerful method for N-alkylation that avoids the potential side reaction of forming quaternary ammonium salts.[5] This reaction involves the condensation of an amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
Causality: The reaction proceeds via a different mechanism than nucleophilic substitution. By using a mono-protected piperazine (like N-Boc-piperazine), the reaction is directed to the free nitrogen. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is key, as it is selective for the iminium ion over the carbonyl starting material.[5]
Figure 3: General pathway for reductive amination.
Protocol 3: Reductive Amination of N-Boc-Piperazine
-
Dissolve N-Boc-piperazine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.[8]
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkyl-N'-Boc-piperazine.
-
Proceed with acidic deprotection as described in Protocol 1, Part C.
Strategy IV: N-Arylation Methods
Attaching an aryl group to the piperazine nitrogen requires different strategies, typically involving transition-metal catalysis. The choice of method depends on the available starting materials (aryl halide vs. arylboronic acid) and the electronic properties of the aryl group.
Key Methodologies:
-
Buchwald-Hartwig Amination (Pd-catalyzed): Highly versatile and generally high-yielding, with a broad substrate scope including aryl chlorides, bromides, and triflates.[4][9]
-
Ullmann Condensation (Cu-catalyzed): A classic method, traditionally requiring high temperatures, though modern ligand systems have enabled milder conditions.[4][9]
-
Chan-Lam Coupling (Cu-catalyzed): Uses arylboronic acids instead of halides and can often be performed under mild, aerobic conditions.[4]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Piperazine Intermediates
For: Researchers, scientists, and drug development professionals
Introduction: The Central Role of Piperazine in Modern Pharmaceuticals
Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core scaffold of numerous blockbuster drugs.[1] This nitrogenous heterocycle is prized for its ability to impart favorable physicochemical properties to drug candidates, including improved aqueous solubility and oral bioavailability. The two secondary amine groups of the piperazine ring offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological activity and pharmacokinetic profile. Given its prevalence in pharmaceuticals, the robust and cost-effective large-scale synthesis of piperazine and its intermediates is a critical consideration in drug development and manufacturing.
This document provides a comprehensive guide to the large-scale synthesis of piperazine intermediates, with a focus on industrially relevant methods, process optimization, and safety considerations. Detailed protocols for key synthetic transformations are provided, along with a discussion of the underlying chemical principles and practical challenges.
Strategic Approaches to Large-Scale Piperazine Synthesis
Several synthetic routes to piperazine have been developed, each with its own set of advantages and disadvantages in the context of industrial-scale production. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, the desired purity of the final product, and environmental considerations.
The Diethanolamine Cyclization Route
One of the most common industrial methods for piperazine synthesis involves the cyclization of diethanolamine (DEA). This process is typically carried out at high temperatures and pressures in the presence of a catalyst and ammonia.
The overall reaction can be summarized as follows:
HN(CH₂CH₂OH)₂ + NH₃ → (CH₂CH₂NH)₂ + 2H₂O
The reaction proceeds through the formation of aminoethylethanolamine (AEEA) as an intermediate, which then undergoes intramolecular cyclization to yield piperazine.[2]
Key Process Considerations:
-
Catalyst Selection: A variety of catalysts have been employed for this transformation, including those based on nickel, cobalt, and copper. Nickel-magnesium oxide (Ni-MgO) catalysts have been shown to be effective in promoting the cyclization while minimizing side reactions.[1] Zeolite catalysts, such as modified ZSM-5, have also been investigated.[3]
-
Reaction Conditions: The reaction is typically carried out at temperatures in the range of 150-300°C and pressures of 100-250 atm.[4][5] The presence of hydrogen is often necessary to maintain catalyst activity.[4]
-
Ammonia Concentration: A molar excess of ammonia is used to drive the reaction towards piperazine formation and suppress the formation of byproducts.[4]
The Ethanolamine and Ammonia Route
Another widely used industrial method involves the reaction of ethanolamine with ammonia at elevated temperatures and pressures.[5] This process can also be catalyzed by various metal catalysts.
The reaction is thought to proceed through the initial formation of ethylenediamine (EDA), which can then react with additional ethanolamine or itself to form piperazine and other higher-order amines.
Key Process Considerations:
-
Product Mixture: This route typically produces a mixture of amines, including ethylenediamine, diethylenetriamine, and other linear and cyclic products, from which piperazine must be separated.[6]
-
Process Optimization: The selectivity towards piperazine can be influenced by the reaction temperature, pressure, and the molar ratio of ammonia to ethanolamine.[4] For instance, at amine conversions above 65%, piperazine formation is favored over ethylenediamine.[1]
The 1,2-Dichloroethane Ammoniation Route
The reaction of 1,2-dichloroethane with ammonia is another established industrial process for producing a range of ethyleneamines, with piperazine being a significant co-product.[6]
ClCH₂CH₂Cl + 2NH₃ → (CH₂CH₂NH)₂ + 2NH₄Cl
Key Process Considerations:
-
Byproduct Formation: Similar to the ethanolamine route, this method yields a complex mixture of linear and cyclic amines that require extensive purification.[6]
-
Corrosion: The formation of ammonium chloride as a byproduct can lead to corrosion of the reaction equipment.
-
Safety: 1,2-dichloroethane is a hazardous and carcinogenic substance, requiring stringent safety protocols for its handling and use.[7]
Workflow for Industrial Piperazine Synthesis Selection
Caption: Strategies to enhance selectivity for mono-N-alkylation of piperazine.
Industrial Safety and Handling
Piperazine and many of its precursors are hazardous materials that require strict safety protocols for handling, particularly on a large scale.
Personal Protective Equipment (PPE)
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn. [8]* Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [8]* Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [8]All protective clothing should be clean, available each day, and put on before work. [9]
Engineering Controls
-
Ventilation: Operations should be enclosed where possible, with local exhaust ventilation at the site of chemical release. [10]Ensure adequate ventilation, especially in confined areas. [8]* Emergency Facilities: Eyewash stations and safety showers should be readily available in the immediate work area. [10]
Handling and Storage
-
Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers. [11]Keep away from heat, sparks, and open flames. [8]* Handling: Avoid all personal contact, including inhalation. [11]Do not eat, smoke, or drink where piperazine is handled. [10]Contaminated work clothes should be laundered separately and not taken home. [9]
Spill Response
-
Evacuate non-essential personnel from the spill area.
-
Remove all ignition sources.
-
Collect powdered material in a safe manner and deposit it in sealed containers for disposal as hazardous waste. * Ventilate and wash the area after clean-up is complete.
Conclusion
The large-scale synthesis of piperazine intermediates is a well-established field with several viable industrial routes. The choice of a specific synthetic strategy depends on a careful evaluation of factors such as cost, efficiency, safety, and the desired purity of the final product. The diethanolamine cyclization route often represents a more direct path to piperazine, while other methods that produce a mixture of amines require more extensive purification. By implementing robust process controls, optimizing reaction conditions, and adhering to strict safety protocols, the large-scale production of these vital pharmaceutical building blocks can be achieved in a safe and efficient manner.
References
-
OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
-
Magno, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
ScienceDirect. (2017). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. Retrieved from [Link]
-
SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US3682919A - Process for the preparation of piperazine.
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved from [Link]
- Google Patents. (n.d.). US3037023A - Process for preparation of piperazine.
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine. Retrieved from [Link]
-
NJ.gov. (n.d.). PIPERAZINE HAZARD SUMMARY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperazine from ethanolamine over dealuminated mordenite. Retrieved from [Link]
-
PubMed. (n.d.). Liquid phase combinatorial synthesis of benzylpiperazines. Retrieved from [Link]
-
NJ.gov. (n.d.). Right to Know Hazardous Substance Fact Sheet - Piperazine. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2013182468A1 - Piperazine preparation method.
-
ResearchGate. (n.d.). Synthesis process of anhydrous piperazine in pilot scale. Retrieved from [Link]
-
ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
-
Semantic Scholar. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
Sources
- 1. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 5. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for the Analytical Characterization of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Introduction
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a key building block in contemporary drug discovery, frequently utilized in the synthesis of complex molecules with therapeutic potential. Its structural integrity and purity are paramount to ensure the desired pharmacological activity and to minimize potential off-target effects and toxicity. This document provides a comprehensive guide to the analytical techniques for the full characterization of this important synthetic intermediate, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is fundamental for its handling, analysis, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | General knowledge for similar structures |
I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the main component from process-related impurities and degradation products, allowing for accurate quantification. The following protocol is a robust starting point for the analysis of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, developed in alignment with the principles outlined in USP General Chapter <621> Chromatography[2][3][4][5][6]. Method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose[7][8][9][10][11].
A. Scientific Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a less polar organic solvent. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. The N-Boc protecting group in Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate provides sufficient hydrophobicity for good retention and separation on a C18 column[12][13].
B. Experimental Protocol: Purity Determination
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment and improved peak shape)
-
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate reference standard and sample
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Process the chromatograms and calculate the percentage purity of the sample using the area normalization method.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility and proven performance in separating a wide range of organic molecules.
-
A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
-
Formic acid is added to the mobile phase to control the pH and improve the peak shape of the amine-containing molecule by minimizing tailing.
-
Detection at 210 nm is selected as the carbamate and nitrile functional groups exhibit some absorbance in the low UV region.
C. Data Presentation: Purity Analysis
| Parameter | Result |
| Retention Time (Main Peak) | ~ 8.5 min (example) |
| Purity (Area %) | > 99.0% |
| Major Impurity | < 0.1% |
| Total Impurities | < 1.0% |
D. Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
A. Scientific Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.
B. Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate sample
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
3. NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
Causality Behind Experimental Choices:
-
CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and has a simple residual solvent peak.
-
A higher field strength spectrometer (e.g., 400 MHz) provides better signal dispersion and resolution, which is crucial for complex molecules.
-
Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
C. Data Presentation: Predicted NMR Spectral Data
Based on the analysis of structurally similar compounds, the following are the predicted ¹H and ¹³C NMR chemical shifts for Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate in CDCl₃. Actual experimental values may vary slightly.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 3.8 | m | 2H | Piperazine ring protons |
| ~ 3.2 - 2.8 | m | 5H | Piperazine ring protons and CH₂CN |
| ~ 2.6 | m | 2H | Piperazine ring protons |
| ~ 1.47 | s | 9H | t-Butyl protons |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154.5 | C=O (carbamate) |
| ~ 117.0 | CN (nitrile) |
| ~ 80.0 | C(CH₃)₃ |
| ~ 50-40 | Piperazine ring carbons |
| ~ 28.4 | C(CH₃)₃ |
| ~ 20 | CH₂CN |
D. Logical Relationship Diagram
Caption: NMR for structural confirmation.
III. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
A. Scientific Principle
In electrospray ionization (ESI) mass spectrometry, the sample is ionized by creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte molecules that are then guided into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight.
B. Experimental Protocol: ESI-MS
1. Instrumentation and Materials:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole)
-
Syringe pump for direct infusion or an LC system for LC-MS
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid
-
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate sample
2. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
3. Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 50-500 |
Causality Behind Experimental Choices:
-
ESI+ is chosen because the piperazine nitrogen atoms are basic and readily accept a proton to form a positive ion ([M+H]⁺).
-
The cone voltage can be adjusted to induce fragmentation, providing structural information.
C. Data Presentation: Expected Mass Spectrum
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 226.1605 | ~ 226.16 |
| [M+Na]⁺ | 248.1424 | ~ 248.14 |
Expected Fragmentation Pattern:
-
Loss of the tert-butyl group (-56 Da) leading to a fragment at m/z ~170.
-
Loss of the Boc group (-100 Da) resulting in a fragment at m/z ~126.
-
Cleavage of the piperazine ring can also occur, leading to characteristic smaller fragments.
D. Experimental Workflow Diagram
Caption: Workflow for ESI-MS analysis.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
A. Scientific Principle
FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds within the molecule to vibrate. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks correspond to specific functional groups.
B. Experimental Protocol: KBr Pellet Method
1. Instrumentation and Materials:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press
-
Potassium bromide (KBr), spectroscopy grade
-
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate sample
2. Sample Preparation:
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum.
-
Place a small amount of the sample (1-2 mg) in the agate mortar and grind it to a fine powder.
-
Add approximately 100-200 mg of dry KBr to the mortar and gently mix with the sample.
-
Transfer the mixture to the pellet press and apply pressure to form a thin, transparent pellet[2][3][4][7][8].
Causality Behind Experimental Choices:
-
The KBr pellet method is a common technique for solid samples, as KBr is transparent to IR radiation in the typical measurement range.
-
Proper grinding and mixing are crucial to obtain a high-quality spectrum with minimal scattering of the IR beam.
C. Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 3350 | N-H | Stretching (secondary amine) |
| ~ 2970 | C-H | Stretching (alkane) |
| ~ 2250 | C≡N | Stretching (nitrile) |
| ~ 1690 | C=O | Stretching (carbamate) |
| ~ 1420 | C-N | Stretching (carbamate) |
| ~ 1160 | C-O | Stretching (carbamate) |
D. Logical Relationship Diagram
Caption: FTIR for functional group analysis.
V. Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
A. Scientific Principle
By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. This method is highly accurate and traceable to the International System of Units (SI) through the certified mass of the internal standard.
B. Experimental Protocol: ¹H qNMR
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 500 MHz or higher) with a stable temperature control unit
-
High-precision analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate sample
2. Sample Preparation:
-
Accurately weigh the internal standard and the analyte into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer an exact volume of the solution to an NMR tube[5][6][9][10][14].
3. NMR Acquisition Parameters for Quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1).
-
Digital Resolution: At least 0.25 Hz/point.
4. Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Causality Behind Experimental Choices:
-
A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
-
A high signal-to-noise ratio minimizes integration errors.
-
The choice of internal standard is critical; it should be stable, non-volatile, have signals that do not overlap with the analyte, and have a certified purity.
E. Experimental Workflow Diagram
Caption: Workflow for absolute purity determination by qNMR.
Conclusion
The analytical characterization of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a critical step in ensuring its quality and suitability for use in drug discovery and development. The orthogonal analytical techniques described in this application note—HPLC for purity, NMR for structural elucidation, MS for molecular weight confirmation, and FTIR for functional group identification—provide a comprehensive approach to fully characterize this important building block. For quantitative purposes, qNMR offers a powerful method for determining absolute purity. Adherence to the detailed protocols and an understanding of the underlying scientific principles will enable researchers to confidently assess the quality of their material, thereby contributing to the overall success of their research and development programs.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
-
Supporting Information. Semantic Scholar. [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. PubChem. [Link]
Sources
- 1. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. emerypharma.com [emerypharma.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubsapp.acs.org [pubsapp.acs.org]
Troubleshooting & Optimization
Identifying common impurities in Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate synthesis
Technical Support Center: Synthesis of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate. This critical building block is frequently utilized in the development of complex pharmaceutical agents. However, its multi-step synthesis presents several challenges, often leading to the formation of characteristic impurities that can complicate downstream applications and compromise final product purity.
As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights. This document moves beyond simple protocols to explain the causality behind impurity formation, providing you with the knowledge to troubleshoot and optimize your synthetic process effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and potential challenges.
Q1: What is a common synthetic strategy for tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, and at which stages do impurities typically arise?
A1: A prevalent strategy involves the controlled functionalization of the piperazine ring. The synthesis can be conceptually broken down into three main phases, each with its own set of potential pitfalls:
-
Mono-protection of Piperazine: The synthesis begins with the selective protection of one nitrogen atom of piperazine with a tert-butoxycarbonyl (Boc) group. The primary challenge here is preventing di-protection.
-
C2-Functionalization: This is the most complex step, where the cyanomethyl group is introduced at the C2 position of the piperazine ring. This often involves metallation (e.g., lithiation) followed by quenching with an electrophilic cyanomethyl source.
-
Workup and Purification: Impurities are frequently generated or revealed during this final phase, often due to the chemical instability of the product or intermediates under certain pH and temperature conditions.
The following workflow diagram illustrates these stages and highlights the points where key impurities are typically formed.
Caption: Synthetic workflow and common impurity formation points.
Q2: How critical is the purity of the starting 1-Boc-piperazine?
A2: The purity of your 1-Boc-piperazine is paramount. The most common impurity in commercially available or self-prepared 1-Boc-piperazine is 1,4-bis-Boc-piperazine .[1][2] This impurity is problematic for two key reasons:
-
Inertness: It lacks the N-H proton required for subsequent functionalization at the N4 position and is generally unreactive under the conditions used for C2-functionalization.
-
Purification Difficulty: Its non-polar nature is very similar to the desired product, making their separation by standard column chromatography challenging. Expert Recommendation: Always verify the purity of your 1-Boc-piperazine starting material by GC or ¹H NMR before beginning the synthesis. A purity level of >98% is recommended.
Q3: What are the primary mechanisms of impurity formation during and after the reaction?
A3: The main degradation pathways are related to the functional groups present in the molecule:
-
Nitrile Hydrolysis: The cyanomethyl group is susceptible to hydrolysis under both acidic and basic conditions.[3] The reaction proceeds in two stages: first to the primary amide, and then, under more vigorous conditions, to the corresponding carboxylic acid.[4] Even a mildly acidic or basic aqueous workup can initiate this process.
-
Boc Deprotection: The Boc group is a well-known acid-labile protecting group.[5][6] Exposure to strong acids, or even prolonged exposure to milder acidic conditions (pH < 4) during workup or chromatography, can lead to its cleavage, yielding 2-(cyanomethyl)piperazine.
-
N4-Alkylation: The free N-H on the piperazine ring of the final product remains nucleophilic. Under certain conditions, especially if there is unreacted cyanomethylating agent or during product storage, this can lead to dimerization or further alkylation.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental observations.
Problem 1: My LCMS analysis shows a peak with a mass of (M+18) or (M+17) that is more polar than my product.
-
Question: I've run my crude reaction mixture on LCMS and see a major peak for my product, but also a significant peak at M+18 (or M+17 in ESI-). On a TLC plate, this corresponds to a more polar spot (lower Rf). What is this impurity?
-
Answer:
-
Likely Cause: This mass change is characteristic of hydrolysis of the nitrile group . An M+18 peak corresponds to the addition of a water molecule to form the carboxylic acid derivative (tert-butyl 2-(carboxymethyl)piperazine-1-carboxylate). An M+17 peak can sometimes be observed for the corresponding amide (tert-butyl 2-(2-amino-2-oxoethyl)piperazine-1-carboxylate), although the acid is the more common endpoint of full hydrolysis.[3][7]
-
Causality: This occurs when the nitrile group is exposed to acidic or basic aqueous conditions, particularly with heating, during the reaction workup.[4] The lone pair on the nitrogen of the nitrile is protonated under acidic conditions, making the carbon more electrophilic for water to attack. Under basic conditions, hydroxide directly attacks the electrophilic carbon.
-
Troubleshooting Protocol:
-
Neutralize Workup: Perform your aqueous workup under carefully controlled neutral pH (pH ≈ 7.0-7.5). Use a mild buffer like a phosphate buffer if necessary.
-
Avoid Strong Acids/Bases: Do not use strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) to wash the organic layer. Use saturated sodium bicarbonate solution cautiously, followed by brine.
-
Minimize Contact Time: Reduce the time the product is in contact with the aqueous phase.
-
Temperature Control: Keep the temperature low (< 25 °C) during the entire workup and extraction process.
-
-
Problem 2: I have a persistent, non-polar impurity that co-elutes with my product during column chromatography.
-
Question: After purification, my ¹H NMR shows clean product, but my purity by LC is low due to a non-polar impurity. It's very difficult to separate. What could it be?
-
Answer:
-
Likely Cause: This is the classic signature of 1,4-bis-Boc-piperazine , an impurity carried over from the starting material.[1]
-
Causality: Traditional methods of preparing 1-Boc-piperazine can lead to over-reaction, where both nitrogen atoms are protected.[2] Because this impurity lacks a polar N-H group, its polarity is very similar to the C2-functionalized product, making chromatographic separation difficult.
-
Troubleshooting Protocol:
-
Analyze Starting Material: Before starting the synthesis, run a GC or NMR on your 1-Boc-piperazine to confirm its purity is >98%.
-
Improved Chromatography: If the impurity is already present, you may need to modify your purification method.
-
Solvent System: Use a solvent system with lower polarity and a very shallow gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 20% over many column volumes).
-
Alternative Media: Consider using a different stationary phase if silica gel is ineffective.
-
-
Re-crystallization: If the product is a solid, re-crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether) can be an effective method to remove this less-crystalline impurity.
-
-
Problem 3: My mass spectrum shows a peak at (M-100), especially after purification on silica gel.
-
Question: My crude product looks fine, but after column chromatography on silica, I see a new, very polar spot and the mass spectrum shows a peak corresponding to the loss of 100 amu. What happened?
-
Answer:
-
Likely Cause: This corresponds to the loss of the C₅H₈O₂ fragment, which is the Boc protecting group . The resulting impurity is 2-(cyanomethyl)piperazine .
-
Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) and can be sufficient to cleave the acid-labile Boc group, especially with prolonged exposure.[5] Using chlorinated solvents like DCM, which can generate trace amounts of HCl, exacerbates this issue.
-
Troubleshooting Protocol:
-
Neutralize Silica: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (or another volatile base like pyridine). Mix thoroughly and then pack the column. This deactivates the acidic sites.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution.
-
Alternative Purification: If the product is still degrading, consider alternative purification methods such as preparative HPLC with a buffered mobile phase or crystallization.
-
-
Part 3: Analytical and Purification Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This self-validating protocol is designed to separate the target compound from its most common impurities.
-
Instrumentation: HPLC with UV (210 nm) and MS detectors.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Expected Elution Order:
-
Carboxylic Acid Hydrolysis Product (most polar)
-
De-protected Product
-
Amide Hydrolysis Product
-
Target Compound
-
1,4-di-Boc-piperazine (least polar)
-
Protocol 2: Purification by Neutralized Flash Column Chromatography
-
Preparation:
-
In a fume hood, weigh the required amount of silica gel for your column.
-
Create a slurry with the starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir for 10 minutes, then pack the column with the neutralized slurry.
-
-
Execution:
-
Pre-equilibrate the column with 2-3 column volumes of the starting mobile phase.
-
Load the crude product (adsorbed onto a small amount of silica if necessary).
-
Elute with a shallow gradient of Ethyl Acetate in Hexanes.
-
Monitor fractions by TLC, staining with potassium permanganate (KMnO₄) stain, which is highly effective for visualizing piperazine derivatives.
-
Part 4: Summary of Common Impurities
| Impurity Name | Structure | Δ Mass (from product) | Likely Cause | Analytical Signature |
| 1,4-di-Boc-piperazine | Boc-N(CH₂CH₂)₂N-Boc | +86.13 (vs. 1-Boc-piperazine SM) | Starting material impurity | Non-polar; co-elutes with product. No N-H in NMR. |
| De-protected Product | H-N(CH₂CH₂)CH(CH₂CN)N-H | -100.12 | Acidic workup/purification | Very polar; M-100 peak in MS. |
| Amide Hydrolysis Product | Boc-N(CH₂CH₂)CH(CH₂CONH₂)N-H | +18.01 | Mild acid/base hydrolysis | More polar; M+18 peak in MS. |
| Acid Hydrolysis Product | Boc-N(CH₂CH₂)CH(CH₂COOH)N-H | +18.01 | Strong acid/base hydrolysis | Very polar; M+18 peak in MS. |
References
- Santa Cruz Biotechnology. N-Boc-piperazine Safety Data Sheet.
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Pharmaffiliates. Piperazine-impurities. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
Journal of the Chemical Society, Chemical Communications. Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
LookChem. 1-Boc-piperazine. [Link]
-
Veeprho. Piperazine Impurity | CAS 110-85-0. [Link]
- Google Patents. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. [Link]
-
PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]
-
Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
PubMed. Stability of Synthetic Piperazines in Human Whole Blood. [Link]
-
Wikipedia. Piperazine. [Link]
-
White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
Chemistry Stack Exchange. Mechanism for hydrolysis of cyanohydrin. [Link]
-
PubMed. Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
-
The Organic Chemistry Tutor (YouTube). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
-
Organic Syntheses. 2-tert-Butyl-1,1,3,3-tetramethylguanidine. [Link]
Sources
- 1. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 7. Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Yield of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable building block. The synthesis is not a trivial N-alkylation; it requires the functionalization of the C2 position of the piperazine ring, a process that demands precision and control.
This document provides a structured Q&A-based troubleshooting guide, frequently asked questions (FAQs) explaining the underlying chemical principles, and detailed experimental protocols to enhance the yield and purity of your target compound.
Section 1: Overview of Synthetic Strategies
The synthesis of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate typically proceeds through one of two main pathways: the direct functionalization of a protected piperazine or the construction of the ring from an acyclic, functionalized precursor. The most common and direct, yet technically challenging, method involves the C-H functionalization of an N-Boc protected piperazine derivative.
Technical Support Center: Navigating Piperazine Derivative Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for piperazine derivative synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered during your experiments. This resource is structured in a question-and-answer format to directly address the specific issues you may face at the bench. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with piperazine derivatives.
Q1: I'm trying to synthesize a mono-alkylated piperazine, but I'm consistently getting a significant amount of the di-substituted product. What's the most straightforward way to fix this?
A1: The most common and effective initial strategy to favor mono-alkylation is to use a large excess of piperazine relative to your alkylating agent (often 5 to 10 equivalents). This statistically increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the already mono-substituted one.[1]
Q2: I've tried using excess piperazine, but di-alkylation is still a major issue. What other reaction parameters can I adjust?
A2: If excess piperazine isn't sufficient, consider lowering the reaction temperature. This can decrease the rate of the second alkylation, which typically has a higher activation energy. Additionally, the slow, dropwise addition of the alkylating agent can help maintain its low concentration in the reaction mixture, further favoring mono-alkylation.[1]
Q3: My reaction mixture is turning yellow/brown, and I'm seeing unexpected peaks in my LC-MS. What could be happening?
A3: A color change to yellow or brown often indicates oxidation.[2] The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be triggered by atmospheric oxygen, heat, or trace metal impurities.[3] The unexpected peaks could correspond to dehydrogenated or other oxidized byproducts.
Q4: What is a reliable method for removing a Boc protecting group from a piperazine derivative?
A4: A standard and effective method for Boc deprotection is treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or using a solution of hydrochloric acid (HCl) in an organic solvent like dioxane. The reaction is typically monitored by TLC or LC-MS until completion.
Q5: I'm struggling with the purification of my final piperazine derivative. It seems to be very water-soluble. Any suggestions?
A5: The high polarity and basicity of many piperazine derivatives can make them challenging to purify. If your compound is water-soluble, it may be in a protonated or salt form. One strategy is to perform an aqueous workup with a base (like sodium bicarbonate or sodium hydroxide) to neutralize the amine and then extract it into an organic solvent. For purification, column chromatography is common, but you may need to use a polar solvent system, sometimes with a small amount of a basic additive like triethylamine to prevent peak tailing. Salt formation, such as creating the diacetate or hexahydrate, can also be a powerful purification technique.[2]
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a deeper dive into the most prevalent side reactions, their mechanisms, and detailed protocols to overcome them.
Bis-Alkylation (Di-substitution)
This is arguably the most frequent challenge in piperazine chemistry, where both nitrogen atoms undergo alkylation when only mono-substitution is desired.
The Underlying Chemistry: Why Does it Happen?
The two secondary amine groups in the piperazine ring have similar nucleophilicity. After the first alkylation, the remaining secondary amine on the mono-substituted piperazine is often still sufficiently nucleophilic to react with the alkylating agent present in the reaction mixture.[1] Several factors can exacerbate this issue:
-
Stoichiometry: An excess of the alkylating agent dramatically increases the likelihood of a second alkylation event.[1]
-
Reaction Conditions: Higher temperatures and longer reaction times provide more energy and opportunity for the second, often slower, alkylation to occur.[1]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[1]
Mitigation Strategies and Protocols
| Strategy | Rationale |
| Use of Excess Piperazine | Statistically favors the reaction of the alkylating agent with an unsubstituted piperazine.[1] |
| Lower Reaction Temperature | Decreases the rate of the second alkylation reaction more significantly than the first.[1] |
| Slow Addition of Alkylating Agent | Maintains a low concentration of the alkylating agent, reducing the chances of di-substitution.[1] |
| Use of a Weaker Base | A milder base can help avoid the deprotonation of the mono-alkylated piperazine, making it less nucleophilic.[1] |
| Employing Protecting Groups | Temporarily blocking one nitrogen atom directs the alkylation to the unprotected site.[4] |
Protocol 1: Mono-N-alkylation using Excess Piperazine
Objective: To favor mono-alkylation by statistical control.
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to separate the mono-alkylated product from excess piperazine and any di-alkylated byproduct.
Protocol 2: Mono-N-alkylation via a Boc-Protected Intermediate
Objective: To achieve selective mono-alkylation by protecting one nitrogen atom.
Step A: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2 eq.) in DCM and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[5]
Step B: Alkylation of N-Boc-piperazine
-
Dissolve N-Boc-piperazine (1 eq.) in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate, 2 eq.).
-
Add the alkylating agent (1.1 eq.) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC/LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the N-Boc-N'-alkyl-piperazine by column chromatography.
Step C: Boc Deprotection
-
Dissolve the purified N-Boc-N'-alkyl-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate under reduced pressure. If using TFA, co-evaporation with a solvent like toluene can help remove residual acid. If using HCl, the hydrochloride salt of your product is typically obtained.
Pro-Tip from a Senior Application Scientist: For particularly challenging substrates where even the above methods yield mixtures, consider using a different synthetic approach altogether. Reductive amination of a mono-protected piperazine with an aldehyde or ketone can be a very clean and high-yielding alternative to direct alkylation with alkyl halides.[6]
Visualization of Bis-Alkylation
Caption: Reaction pathway showing the formation of the desired mono-alkylated product and the competing bis-alkylation side reaction.
Oxidation
The nitrogen atoms of the piperazine ring are susceptible to oxidation, leading to a variety of byproducts that can complicate purification and reduce yields.
The Underlying Chemistry: Why Does it Happen?
Oxidation can occur through several mechanisms, often initiated by atmospheric oxygen, especially in the presence of heat, light, or metal catalysts.[3] Common oxidative byproducts include:
-
Dehydrogenation: The loss of hydrogen atoms from the piperazine ring to form unsaturated derivatives like tetrahydropyrazines.[2]
-
N-Oxide Formation: The direct oxidation of the tertiary nitrogen atoms to form N-oxides.[7][8]
-
Ring Opening/Fragmentation: More severe oxidation can lead to the formation of products like piperazinone, ethylenediamine, and various formyl or acetyl amides.[9][10][11]
Mitigation Strategies and Protocols
| Strategy | Rationale |
| Inert Atmosphere | Using an inert gas like nitrogen or argon displaces oxygen, preventing it from participating in the reaction.[2] |
| Degassed Solvents | Removes dissolved oxygen from the reaction medium, a common culprit in oxidation.[2] |
| Minimize Heat and Light Exposure | Heat and light can provide the activation energy for oxidative processes.[3] |
| Use of Antioxidants/Chelating Agents | In sensitive applications, antioxidants can scavenge radicals, and chelating agents can sequester metal ions that catalyze oxidation.[3] |
Protocol 3: Performing a Reaction Under an Inert Atmosphere
Objective: To prevent oxidation by excluding atmospheric oxygen.
Materials:
-
Reaction flask with a sidearm or a three-neck flask
-
Nitrogen or argon gas source with a regulator
-
Bubbler (filled with mineral oil)
-
Schlenk line or manifold (optional, for more rigorous inerting)
-
Degassed solvents
Procedure:
-
Setup: Assemble your glassware and ensure all joints are well-sealed. Connect the flask to the inert gas source via tubing. The gas outlet should be connected to a bubbler to allow for a slight positive pressure and to visualize gas flow.
-
Purging: Gently flush the reaction flask with the inert gas for several minutes to displace the air. If heating, ensure the setup allows for continuous positive pressure.
-
Solvent Degassing (Freeze-Pump-Thaw):
-
Place the solvent in a flask with a stopcock and freeze it using liquid nitrogen.
-
Once frozen, open the flask to a high vacuum line to remove gases above the solid solvent.
-
Close the stopcock and allow the solvent to thaw. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times. After the final thaw, backfill the flask with your inert gas.[2]
-
-
Running the Reaction: Add your degassed solvents and reagents to the purged flask via syringe or cannula under a positive flow of inert gas. Maintain the inert atmosphere throughout the entire reaction period.
-
Workup: Whenever possible, conduct the initial stages of the workup (e.g., cooling, quenching) under an inert atmosphere before exposing the mixture to air.
Pro-Tip from a Senior Application Scientist: If you suspect metal-catalyzed oxidation from your reagents or glassware, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sometimes be effective. However, always run a small-scale test reaction first to ensure the chelating agent does not interfere with your desired transformation.
Visualization of Oxidation Pathways
Caption: Common oxidative side reactions affecting piperazine derivatives.
Ring Opening
While less common than bis-alkylation under standard synthetic conditions, piperazine ring opening can occur, particularly under harsh conditions or with certain reagents.
The Underlying Chemistry: Why Does it Happen?
The piperazine ring is generally stable, but certain conditions can promote its cleavage:
-
Harsh Alkaline Conditions: Strong bases at high temperatures can promote ring opening, as seen in the degradation of the drug Norfloxacin in alkaline medium.[12]
-
Reaction with Specific Reagents: Ring opening can be a desired reaction when using reagents designed for this purpose, such as in the cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, to form piperazine derivatives.[13][14][15] This highlights the possibility of unintended ring-opening if similar reactive intermediates are formed.
-
Thermal and Oxidative Stress: As mentioned in the oxidation section, severe thermal or oxidative stress can lead to fragmentation of the ring, forming linear compounds like ethylenediamine (EDA).[10][16]
Mitigation Strategies
| Strategy | Rationale |
| Avoid Harsh Conditions | Use the mildest possible reaction conditions (temperature, pH) to achieve your desired transformation. |
| Careful Reagent Selection | Be mindful of reagents that can form highly reactive intermediates capable of promoting C-N bond cleavage. |
| Inert Atmosphere | As ring opening is often linked to oxidative degradation, maintaining an inert atmosphere can also prevent this side reaction.[16] |
| Monitor Reaction Closely | Avoid unnecessarily long reaction times, which can lead to the accumulation of degradation products. |
Pro-Tip from a Senior Application Scientist: If you are working with a synthesis that requires high temperatures and you observe products consistent with ring opening (e.g., by mass spectrometry), it is worth screening alternative, lower-temperature methods. For instance, palladium-catalyzed coupling reactions often proceed under milder conditions than classical nucleophilic aromatic substitution and can be a good alternative for the synthesis of N-aryl piperazines.
Visualization of Ring Opening
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 13. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Overcoming Challenges in the Purification of Chiral Piperazines
Welcome to the technical support center for the purification of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges presented by this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve problems effectively in your laboratory.
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in blockbuster drugs.[1][2] However, when this ring is substituted at one of its carbon atoms, it becomes chiral, and the separation of its enantiomers is a critical step in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[2][3] This guide will walk you through common purification techniques, troubleshooting, and frequently asked questions.
Troubleshooting Guide: Chiral HPLC/SFC Purification
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for the analytical and preparative separation of chiral piperazines.[4][5][6] However, the basic nature of the piperazine nitrogen atoms can lead to specific chromatographic challenges.
Q1: Why am I seeing poor peak shape (tailing, broadening) for my piperazine enantiomers?
Probable Cause: Peak tailing is the most common issue when separating basic compounds like piperazines.[7][8] The primary cause is secondary interactions between the basic amine groups of the piperazine and acidic residual silanol groups on the silica surface of the chiral stationary phase.[8][9] This leads to multiple retention mechanisms, causing the peak to tail.[7]
Solutions:
-
Incorporate a Basic Additive into the Mobile Phase: This is the most critical step for improving the peak shape of basic analytes.[10]
-
What to use: Diethylamine (DEA), butylamine, or ethanolamine are commonly used.[10] A typical concentration is 0.1%, and it should not exceed 0.5%.[10]
-
Why it works: The basic additive acts as a competitor for the active silanol sites on the stationary phase. It effectively "masks" these sites, preventing the piperazine analyte from engaging in strong, undesirable secondary interactions.[9] This results in a more uniform interaction with the chiral selector of the CSP, leading to sharper, more symmetrical peaks.[11]
-
Pro-Tip: For some compounds, additives like ethylenediamine (EDA) or 2-aminoethanol can dramatically improve peak shape and resolution even more than DEA.[10] However, ensure they are miscible with your mobile phase; they may require the presence of methanol or ethanol.[10]
-
-
Use a Highly Deactivated (End-Capped) Column: Modern CSPs are often "end-capped," meaning the residual silanol groups have been chemically treated to make them less active.[7] Using such a column from the start can significantly reduce the potential for secondary interactions.[7]
-
Adjust Mobile Phase Composition:
-
Solvent Choice: Polysaccharide-based CSPs are versatile and can be used with a wide range of solvents.[12] For piperazines, normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol) are common.[3][13] The choice of alcohol (modifier) can impact selectivity.
-
Reversed-Phase: While less common for preparative-scale purification of basic piperazines due to their high polarity, reversed-phase chromatography can be an option. In this case, using a buffer to control the pH is essential.[14]
-
-
Consider Column Overload: If all peaks in the chromatogram are tailing or fronting, you might be overloading the column.[7] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[7]
Q2: My piperazine enantiomers are not separating (co-elution or poor resolution). What should I do?
Probable Cause: The lack of separation (resolution < 1.5) means the chiral stationary phase is not discriminating effectively between the two enantiomers under the current conditions.[3] Chiral recognition depends on creating transient diastereomeric complexes between the enantiomers and the CSP, which requires a precise fit and multiple interaction points (e.g., hydrogen bonds, π-π interactions, steric hindrance).[12][15]
Solutions:
-
Screen Different Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor for achieving chiral separation.[3] Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and successful for a broad range of compounds, including piperazines.[3][12]
-
Start with a screening set of columns. A good starting point includes columns with different selectors, such as:
-
-
Optimize the Mobile Phase:
-
Change the Alcohol Modifier: If you are using a normal-phase eluent (e.g., Hexane/Ethanol), switching the alcohol to isopropanol (IPA) or vice-versa can significantly alter selectivity.
-
Vary the Modifier Percentage: Systematically vary the percentage of the alcohol modifier. This changes the polarity of the mobile phase and can impact the strength of the interactions with the CSP.
-
Add a Different Co-solvent (SFC): In Supercritical Fluid Chromatography (SFC), methanol is a common co-solvent with CO2. Trying other alcohols or even acetonitrile can change the separation.[17]
-
-
Adjust the Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process.
-
Lowering the temperature often increases resolution, but it will also increase retention time and backpressure.
-
Conversely, increasing the temperature can sometimes improve a separation. It is an important parameter to screen. A typical range to explore is 10°C to 40°C.[17]
-
-
Check for "Memory Effects": CSPs, particularly polysaccharide-based ones, can retain mobile phase additives, which can alter their selectivity over time.[11][18] This is known as a "memory effect." If a column that previously worked is now failing, it might be due to an additive used in a prior separation. Flushing the column with a strong, compatible solvent like dimethylformamide (DMF) (for immobilized columns only) can help restore its performance.[19]
Troubleshooting Guide: Classical Resolution via Diastereomeric Salts
Classical resolution is a powerful and scalable technique that relies on the different physical properties (primarily solubility) of diastereomeric salts.[20][21] The process involves reacting the racemic piperazine (a base) with an enantiomerically pure chiral acid (the resolving agent).[20][22]
Q1: I've mixed my racemic piperazine with a chiral resolving agent, but no crystals are forming.
Probable Cause: Crystallization is a thermodynamically driven process. Failure to crystallize can be due to high solubility of both diastereomeric salts in the chosen solvent or the presence of impurities that inhibit crystal nucleation.[23]
Solutions:
-
Systematic Solvent Screening: This is the most critical step. The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is highly soluble.[20]
-
Screen a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures).[20]
-
Try using a solvent/anti-solvent system. Dissolve the salt in a minimal amount of a "good" solvent, then slowly add an "anti-solvent" (in which the salt is insoluble) until turbidity is observed, then allow it to crystallize.[23]
-
-
Control the Cooling Rate: Slow, controlled cooling from an elevated temperature allows for the formation of well-ordered crystals and often improves the diastereomeric excess (d.e.) of the solid.[20] Rapid crashing out of solution can trap impurities and the undesired diastereomer.
-
Use Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a "seed" crystal to the supersaturated solution can initiate crystallization.[23]
-
Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the salt until it reaches its solubility limit and begins to crystallize.
-
Try a Different Resolving Agent: Not all resolving agents will form readily crystallizable salts with a given racemate. Common chiral acids for resolving basic piperazines include tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid) and mandelic acid.[24][25]
Q2: My crystals have formed, but the enantiomeric excess (e.e.) of my recovered piperazine is low.
Probable Cause: Low enantiomeric excess after salt breaking indicates that the crystallization process did not effectively separate the two diastereomers. This could be due to co-crystallization or similar solubilities of the two diastereomeric salts in the chosen solvent system.
Solutions:
-
Recrystallization: The most straightforward way to improve diastereomeric (and thus enantiomeric) purity is to recrystallize the isolated salt.[20] Dissolve the filtered crystals in a minimal amount of hot solvent and allow them to re-crystallize slowly. This process can be repeated until the desired purity is achieved.
-
Optimize the Stoichiometry: The molar ratio of the resolving agent to the racemic piperazine can be critical. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer salt of the less soluble diastereomer crystallizing out.[24]
-
Re-evaluate the Solvent: The solvent choice not only affects whether crystals form but also the difference in solubility between the two diastereomers. A solvent that gives a high yield may not give the best purity. A systematic screening to find the solvent that maximizes both yield and diastereomeric excess is essential.[20]
-
Analyze the Solid State: Perform solid-state characterization (e.g., DSC, XRPD) on the diastereomeric salts. This can help understand their phase behavior and identify if you are forming a stable salt, a conglomerate, or a solid solution, which will guide your optimization strategy.[24]
Frequently Asked Questions (FAQs)
Q: What is the first step in developing a purification method for a new chiral piperazine? A: The first step is always analytical. Before attempting preparative-scale purification, you must develop a reliable analytical method to determine the enantiomeric excess (e.e.).[26] Chiral HPLC or Chiral SFC is the gold standard for this.[6][27] This analytical method will be your tool to assess the success of any purification attempt, whether by chromatography or classical resolution.
Q: My piperazine derivative has no UV chromophore. How can I detect it during HPLC analysis? A: This is a common challenge.[3] While detection at low UV wavelengths (e.g., 200-210 nm) is sometimes possible, sensitivity may be poor.[26] For better sensitivity, you have two main options:
-
Pre-column Derivatization: React the piperazine with a UV-active agent (e.g., NBD-Cl, 4-chloro-7-nitrobenzofuran) to attach a chromophore before injection.[13]
-
Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Alternatively, if your system is compatible, Mass Spectrometry (MS) is an excellent detection method.[14]
Q: What is the difference between asymmetric synthesis and chiral purification? A: Asymmetric synthesis aims to create predominantly one enantiomer from the start, using chiral catalysts, auxiliaries, or reagents.[1][28] This minimizes the amount of the unwanted enantiomer that is formed. Chiral purification (or resolution) starts with a racemic (50:50) mixture and separates the two already-formed enantiomers.[21][22] While asymmetric synthesis is often more elegant and atom-economical, purification is frequently required to upgrade the final product to >99.5% e.e. for pharmaceutical applications.
Q: How do I recover my enantiomerically pure piperazine from the diastereomeric salt? A: This is a crucial final step in classical resolution, often called "salt breaking".
-
Suspend the purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[20]
-
Add a base (e.g., sodium hydroxide, sodium carbonate) to neutralize the chiral acid, making it water-soluble.[29]
-
The free piperazine base will now be in the organic layer. Separate the layers.
-
Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain your resolved piperazine enantiomer.[20]
Data & Protocols
Table 1: Starting Conditions for Chiral HPLC/SFC Screening
| Parameter | HPLC (Normal Phase) | SFC (Supercritical Fluid) |
| Columns | Chiralpak IA, IB, IC, ID, IE, IF | Chiralpak IA, IB, IC, ID, IE, IF |
| Mobile Phase | Hexane / Alcohol (Ethanol or IPA) | CO₂ / Modifier (Methanol or Ethanol) |
| Typical Gradient | Isocratic (e.g., 90:10 Hexane:Alcohol) | Gradient (e.g., 5% to 40% Modifier) |
| Flow Rate | 1.0 mL/min (Analytical) | 3.0 mL/min (Analytical) |
| Temperature | 25 - 35 °C[3][13] | 35 - 40 °C[17] |
| Basic Additive | 0.1% Diethylamine (DEA) in Alcohol | 0.1% Diethylamine (DEA) in Modifier |
| Detection | UV (e.g., 205 nm) or as appropriate[26] | UV (as appropriate) |
Protocol 1: Diastereomeric Salt Resolution Screening
This protocol outlines a general procedure for screening optimal conditions for classical resolution.[20]
-
Solvent Selection: In 8 separate small vials, dissolve ~50 mg of the racemic piperazine and the molar equivalent of the chiral resolving agent (e.g., D-tartaric acid) in 1 mL of different solvents (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, THF, Water/Methanol 1:1).
-
Crystallization Induction: Allow the vials to stand at room temperature. If no crystals form, try slow evaporation of the solvent or cooling in an ice bath.
-
Isolation & Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
Salt Breaking (Analytical Scale): Dissolve a small portion of the crystals in a biphasic mixture (e.g., ethyl acetate/water) and add a base to liberate the free piperazine.
-
Enantiomeric Excess Determination: Analyze the organic layer using your pre-developed chiral HPLC/SFC method to determine the e.e.
-
Selection: Choose the solvent that provides the best combination of crystal yield and high enantiomeric excess for scale-up.[20]
Visualizations
Diagram 1: Chiral HPLC Troubleshooting Logic
Caption: Troubleshooting workflow for peak tailing in chiral HPLC.
Diagram 2: Classical Resolution Workflow
Caption: Key steps in chiral resolution by diastereomeric salt formation.
References
-
Kontouris, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ACS Publications. (n.d.). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]
-
FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]
-
PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]
-
Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
AFMPS. (n.d.). Journal of Chromatography A. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Spectroscopy Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. selvita.com [selvita.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. eijppr.com [eijppr.com]
- 13. jocpr.com [jocpr.com]
- 14. chiraltech.com [chiraltech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chiraltech.com [chiraltech.com]
- 17. fagg-afmps.be [fagg-afmps.be]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chiraltech.com [chiraltech.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Chiral resolution - Wikipedia [en.wikipedia.org]
- 22. pharmtech.com [pharmtech.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. uma.es [uma.es]
- 28. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Safe handling and disposal of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Welcome to the technical support center for Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the safe and effective use of this compound in your experiments. Our goal is to combine technical accuracy with practical, field-tested insights to support your research endeavors.
Table of Contents
-
Chemical Profile and Safety Data
-
Frequently Asked Questions (FAQs)
-
Handling and Storage
-
In-Experiment Troubleshooting
-
Disposal
-
-
Troubleshooting Guides
-
Issue 1: Unexpected Deprotection of the Boc Group
-
Issue 2: Unwanted Hydrolysis of the Cyanomethyl Group
-
Issue 3: Difficulty in Purification
-
-
Protocols
-
Safe Handling and Use Protocol
-
Spill Management Protocol
-
Waste Disposal Protocol
-
-
References
Chemical Profile and Safety Data
tert-Butyl 2-(cyanomethyl)piperazine-1-carboxylate is a bifunctional molecule commonly used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The presence of the Boc-protected piperazine ring and the cyanomethyl group allows for sequential and selective chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Temperature | 2-8°C, sealed in a dry, dark place | [2] |
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
(Source: Aggregated GHS information from multiple suppliers.)
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound?
A1: Due to its potential to cause skin, eye, and respiratory irritation, the following PPE is mandatory:
-
Gloves: Nitrile gloves are suitable for splash protection against this compound. However, they provide very little protection against many common organic solvents. If contact with such solvents occurs, gloves should be changed immediately.[3]
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.
Q2: How should I properly store this compound to ensure its stability?
A2: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[2] Improper storage can lead to degradation, particularly hydrolysis of the Boc group or the cyanomethyl moiety.
In-Experiment Troubleshooting
Q3: My reaction is showing an unexpected loss of the Boc protecting group. What could be the cause?
A3: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. The presence of strong acids (e.g., trifluoroacetic acid, hydrochloric acid) in your reaction mixture, even in catalytic amounts, can lead to its cleavage.[4] Ensure all reagents and solvents are free from acidic impurities. If your desired reaction requires acidic conditions, this protecting group may not be suitable.
Q4: I'm observing the formation of a carboxylic acid or amide as a side product. Why is this happening?
A4: The cyanomethyl group (-CH₂CN) can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic aqueous conditions.[5][6][7] If your reaction involves water and is run at elevated temperatures or with acid/base catalysts, this side reaction is likely. To avoid this, ensure your reaction is conducted under anhydrous conditions.
Q5: The compound is streaking badly during thin-layer chromatography (TLC) and is difficult to purify by column chromatography. What can I do?
A5: The basic nitrogen atom in the piperazine ring can interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, you can try:
-
Using a modified eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide solution, to your eluent system.
-
Alternative stationary phases: Consider using a less acidic stationary phase like alumina or a bonded silica phase (e.g., amino-propylated silica).[8]
-
Reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography can be a more effective purification method.[9]
Disposal
Q6: How should I dispose of waste containing Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate?
A6: As an organic nitrile compound, it should be treated as hazardous chemical waste. Do not dispose of it down the drain.[10] It should be collected in a designated, properly labeled, sealed container for non-halogenated organic waste.[11] Given the nitrile functional group, incineration is the preferred method of disposal by licensed hazardous waste contractors.
Q7: Can the nitrile gloves I use when handling this compound be recycled?
A7: Generally, no. Nitrile gloves contaminated with chemical waste are considered hazardous and cannot be recycled through standard programs.[11][12][13] They should be disposed of as hazardous waste according to your institution's guidelines.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group
This issue is commonly encountered when acidic conditions are inadvertently introduced into the reaction.
Causality: The Boc protecting group is designed to be stable under basic and neutral conditions but is readily cleaved by acids. The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation.
Troubleshooting Steps:
-
Reagent Purity Check: Verify the purity of all reagents and solvents. Some solvents, like dichloromethane, can contain trace amounts of HCl if not properly stored.
-
pH Monitoring: If compatible with your reaction, monitor the pH of the reaction mixture.
-
Alternative Protecting Group: If acidic conditions are necessary for your synthesis, consider a more robust protecting group, such as the benzyloxycarbonyl (Cbz) group.
Issue 2: Unwanted Hydrolysis of the Cyanomethyl Group
The presence of water in your reaction, especially under non-neutral pH and elevated temperatures, can lead to the conversion of the nitrile to an amide or carboxylic acid.[14]
Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by water. This process is catalyzed by both acid and base.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrolysis.
Issue 3: Difficulty in Purification
The polarity and basicity of the piperazine nitrogen can make purification by standard silica gel chromatography challenging.
Causality: The lone pair of electrons on the secondary amine of the piperazine ring can form strong hydrogen bonds with the silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
Purification Strategy Flowchart:
Caption: Decision-making workflow for troubleshooting purification.
Protocols
Safe Handling and Use Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area (chemical fume hood) and are wearing the appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Weighing: As a powdered solid, avoid creating dust when weighing. Use a spatula to carefully transfer the desired amount to a tared container.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If the compound is being added to a reaction mixture, do so in a controlled manner.
-
Post-Handling: After use, tightly seal the container and return it to storage at 2-8°C. Clean any contaminated surfaces and dispose of contaminated materials (e.g., weighing paper, gloves) as hazardous waste. Wash hands thoroughly.
Spill Management Protocol
Caption: Step-by-step procedure for small spill cleanup.
Waste Disposal Protocol
-
Segregation: Collect all waste containing Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, including reaction residues, contaminated solvents, and disposable materials, in a container specifically designated for non-halogenated organic waste.[11]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other components in the waste stream.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
-
Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety office. Do not mix with other waste streams unless compatibility has been confirmed.
References
-
Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 15). 11.6: Preparing Carboxylic Acids. Retrieved from [Link]
-
Quora. (2017, May 20). How is the cyanide group converted into the carboxylic group? Retrieved from [Link]
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
WellBefore. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Unisafe. (2024, April 22). A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
Sources
- 1. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. waters.com [waters.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. earthsafeppe.com [earthsafeppe.com]
- 12. gloves.com [gloves.com]
- 13. ecogloves.co [ecogloves.co]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Understanding and Troubleshooting Potential Degradation Pathways of Boc-Piperazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyloxycarbonyl (Boc)-protected piperazine derivatives. This guide provides in-depth, field-proven insights into the stability of these critical building blocks, offering troubleshooting solutions and validated protocols to help you navigate potential challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs) about Boc-Piperazine Stability
This section addresses fundamental questions regarding the chemistry and stability of the Boc-piperazine moiety.
Q1: What is the primary role of the Boc group on a piperazine moiety?
The Boc group is one of the most common nitrogen-protecting groups in organic synthesis.[1] Its primary role is to temporarily mask the reactivity of one of the piperazine nitrogens. This allows for selective functionalization at the other, unprotected nitrogen atom, preventing undesired side reactions like di-substitution.[2][3][4] The Boc group's popularity stems from its stability in a wide range of non-acidic conditions and its typically clean, straightforward removal.[1][5]
Q2: Under what conditions is the Boc group generally considered stable?
The Boc group is robust under a variety of conditions, which is key to its utility in multi-step synthesis. It is generally stable towards:
-
Basic conditions and hydrolysis: Carbamates like Boc-amines are significantly less electrophilic than esters due to the nitrogen lone pair resonating with the carbonyl group, making them resistant to base-catalyzed hydrolysis.[6][7]
-
Most nucleophiles: It can withstand a wide array of nucleophilic reagents.[7]
-
Catalytic hydrogenation: Conditions typically used to remove protecting groups like benzyl (Cbz) or benzylidene (Bn) do not affect the Boc group.[5]
Q3: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
Acid-catalyzed cleavage is the most common method for Boc group removal.[1][5] The mechanism proceeds through several distinct steps, which are crucial to understanding potential side reactions.
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.[1][8][9]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][8]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine of the piperazine.[1][8]
-
Protonation of Amine: Under the acidic reaction conditions, the newly liberated piperazine nitrogen is protonated, forming an ammonium salt.[8]
It is critical to vent the reaction vessel to allow the CO₂ gas to escape safely.[1][8]
Q4: Can the Boc group degrade without any added acid?
Yes, thermal deprotection is possible. Many Boc-protected amines can be deprotected simply by heating at high temperatures (often >100-150 °C) without any catalyst.[10][11][12] The mechanism is believed to involve fragmentation into the free amine, CO₂, and isobutylene gas.[10] While this method avoids acids, the high temperatures can potentially cause other side reactions, such as racemization or elimination, depending on the substrate.[10] Continuous flow reactors are often used for this process to achieve the necessary temperatures safely and efficiently.[11][12]
Q5: Is the piperazine ring itself susceptible to degradation?
Absolutely. While the Boc group's stability is often the primary focus, the piperazine ring can undergo degradation, primarily through oxidation. This is a critical consideration, especially in the context of drug stability and process chemistry.[13][14][15] Oxidation can occur at the nitrogen atoms or the adjacent carbon atoms, leading to a variety of degradation products, including:
-
N-Oxides: Direct oxidation of the tertiary amine.
-
Piperazinones (e.g., 2-oxopiperazine): Oxidation of the carbon alpha to a nitrogen.[16][17]
-
Ring-Opened Products: More aggressive oxidation can lead to cleavage of the piperazine ring, forming species like ethylenediamine (EDA), formylpiperazine (FPZ), and formate.[14][16]
This degradation can be catalyzed by metal ions (like Cu²⁺ and Fe²⁺), heat, and the presence of dissolved oxygen.[14][15]
Part 2: Troubleshooting Guide: Diagnosing and Preventing Degradation
This section is formatted to help you quickly diagnose and solve common issues encountered during your experiments.
Problem 1: My Boc group was unintentionally cleaved during a reaction.
This is a common issue that often points to cryptic sources of acid or excessive thermal stress.
-
Potential Cause A: Acidic Conditions. The source of acid may not be obvious. Consider:
-
Reagents: Are your solvents or reagents contaminated with acidic impurities? For example, some grades of chloroform (CHCl₃) can contain trace HCl.
-
Substrates: Does your substrate or another reagent have an acidic proton (e.g., a phenol or carboxylic acid) that can facilitate cleavage, especially at elevated temperatures?
-
Chromatography: Using un-neutralized silica gel in column chromatography can be acidic enough to partially or fully cleave a Boc group.
-
-
Potential Cause B: High Thermal Stress. As discussed in FAQ Q4, high temperatures can cause thermolytic cleavage. Reactions run at temperatures exceeding 80-100 °C for extended periods are at higher risk.[10][11]
Table 1: Mitigation Strategies for Unintentional Boc Deprotection
| Potential Cause | Preventative Measure / Solution | Rationale |
| Acidic Reagents/Solvents | Use freshly distilled or high-purity, stabilized solvents. Add a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) if compatible with the reaction. | Prevents introduction of catalytic acid. The added base neutralizes trace acid without interfering with most reactions. |
| Acidic Substrates | Protect acidic functional groups elsewhere in the molecule before performing reactions that require heat. | Orthogonal protection strategy ensures only the desired transformation occurs. |
| Acidic Silica Gel | Neutralize silica gel by preparing a slurry with ~1% triethylamine (Et₃N) in the eluent, then evaporating the excess solvent before packing the column. | Removes acidic sites on the silica surface, preventing on-column deprotection. |
| High Reaction Temperature | If possible, run the reaction at a lower temperature for a longer duration. Explore alternative, lower-temperature synthetic routes or catalysts. | Minimizes the energy input required for thermolytic cleavage of the Boc group.[10][12] |
Problem 2: I'm observing unexpected side products, and I suspect my Boc-piperazine is degrading.
If your starting material is being consumed but you are not getting the desired product, degradation of the piperazine ring or side reactions from deprotection are likely culprits.
-
Potential Cause A: Oxidative Degradation. The piperazine ring is susceptible to oxidation, especially when heated in the presence of air or certain metals.[14][15]
-
Symptoms: You may see new peaks in your LC-MS corresponding to masses of +14 (formylation) or +16 (oxidation) relative to your starting material or product. Common degradation products include N-formylpiperazine, 2-oxopiperazine, and various ring-opened species.[16][17]
-
Catalysts: Dissolved iron or copper can rapidly catalyze oxidation.[14] Ensure your glassware is scrupulously clean and consider using metal-free systems if the problem persists.
-
-
Potential Cause B: Side Reactions of the tert-Butyl Cation. During intended or unintended acidic deprotection, the resulting tert-butyl cation is a reactive electrophile.[1]
-
Symptoms: It can alkylate electron-rich aromatic rings (e.g., indole, phenol) or other nucleophilic functional groups (e.g., thioethers) present in your molecule. This will result in side products with a mass increase of +56 Da.
-
Solution: Add a scavenger to your deprotection reaction. Common scavengers like triisopropylsilane (TIS) or thioanisole will trap the tert-butyl cation, preventing it from reacting with your product.[1]
-
Problem 3: My Boc-piperazine compound is showing impurities after storage.
-
Potential Cause: Improper storage is a frequent cause of degradation over time.
-
Air & Light: Long-term exposure to atmospheric oxygen can lead to slow oxidation.[13][15] Photolytic degradation can also occur if the molecule contains chromophores.
-
Contaminants: Storing in non-inert containers or in a non-inert atmosphere can introduce acidic or metallic contaminants that catalyze degradation.
-
-
Solution:
-
Store sensitive Boc-piperazine derivatives as a solid under an inert atmosphere (e.g., argon or nitrogen).
-
Use amber glass vials to protect from light.
-
Store at reduced temperatures (e.g., 4 °C or -20 °C) to slow the rate of any potential degradation reactions.
-
Part 3: Key Experimental Protocols
These protocols provide validated, step-by-step methods for common procedures involving Boc-piperazines.
Protocol 1: Standard Acidic Boc-Deprotection of a Piperazine Derivative
This protocol describes the complete removal of a Boc group using Trifluoroacetic Acid (TFA).
-
Preparation: Dissolve the Boc-protected piperazine substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional but Recommended): If your substrate contains nucleophilic groups (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (TIS) (2-5 equivalents).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the solution. A common ratio is 25-50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.[5]
-
Workup: Once the reaction is complete, concentrate the solution in vacuo to remove the DCM and excess TFA. The crude product will be the piperazine TFA salt.
-
Neutralization: To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected piperazine.
Protocol 2: Performing a Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of a novel Boc-piperazine drug candidate, based on ICH guidelines.[18][19] The goal is to generate 5-20% degradation to identify potential degradants.[20]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of your Boc-piperazine compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions (run each in parallel with a control sample stored at 4 °C in the dark):
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store 1 mL of the stock solution at 60 °C. For solid-state thermal stress, place the neat compound in a 60 °C oven.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase for analysis.
-
-
Analysis: Analyze all control, stressed, and quenched samples using a stability-indicating LC-MS method (see Protocol 3). Compare chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.
Protocol 3: General LC-MS Method for Monitoring Degradation
This method is suitable for separating a typical Boc-piperazine parent compound from its more polar degradants.
-
Instrumentation: HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 220 nm and 254 nm; MS scan in positive ion mode over a relevant m/z range.
Part 4: Visualizing Degradation Pathways & Workflows
These diagrams illustrate the key chemical transformations and experimental processes discussed in this guide.
Caption: Acid-catalyzed deprotection of Boc-piperazine.
Caption: Major oxidative degradation pathways of the piperazine ring.
Caption: Experimental workflow for a forced degradation study.
References
-
University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. OUREA. [Link]
-
Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K₂CO₃ solutions. Journal of Environmental Chemical Engineering, 11(6). [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Nielsen, P. (2014). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Reagent Guides. [Link]
-
Liu, D. Q., et al. (2000). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 615-625. [Link]
-
Williams, C. T., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6, 1954-1963. [Link]
-
Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(12), 1480. [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]
-
Thompson, C. D., et al. (2018). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 83(15), 8683-8691. [Link]
-
Lepaumier, H., et al. (2017). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 63, 214-223. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]
-
Hayhow, T. G., et al. (2020). A general Buchwald–Hartwig amination of lenalidomide‐derived aryl bromides. Chemistry – A European Journal, 26(67), 15502-15507. [Link]
-
Plath, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]
-
Sharma, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92211-92215. [Link]
-
Sexton, A. J. (2009). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
Anusha, B., et al. (2018). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 350-353. [Link]
- Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 10. [Link]
-
Kumar, V., & Singh, R. (2016). Forced Degradation Studies. Journal of Pharmaceutical and Analytical Chemistry, 2(4). [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Al-Tannak, N. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Musacchio, E., et al. (2024). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis, 14(1), 22-33. [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(8), 020-031. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 17. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. researchgate.net [researchgate.net]
Optimizing reaction time and temperature for Boc protection of piperazines
Welcome to the Technical Support Center for the Boc protection of piperazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this common but critical synthetic transformation. My goal is to provide not just protocols, but a deeper understanding of the reaction dynamics, enabling you to troubleshoot effectively and optimize your experiments for both mono- and di-protection of the piperazine core.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that frequently arise during the Boc protection of piperazines.
Q1: What is the fundamental mechanism of the Boc protection of a piperazine nitrogen?
A1: The Boc protection of a piperazine nitrogen atom proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the piperazine's secondary amine nitrogens acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide (CO₂) and tert-butoxide. A base is often used to neutralize the protonated amine that is formed, driving the reaction to completion.[1]
Q2: How do I favor mono-Boc protection over the formation of the di-Boc byproduct?
A2: Achieving selective mono-Boc protection is a common challenge due to the similar reactivity of the two nitrogen atoms in the piperazine ring.[2] Several strategies can be employed:
-
Protonation of one nitrogen: By adding one equivalent of an acid (e.g., HCl, TFA), one of the nitrogen atoms is protonated to form a piperazinium salt. This deactivates it towards the electrophilic Boc₂O, allowing the other nitrogen to react selectively.[1][3]
-
Stoichiometric control: Carefully controlling the molar ratio of the reactants is crucial. Using an excess of piperazine relative to Boc₂O statistically favors mono-protection. Conversely, using a substoichiometric amount of Boc₂O (e.g., 0.8 equivalents) can also maximize the mono-protected product, though this will result in incomplete conversion of the starting piperazine.[1]
-
Slow addition of reagents: Adding the Boc₂O solution dropwise to the piperazine solution helps maintain a low concentration of the electrophile, which minimizes the likelihood of the second nitrogen reacting.
-
Flow chemistry: Microreactor technology provides precise control over stoichiometry, reaction time, and temperature, which can significantly improve the yield of the mono-Boc protected product.[1]
Q3: What are the typical solvents and bases used for this reaction?
A3: The Boc protection of piperazines is versatile and can be performed in a variety of solvents, including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, methanol, dioxane, and even water.[1] The choice of solvent often depends on the solubility of the specific piperazine derivative. Common bases include organic amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA), or inorganic bases such as sodium bicarbonate and sodium hydroxide. For weakly nucleophilic or sterically hindered amines, a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.[4]
Troubleshooting Guide: Optimizing Reaction Time and Temperature
This section provides a focused guide to troubleshoot and optimize two of the most critical parameters in your Boc protection reaction: time and temperature.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted piperazine starting material even after the initially planned reaction time.
-
The reaction appears to have stalled.
Potential Causes & Solutions:
-
Insufficient Reaction Time: The kinetics of the reaction may be slower than anticipated, especially with sterically hindered piperazine derivatives or less nucleophilic substrates (e.g., those with electron-withdrawing groups).
-
Troubleshooting Step: Continue to monitor the reaction at regular intervals (e.g., every 1-2 hours) using TLC or LC-MS. If the reaction is progressing, albeit slowly, simply extending the reaction time may be sufficient. Some reactions may require stirring overnight (12-18 hours) to reach completion.[5]
-
-
Low Reaction Temperature: Many standard protocols start the reaction at 0 °C to control the initial exotherm and selectivity, followed by warming to room temperature.[5] However, for less reactive substrates, room temperature may not provide enough energy to overcome the activation barrier.
-
Troubleshooting Step: If the reaction is sluggish at room temperature, consider gently warming the reaction mixture. A modest increase to 40-55 °C can significantly increase the reaction rate.[4][6] Be cautious, as higher temperatures can also increase the rate of side reactions, particularly the formation of the di-Boc product. It is crucial to monitor the reaction closely when heating.
-
Issue 2: Excessive Formation of Di-Boc Piperazine
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of the di-Boc protected byproduct, leading to a low yield of the desired mono-Boc piperazine.
Potential Causes & Solutions:
-
Elevated Reaction Temperature: While heat can accelerate the desired reaction, it can also provide enough energy for the second, less reactive nitrogen of the mono-Boc piperazine to react with the remaining Boc₂O.
-
Troubleshooting Step: If you are observing significant di-protection, consider running the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy to improve selectivity.[5] For highly reactive piperazines, maintaining the reaction at 0 °C for a longer duration before warming may be beneficial.
-
-
Prolonged Reaction Time at High Concentrations: Leaving the reaction to stir for an extended period after the formation of the mono-Boc product is complete can lead to the slow formation of the di-Boc byproduct, especially if there is an excess of Boc₂O.
-
Troubleshooting Step: It is essential to monitor the reaction progress and stop the reaction once the formation of the mono-substituted product is maximized and before significant amounts of the di-substituted product begin to form.[5] A time-course study can be invaluable for optimizing the reaction time.
-
Data Presentation: The Interplay of Temperature and Time
The following table provides an illustrative summary of how reaction time and temperature can influence the outcome of a mono-Boc protection of a generic piperazine. Note: These are representative values and the optimal conditions for your specific substrate should be determined experimentally.
| Temperature (°C) | Reaction Time (hours) | Typical Outcome for Mono-Boc Protection | Considerations |
| 0 | 1-4 | High selectivity for mono-protection, but the reaction may be slow and incomplete. | Good for initial addition of reagents to control exotherm. May need to warm to complete. |
| Room Temperature (~25) | 2-18 | A good balance between reaction rate and selectivity for many piperazine derivatives.[5] | This is the most common condition. Monitor for completion and di-Boc formation. |
| 40-55 | 1-6 | Faster reaction rates, useful for sterically hindered or less reactive piperazines.[4][6] | Increased risk of di-Boc formation. Monitor the reaction closely. |
Experimental Protocols
Protocol 1: Standard Mono-Boc Protection of Piperazine
This protocol is a general starting point for achieving mono-Boc protection.
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in a small amount of DCM. Add this solution dropwise to the cooled piperazine solution over 15-30 minutes with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the pure mono-Boc-piperazine.[5]
Protocol 2: Optimizing Reaction Temperature via a Temperature Screen
If you are experiencing low yields or side product formation, a temperature screen can help you identify the optimal conditions.
-
Parallel Reaction Setup: Set up three small-scale reactions in parallel using the stoichiometry from Protocol 1.
-
Temperature Gradient:
-
Run Reaction A at 0 °C.
-
Run Reaction B at room temperature (~25 °C).
-
Run Reaction C at 45 °C.
-
-
Time-Course Monitoring: At set time points (e.g., 1, 2, 4, 8, and 16 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by LC-MS to determine the relative amounts of starting material, mono-Boc product, and di-Boc byproduct.
-
Data Analysis: Plot the concentration of the desired mono-Boc product over time for each temperature. This will allow you to identify the temperature and reaction time that give the highest yield and purity of your desired product.
Visualization of Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing your Boc protection reaction with respect to time and temperature.
Caption: Troubleshooting workflow for optimizing reaction time and temperature.
References
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Available at: [Link]
-
Request PDF. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at: [Link]
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry. Available at: [Link]
-
Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2149. Available at: [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Available at: [Link]
-
ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Available at: [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
PubMed Central. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. ACS Omega, 7(9), 8045–8057. Available at: [Link]
-
PubMed. (2015). The effect of temperature on di(2-ethylhexyl) phthalate leaching from PVC infusion sets exposed to lipid emulsions. Anaesthesia, 70(12), 1411–1417. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up Monosubstituted Piperazine Reactions
Welcome to the Technical Support Center for professionals in pharmaceutical development and chemical research. This guide provides in-depth troubleshooting for the common challenges encountered when scaling up monosubstituted piperazine reactions. Drawing from established principles and field-proven insights, this document will explain the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Question 1: My large-scale reaction shows a significant amount of the 1,4-disubstituted byproduct. How can I improve selectivity for monosubstitution?
Answer:
The formation of a disubstituted byproduct is a frequent challenge when scaling up piperazine reactions, stemming from the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to enhance monosubstitution selectivity:
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is the most common and statistically effective method.[1][2] This ensures the electrophile is more likely to react with an unsubstituted piperazine molecule.
-
Slow Addition of the Electrophile: Adding the alkylating or arylating agent slowly, or "portion-wise," at a controlled temperature helps maintain a low concentration of the electrophile, further favoring monosubstitution.[2][3]
-
Use of a Mono-Protected Piperazine: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[4][5][6] This ensures that only one nitrogen is available for reaction. The protecting group can then be removed in a subsequent step.[6]
-
Protonation: Utilizing a protonated form of piperazine, such as piperazine monohydrochloride or monoacetate, can effectively "protect" one of the nitrogen atoms, thus suppressing the formation of the disubstituted byproduct.[4][7][8] This method avoids the need for traditional protecting groups and subsequent deprotection steps.[7][8]
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| Note: Yields are generalized and will vary based on specific reaction conditions.[1] |
Question 2: I'm performing a Buchwald-Hartwig amination to create an N-aryl piperazine, but the yield is poor on a larger scale. What are the likely causes and solutions?
Answer:
Low yields in scale-up Buchwald-Hartwig aminations of piperazines can often be traced to catalyst deactivation, suboptimal reaction conditions, or issues with reagents.[1] Here are key areas to troubleshoot:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, RuPhos) is critical.[4] For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to achieve high yields.[9] Ensure the catalyst and ligand are fresh and handled under an inert atmosphere, as oxygen can deactivate them.[4]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are commonly used.[4] The base must be sufficiently soluble in the reaction solvent and anhydrous, as water can deactivate both the catalyst and the base.[4]
-
Solvent Purity: Anhydrous solvents such as toluene, dioxane, or THF are typically used.[4][9] Water is detrimental to the reaction, so ensure your solvent is rigorously dried before use.[4]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. It's essential to find the optimal temperature that balances reaction speed and stability.[10]
Question 3: My reaction appears to be incomplete, even after extended reaction times. What should I investigate?
Answer:
Incomplete conversion during scale-up can be due to several factors:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and "dead zones" where the reaction does not proceed effectively. Ensure the stirring is vigorous enough for the reaction volume.
-
Temperature Gradients: Poor heat transfer in large vessels can result in uneven temperature distribution. The temperature in the center of the reactor may be significantly different from the temperature at the walls.
-
Reagent Purity: The purity of starting materials, especially the piperazine and the electrophile, is critical. Impurities can interfere with the reaction or consume reagents.
-
Deactivated Catalyst: As mentioned previously, the catalyst may have been deactivated by oxygen or moisture.[4] Using more stable pre-catalysts can sometimes mitigate this issue.[4]
Question 4: Purification of my monosubstituted piperazine is proving difficult at a larger scale. What are some effective strategies?
Answer:
The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1][3]
-
Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1]
-
Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate), which can then be recrystallized.[1] For instance, piperazine itself can be effectively purified by forming its crystalline diacetate salt in acetone, which precipitates out, leaving impurities in the solution.[1][11]
-
Column Chromatography: While challenging for large quantities, column chromatography is still a viable option. The basicity of piperazines can cause streaking on silica gel.[1] This can often be mitigated by using a deactivated silica gel, alumina, or by adding a small amount of a basic modifier like triethylamine to the eluent.[1]
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues when scaling up monosubstituted piperazine reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Chiral Integrity in Piperazine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a critical challenge in medicinal chemistry: the prevention of racemization during the synthesis of chiral piperazines. The piperazine scaffold is a privileged motif found in numerous pharmaceuticals, and maintaining its stereochemical integrity is paramount to ensuring therapeutic efficacy and safety.[1][2][3]
This guide provides in-depth technical insights, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of asymmetric piperazine synthesis. We will delve into the root causes of racemization and explore robust strategies to safeguard your chiral centers.
Part 1: Understanding the Enemy: Mechanisms of Racemization
Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a common pitfall in chiral amine synthesis.[4] In the context of piperazine synthesis, racemization typically occurs through the formation of planar, achiral intermediates.
Key Factors Promoting Racemization:
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization. Bases can facilitate deprotonation at the stereocenter, leading to a planar carbanion or enolate, while acids can promote the formation of achiral iminium intermediates.[4][5] The strength and steric hindrance of the base are critical factors influencing the degree of racemization.[4][5]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for racemization.[4][6] In some instances, a change in temperature can even lead to a reversal of enantioselectivity.[4][7]
-
Prolonged Reaction Times: The longer a chiral molecule is exposed to conditions that promote racemization, the greater the potential loss of enantiomeric excess.[4]
-
Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates is a primary pathway for the erosion of stereochemical information at a chiral center.[4]
Part 2: Proactive Strategies for Preventing Racemization
The key to preventing racemization is to design a synthetic strategy that either avoids the formation of racemization-prone intermediates or utilizes conditions that favor the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing enantiopure piperazines?
Several robust methods exist, each with its own advantages:
-
Asymmetric Hydrogenation: This is a powerful technique for the enantioselective synthesis of chiral piperazines.[8][9][10][11] It often involves the hydrogenation of a prochiral pyrazine or tetrahydropyrazine precursor using a chiral catalyst, such as those based on Iridium or Rhodium with chiral phosphine ligands.[10][11] This method can provide high yields and excellent enantioselectivities.[11]
-
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can effectively control the stereochemical outcome of a reaction.[12][13] The auxiliary directs the formation of a specific diastereomer, which can then be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched piperazine.[13]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[14][15][16][17] This can be achieved using chiral acylating agents or enzymatic methods.[16][18]
-
Diastereoselective Synthesis: This approach involves creating a new stereocenter in a molecule that already contains one, leading to the formation of diastereomers that can be separated.[1][19] For example, the diastereoselective α-C–H lithiation of N-Boc piperazines can provide access to α-functionalized piperazines with good levels of diastereocontrol.[19]
Q2: How do I choose the right chiral auxiliary for my synthesis?
The selection of a chiral auxiliary depends on several factors, including the specific reaction, the desired stereochemical outcome, and the ease of removal. Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine.[13] It is often necessary to screen several auxiliaries to find the optimal one for a particular transformation.
Q3: Can I use a chiral resolving agent to separate a racemic piperazine mixture?
Yes, classical chiral resolution using a resolving agent is a widely used technique.[20][21][22] This involves forming diastereomeric salts by reacting the racemic piperazine with an enantiomerically pure acid or base, such as tartaric acid or camphorsulfonic acid.[20][21][22] The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.[20][23]
Part 3: Troubleshooting Guide: When Enantioselectivity is Low
Even with a well-designed synthetic plan, you may encounter issues with low enantiomeric excess (ee). This section provides a systematic approach to troubleshooting these problems.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low ee in Asymmetric Hydrogenation | 1. Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be providing sufficient asymmetric induction for your specific substrate. | 1. Screen a variety of chiral ligands. Consider ligands with different electronic and steric properties. |
| 2. Incorrect Solvent: The solvent can significantly influence the stereochemical outcome of the reaction. | 2. Perform a solvent screen. Solvents of varying polarity and coordinating ability can have a dramatic effect. | |
| 3. Inappropriate Temperature or Pressure: These reaction parameters can affect both the rate and the enantioselectivity of the hydrogenation. | 3. Optimize the reaction temperature and hydrogen pressure. | |
| Racemization During Chiral Auxiliary Removal | 1. Harsh Cleavage Conditions: The conditions used to remove the chiral auxiliary may be causing racemization of the product. | 1. Explore milder cleavage conditions. For example, if using strong acid or base, consider enzymatic or reductive cleavage methods. |
| 2. Unstable Product: The final piperazine product may be inherently unstable under the workup or purification conditions. | 2. Minimize exposure of the product to harsh conditions. Purify quickly and store under an inert atmosphere at low temperature. | |
| Poor Diastereoselectivity in Lithiation | 1. Inefficient Chiral Ligand: The chiral ligand (e.g., (-)-sparteine) may not be effectively controlling the stereochemistry of the lithiation. | 1. Consider using a different chiral ligand or a (+)-sparteine surrogate.[19] |
| 2. Influence of the Electrophile: The nature of the electrophile can surprisingly impact the enantioselectivity.[24] | 2. If possible, test different electrophiles. A "diamine switch" strategy has been shown to improve enantioselectivity with certain electrophiles.[24] | |
| Low ee in Kinetic Resolution | 1. Low Selectivity Factor (s): The chiral acylating agent or enzyme may not be discriminating effectively between the two enantiomers. | 1. Screen different chiral acylating agents or enzymes.[16][18] |
| 2. Reaction Run to High Conversion: Kinetic resolutions are most effective at around 50% conversion. Pushing the reaction further will decrease the ee of the remaining starting material. | 2. Carefully monitor the reaction progress and stop at approximately 50% conversion. |
Visualizing the Problem: Racemization via Imine Formation
The following diagram illustrates a common mechanism for racemization in chiral amine synthesis.
Caption: Racemization pathway via a planar achiral intermediate.
Part 4: Experimental Protocols & Analytical Methods
This section provides a general framework for key experimental procedures and analytical techniques for assessing chiral purity.
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Pyrazine Derivative
This protocol is a generalized starting point and will require optimization for specific substrates.
-
Catalyst Preparation: In a glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)2]BF4) and the chiral phosphine ligand in a degassed, anhydrous solvent (e.g., DCM or MeOH). Stir for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the pyrazine substrate in the same degassed solvent.
-
Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Add the catalyst solution via cannula.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reaction to the optimized temperature and stir for the required time (typically 12-24 hours).
-
Workup: Carefully vent the reactor and concentrate the reaction mixture in vacuo.
-
Purification: Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the separation of your piperazine derivative. Polysaccharide-based columns are often a good starting point.[25]
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), that provides good separation of the enantiomers.[25]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the ee using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.[25]
Note: For piperazines lacking a chromophore, derivatization with a UV-active agent may be necessary for detection.[25][26][27]
Workflow for Troubleshooting Low Enantioselectivity
Sources
- 1. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Chiral resolution - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. jocpr.com [jocpr.com]
Technical Support Center: Managing Moisture Sensitivity of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Welcome to the technical support center for tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Its inherent sensitivity to moisture necessitates careful handling to ensure experimental success and material integrity. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Section 1: Understanding the Challenge: Moisture-Induced Degradation
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate possesses two key functional groups susceptible to hydrolysis: the tert-butoxycarbonyl (Boc) protecting group and the nitrile group. The presence of water can initiate degradation pathways that compromise the purity and reactivity of the compound, leading to inconsistent experimental outcomes.
The Vulnerable Sites: Boc Group and Nitrile Hydrolysis
The primary concern with moisture is the hydrolysis of the Boc group and the nitrile functional group.
-
Boc Group Hydrolysis: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group.[1][2][3] It is known to be labile under acidic conditions.[2][4] While generally stable to many nucleophiles and bases, prolonged exposure to water, especially with trace acidic or basic impurities, can lead to its cleavage.[1] This cleavage results in the formation of the unprotected piperazine derivative, carbon dioxide, and tert-butanol.
-
Nitrile Hydrolysis: The nitrile group (-C≡N) can also undergo hydrolysis in the presence of water, particularly under acidic or basic conditions, to form a carboxylic acid or an amide.[5][6][7] This reaction converts the desired cyanomethyl side chain into a carboxymethyl or carbamoylmethyl group, respectively, altering the molecule's structure and reactivity.
Visualizing the Degradation Pathways
The following diagram illustrates the potential hydrolysis pathways for tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate in the presence of water.
Caption: Potential moisture-induced degradation pathways.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, linking them to potential moisture contamination and providing actionable solutions.
Question 1: My reaction yield is consistently lower than expected. What could be the cause?
Possible Cause: Lower than expected yields are often a primary indicator of reactant degradation due to moisture. If the tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate has been compromised, a portion of it will not be available for the desired reaction, leading to a reduced product yield.
Troubleshooting Steps:
-
Assess Material Purity:
-
Initial Check: Before use, visually inspect the compound. It should be an off-white to light yellow solid.[8] Any discoloration or change in appearance could indicate degradation.
-
Analytical Verification: If you suspect degradation, re-characterize the starting material using techniques like NMR, HPLC, or LC-MS to confirm its purity and structure.
-
-
Review Handling and Storage Practices:
-
Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent or in a glovebox.[9][10][11] The recommended storage temperature is typically 2-8°C.[8]
-
Inert Atmosphere: When weighing and transferring the compound, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[9][10]
-
-
Implement Rigorous Drying Protocols:
-
Solvent Drying: Ensure all solvents used in the reaction are rigorously dried using appropriate methods, such as distillation from a drying agent or passing through a column of activated alumina.[9]
-
Glassware Preparation: All glassware should be oven-dried (e.g., at 125-140°C overnight or for several hours) and cooled under a stream of inert gas before use to remove adsorbed moisture.[10]
-
Question 2: I'm observing unexpected byproducts in my reaction mixture. How can I identify and prevent them?
Possible Cause: The formation of unexpected byproducts is a strong indication of side reactions, often initiated by the degradation products of your starting material. The hydrolyzed forms of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate can participate in unintended reactions.
Troubleshooting Steps:
-
Identify the Byproducts:
-
Spectroscopic Analysis: Utilize techniques like LC-MS and NMR to identify the molecular weights and structures of the byproducts. Compare the observed data with the expected masses of the potential hydrolysis products (unprotected piperazine, amide, and carboxylic acid derivatives).
-
-
Trace the Source of Contamination:
-
Reagent Check: Scrutinize all reagents for potential water content. Some reagents may be hygroscopic and should be handled accordingly.
-
Atmospheric Exposure: Evaluate your experimental setup for potential leaks or points of atmospheric entry.[9]
-
-
Preventive Measures:
-
Use of Drying Agents: For particularly sensitive reactions, consider adding a drying agent that is compatible with your reaction conditions, such as molecular sieves, directly to the reaction mixture.[11]
-
Glovebox Technique: For the highest level of moisture control, perform the entire experiment within a glovebox environment.[10]
-
Question 3: My compound appears clumpy and difficult to handle. Is this related to moisture?
Possible Cause: Yes, a change in the physical appearance of a solid, such as clumping or becoming sticky, is a common sign of water absorption (hygroscopicity).
Troubleshooting Steps:
-
Drying the Compound:
-
Vacuum Desiccation: Place the compound in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) to remove absorbed water.[11] Applying a vacuum will enhance the drying process.
-
Azeotropic Distillation: For larger quantities, azeotropic distillation with a suitable solvent (e.g., toluene) can be an effective method for removing water.
-
-
Proper Storage Post-Drying:
-
Immediately after drying, store the compound in a desiccator or glovebox to prevent re-absorption of moisture.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to store tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate?
A1: The ideal storage is in a tightly sealed container, placed inside a desiccator containing a desiccant such as Drierite or phosphorus pentoxide. For long-term storage, refrigeration at 2-8°C is recommended.[8] For highly sensitive applications, storage within an inert atmosphere glovebox is the gold standard.[10]
Q2: How can I test for the presence of water in my compound or solvents?
A2:
-
Karl Fischer Titration: This is the most accurate and widely used method for quantifying water content in organic compounds and solvents.[12]
-
¹H NMR Spectroscopy: The presence of a broad singlet peak in the ¹H NMR spectrum can indicate the presence of water. However, this is a qualitative and less sensitive method.
-
¹⁹F NMR-based Aquametry: A highly sensitive method for detecting trace amounts of water in organic solvents involves the use of specific fluorine-containing reagents.[12]
Q3: Can I dry my reaction solvent with any drying agent?
A3: No, the choice of drying agent depends on the solvent and the reactants. Common drying agents include:
-
Magnesium Sulfate (MgSO₄): A good general-purpose drying agent.
-
Sodium Sulfate (Na₂SO₄): A neutral and mild drying agent.
-
Calcium Chloride (CaCl₂): Effective for hydrocarbons and ethers, but can form adducts with amines and alcohols.
-
Molecular Sieves (3Å or 4Å): Excellent for achieving very low water content in a variety of solvents.[11]
Q4: Is it necessary to use a Schlenk line or a glovebox for all reactions involving this compound?
A4: While not always strictly necessary for every application, using a Schlenk line or a glovebox provides the best protection against moisture and is highly recommended for reactions that are particularly sensitive to water or when aiming for the highest possible yields and purity.[9][10] These techniques are crucial for maintaining an inert atmosphere throughout the experiment.[9][10]
Section 4: Experimental Protocols
Protocol 1: Drying Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
This protocol describes the drying of the solid compound using a vacuum desiccator.
Materials:
-
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
-
Vacuum desiccator
-
Phosphorus pentoxide (P₂O₅) or other suitable desiccant
-
Vacuum pump
Procedure:
-
Place a fresh layer of desiccant in the bottom of the desiccator.
-
Spread the compound in a thin layer in a shallow dish (e.g., a petri dish or a watch glass).
-
Place the dish inside the desiccator.
-
Carefully apply a vacuum to the desiccator.
-
Leave the compound under vacuum for several hours (or overnight for best results).
-
Slowly release the vacuum, preferably by introducing an inert gas like nitrogen or argon.
-
Immediately transfer the dried compound to a tightly sealed container for storage.
Protocol 2: Setting up a Moisture-Sensitive Reaction
This protocol outlines the general steps for setting up a reaction under an inert atmosphere using a Schlenk line.
Caption: Workflow for a moisture-sensitive reaction setup.
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours.[10]
-
Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a gas inlet) while the glassware is still hot.
-
Inerting: Connect the apparatus to a Schlenk line and flush with a dry inert gas (nitrogen or argon) for several minutes as it cools to room temperature.
-
Reagent Addition: Add the tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and other solid reagents to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add the dry solvent to the reaction flask using a syringe or cannula transfer.[10]
-
Reaction: Once all components are added, maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with the inert gas.
Section 5: Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [8] |
| Molecular Weight | 225.29 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Storage Temperature | 2-8°C | [8] |
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Chemistry For Everyone. (2025).
- National Institutes of Health. (n.d.).
- Cleanroom Technology. (2024). How the drying process differs between fine and heavy chemicals.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- U.S. Environmental Protection Agency. (n.d.).
- The National Academies of Sciences, Engineering, and Medicine. (1999).
- Chemicalbook. (n.d.). tert-butyl (S)-2-(cyanomethyl)
- Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions.
- Reddit. (2024). Drying chemicals in a desiccator prior to moisture-sensitive reactions. r/Chempros.
- MDPI. (n.d.).
- BLD Pharm. (n.d.). 2641659-63-2|tert-Butyl (S)-2-(cyanomethyl)
- Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
- ChemScene. (n.d.). 2158302-01-1 | Benzyl (S)-2-(cyanomethyl)
- PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)
- ChemicalBook. (n.d.). tert-butyl (S)-2-(cyanomethyl)
- BLDpharm. (n.d.). 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)
- PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Chemguide. (n.d.). hydrolysis of nitriles.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- BLDpharm. (n.d.). 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)
- ChemicalBook. (n.d.). tert-butyl (S)-2-(cyanomethyl)
- ChemNet. (n.d.). tert-butyl (S)-4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)
- PubChem. (n.d.).
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage.
- Master Organic Chemistry. (2018).
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- BLDpharm. (n.d.). 1359658-29-9|(S)
- BLDpharm. (n.d.). 2918975-96-7|1-(tert-Butyl) 2-methyl 5-(cyanomethyl)
- CymitQuimica. (n.d.). Benzyl (S)-2-(cyanomethyl)
- PubMed. (n.d.). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. reddit.com [reddit.com]
- 12. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Full Spectral Data Interpretation for Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and synthetic intermediates is a cornerstone of scientific rigor. Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, a key building block in the synthesis of various bioactive molecules, presents a rich tapestry of spectroscopic features. This guide provides an in-depth, comparative analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By delving into the causality behind experimental observations and referencing established principles, this document serves as a practical resource for researchers, scientists, and drug development professionals to ensure the identity and purity of this critical piperazine derivative.
The Molecular Blueprint: Structure and Spectroscopic Significance
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (MW: 225.29 g/mol ) incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a cyanomethyl substituent provides a wealth of information across different analytical techniques. A thorough interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra is not merely an academic exercise but a critical quality control step to validate its synthesis and purity.
Figure 1. Chemical structure of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the piperazine ring, and the cyanomethyl substituent. Due to the conformational rigidity imparted by the Boc group and the substituent at the C2 position, the piperazine ring protons are expected to be diastereotopic, leading to more complex splitting patterns.[1][2]
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.47 | Singlet | 9H | -C(CH₃)₃ (Boc group) |
| ~2.50 - 3.90 | Multiplet | 7H | Piperazine ring protons (H2, H3, H5, H6) |
| ~2.70 | Multiplet | 2H | -CH₂-CN (Cyanomethyl group) |
| ~2.00 | Broad Singlet | 1H | -NH (Piperazine) |
Interpretation and Rationale:
-
Tert-butyl Protons (δ ~1.47 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. This signal is a characteristic hallmark of the Boc protecting group.[3]
-
Piperazine Ring Protons (δ ~2.50 - 3.90 ppm): The seven protons on the piperazine ring will exhibit complex multiplets. The presence of the bulky Boc group and the cyanomethyl substituent restricts ring inversion, making the axial and equatorial protons non-equivalent.[1][2] This complexity is a key indicator of the substituted piperazine structure.
-
Cyanomethyl Protons (δ ~2.70 ppm): The two protons of the cyanomethyl group, adjacent to the chiral center at C2, are diastereotopic and are expected to appear as a multiplet, likely an AB quartet, further split by coupling to the proton at C2.
-
NH Proton (δ ~2.00 ppm): The proton on the secondary amine of the piperazine ring will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The spectrum of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is predicted to show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (Carbamate) |
| ~117.0 | -C≡N (Nitrile) |
| ~80.5 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~50.0 - 55.0 | Piperazine ring carbons (C2, C6) |
| ~44.0 - 48.0 | Piperazine ring carbons (C3, C5) |
| ~28.4 | -C(CH₃)₃ (Boc methyl carbons) |
| ~25.0 | -CH₂-CN (Cyanomethyl carbon) |
Interpretation and Rationale:
-
Carbonyl Carbon (δ ~170.0 ppm): The carbonyl carbon of the Boc group is expected to resonate at a downfield chemical shift due to the deshielding effect of the adjacent oxygen atoms.
-
Nitrile Carbon (δ ~117.0 ppm): The carbon of the nitrile group typically appears in the 115-125 ppm range.[4]
-
Boc Group Carbons (δ ~80.5 and ~28.4 ppm): The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm, while the three equivalent methyl carbons resonate at approximately 28.4 ppm.[4]
-
Piperazine Ring Carbons (δ ~44.0 - 55.0 ppm): The four carbon atoms of the piperazine ring will have distinct chemical shifts due to the asymmetric substitution.
-
Cyanomethyl Carbon (δ ~25.0 ppm): The carbon of the cyanomethyl group is expected to appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate will be dominated by the characteristic absorption bands of the nitrile, carbamate, and alkane functionalities.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3340 | Medium | N-H Stretch (secondary amine) |
| ~2975, 2870 | Strong | C-H Stretch (alkane) |
| ~2250 | Medium, Sharp | C≡N Stretch (nitrile)[5] |
| ~1690 | Strong | C=O Stretch (carbamate) |
| ~1420 | Medium | C-H Bend (CH₂) |
| ~1365 | Strong | C-H Bend (tert-butyl) |
| ~1160 | Strong | C-O Stretch (carbamate) |
Interpretation and Rationale:
-
N-H Stretch (~3340 cm⁻¹): The N-H stretching vibration of the secondary amine in the piperazine ring is expected to appear as a medium intensity band.
-
C-H Stretches (~2975, 2870 cm⁻¹): Strong absorptions in this region are characteristic of the C-H stretching vibrations of the methyl and methylene groups.
-
Nitrile Stretch (~2250 cm⁻¹): A sharp, medium intensity peak in this region is a definitive indicator of the C≡N triple bond.[5][6] The position of this peak can be influenced by conjugation, though in this saturated system, it is expected in the typical range.[5]
-
Carbonyl Stretch (~1690 cm⁻¹): A strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl group in the Boc-carbamate.
-
Tert-butyl Bending (~1365 cm⁻¹): A strong C-H bending vibration is characteristic of the tert-butyl group.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, electrospray ionization (ESI) is a suitable soft ionization technique.
Predicted Fragmentation Pattern:
The molecular ion peak [M+H]⁺ is expected at m/z 226. A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9]
Figure 2. Predicted major fragmentation pathways in ESI-MS.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Relative Abundance | Assignment |
| 226 | Moderate | [M+H]⁺ (Molecular Ion) |
| 170 | High | [M+H - 56]⁺ (Loss of isobutylene) |
| 126 | High | [M+H - 100]⁺ (Loss of Boc group) |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation and Rationale:
-
Molecular Ion ([M+H]⁺, m/z 226): The protonated molecule provides the molecular weight of the compound.
-
Loss of Isobutylene (m/z 170): A common fragmentation for Boc-protected compounds is the loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate that can subsequently decarboxylate.[9]
-
Loss of Boc Group (m/z 126): Cleavage of the N-C(O) bond results in the loss of the entire Boc group, yielding the protonated 2-(cyanomethyl)piperazine fragment.
-
Tert-butyl Cation (m/z 57): The appearance of a strong signal at m/z 57 is highly characteristic of the stable tert-butyl cation, a hallmark of the Boc group.[10]
Comparative Analysis and Quality Control
The true power of spectroscopic analysis lies in the congruent interpretation of data from multiple techniques. For Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, the presence of a strong singlet at ~1.47 ppm in the ¹H NMR, coupled with characteristic ¹³C signals at ~80.5 and ~28.4 ppm, and a prominent fragment at m/z 57 in the mass spectrum, provides irrefutable evidence for the tert-butyl group of the Boc protecting moiety.
The nitrile functional group is unequivocally identified by a sharp IR absorption around 2250 cm⁻¹ and a ¹³C NMR signal near 117.0 ppm.[5] The piperazine core is evidenced by the complex multiplets in the ¹H NMR spectrum and the corresponding signals in the aliphatic region of the ¹³C NMR spectrum.
In a quality control setting, these spectroscopic signatures can be used to identify potential impurities. For instance, the absence of the Boc group would lead to a disappearance of the characteristic signals in all spectra and a molecular ion corresponding to 2-(cyanomethyl)piperazine. Incomplete reaction or side products would introduce additional, unaccounted-for signals.
Experimental Protocols
General Sample Preparation:
For NMR analysis, dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. For IR analysis, a thin film of the compound can be prepared on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent like dichloromethane, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. For MS analysis, prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, which may be acidified with a small amount of formic acid to promote protonation for ESI+ mode.
Workflow for Spectroscopic Analysis:
Figure 3. Workflow for the full spectral analysis of a synthetic compound.
Conclusion
The comprehensive spectroscopic analysis of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate provides a self-validating system for its structural confirmation and purity assessment. Each analytical technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. By understanding the fundamental principles behind the observed spectral data, researchers can confidently verify the identity of this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
JoVE. IR Frequency Region: Alkyne and Nitrile Stretching. JoVE, (2024). [Link]
-
Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online, (2019). [Link]
-
Semantic Scholar. Supporting Information. Semantic Scholar. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
Ingenta Connect. Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Ingenta Connect, (2014). [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
-
StudyPulse. Spectral Data Interpretation for Organic Structure Determination. StudyPulse. [Link]
-
ACS Publications. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, (2016). [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. PubChem. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing, (2018). [Link]
-
PMC - NIH. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH, (2016). [Link]
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed, (2010). [Link]
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit, (2023). [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs, (2008). [Link]
-
ACS Publications. Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. [Link]
-
PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. PubChem. [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. acdlabs.com [acdlabs.com]
Comparison of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and benzyl 2-(cyanomethyl)piperazine-1-carboxylate
Executive Summary
In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, prized for its ability to modulate physicochemical properties such as solubility and bioavailability.[1][2] The functionalization of the piperazine ring, however, requires precise control over its two distinct nitrogen atoms. This is achieved through the use of N-protecting groups. This guide provides an in-depth comparison of two common intermediates: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (Boc-protected) and Benzyl 2-(cyanomethyl)piperazine-1-carboxylate (Cbz-protected).
The choice between a tert-Butoxycarbonyl (Boc) and a Carboxybenzyl (Cbz or Z) protecting group is a critical strategic decision in multi-step synthesis. It is dictated not by the group itself, but by the chemical environment of the entire molecule and the planned synthetic route. This guide will explore the fundamental differences in their chemical properties, reactivity, and deprotection conditions, providing researchers with the data and experimental protocols necessary to make an informed choice for their specific application.
Introduction: The Principle of Orthogonal Protection
The primary distinction between the Boc and Cbz groups lies in the conditions required for their removal. The Boc group is labile to acid, while the Cbz group is cleaved by catalytic hydrogenolysis.[3] This fundamental difference allows for "orthogonal" synthetic strategies, where one protecting group can be selectively removed in the presence of the other, enabling sequential, site-specific modifications of a complex molecule.[4][5] Understanding this principle is paramount for efficient and high-yielding synthetic campaigns.
Caption: Core structures of the Boc- and Cbz-protected piperazine intermediates.
Physicochemical Properties: A Side-by-Side Comparison
The choice of protecting group imparts distinct physical properties to the intermediate compound. These properties can influence solubility, crystallinity, and chromatographic behavior. Below is a summary of key data compiled from various chemical data sources.
| Property | Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | Benzyl 2-(cyanomethyl)piperazine-1-carboxylate | Reference(s) |
| Abbreviation | Boc-Pip(CN) | Cbz-Pip(CN) | |
| CAS Number | 1589565-36-5 | 2158302-01-1 | [6][7] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | C₁₄H₁₇N₃O₂ | [6][7] |
| Molecular Weight | 225.29 g/mol | 259.30 g/mol | [8][9] |
| Appearance | Off-white to light yellow solid | Yellow oil or Solid | [6][10][11] |
| Boiling Point | 361.1±17.0 °C (Predicted) | 450.9±30.0 °C (Predicted) | [6][12] |
| Density | 1.064±0.06 g/cm³ (Predicted) | 1.163±0.06 g/cm³ (Predicted) | [6][12] |
| XLogP3 | 0.2 | 0.7 | [8][9] |
Synthesis and Availability
Both compounds are commercially available from various suppliers.[10][13] From a synthetic standpoint, it is noteworthy that the Cbz-protected compound can be prepared from a di-protected precursor that also contains a Boc group. For instance, the synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate can be achieved by the selective deprotection of 1-benzyl 4-tert-butyl (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate using hydrochloric acid in dioxane.[10][14] This highlights the differential stability of the two groups, which is the cornerstone of their utility.
Reactivity and Deprotection: The Crux of the Matter
The strategic value of these reagents is defined entirely by their deprotection chemistry. The choice of one over the other depends on the functional groups present in the rest of the molecule.
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (Boc-Protected)
-
Deprotection Mechanism: The Boc group is removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.
-
Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method.[4] Hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate is also effective.
-
Causality: This method is chosen when the parent molecule is stable to strong acid but may contain functionalities sensitive to reduction, such as alkenes, alkynes, nitro groups, or benzyl ethers.
Benzyl 2-(cyanomethyl)piperazine-1-carboxylate (Cbz-Protected)
-
Deprotection Mechanism: The Cbz group is removed by catalytic hydrogenolysis. The benzyl C-O bond is cleaved on the surface of a palladium catalyst in the presence of hydrogen gas, releasing toluene and carbon dioxide as byproducts.
-
Common Reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is the standard.[3][5] Other transfer hydrogenation sources like ammonium formate can also be used.
-
Causality: This method is ideal for molecules containing acid-sensitive groups (e.g., other Boc groups, acetals, silyl ethers). However, it is incompatible with functional groups that can be reduced, such as alkynes, alkenes, and some aromatic heterocycles.
Caption: Orthogonal deprotection workflow enabling selective functionalization.
Validated Experimental Protocols
The following protocols are standard, reliable methods for the deprotection of the respective piperazine intermediates. Reaction progress should always be monitored by an appropriate technique (e.g., TLC, LC-MS) to ensure complete conversion.
Protocol 1: Boc Group Deprotection (Acidolysis)
This protocol describes the removal of the Boc group using Trifluoroacetic Acid (TFA).
-
Materials:
-
Boc-protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exotherm.
-
Slowly add TFA (5-10 eq, typically 25% v/v) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated NaHCO₃ solution until effervescence ceases (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Protocol 2: Cbz Group Deprotection (Hydrogenolysis)
This protocol details the removal of the Cbz group via catalytic hydrogenation.
-
Materials:
-
Cbz-protected piperazine derivative
-
Palladium on carbon (Pd/C, 10% w/w), typically 5-10 mol%
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected piperazine (1.0 eq) in a suitable solvent (e.g., Methanol).
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.
-
Seal the reaction vessel and purge it with H₂ gas.
-
Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature. Vigorous stirring is essential for efficient mass transfer of the hydrogen gas to the catalyst surface.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Once complete, carefully purge the vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
-
Strategic Application: When to Choose Boc vs. Cbz
-
Choose Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (Boc-protected) when:
-
Your synthetic route requires subsequent steps involving catalytic reduction (e.g., hydrogenation of a double bond).
-
Your molecule contains other Cbz groups or benzyl ethers that must remain intact.
-
The final deprotection step needs to be performed on a molecule that is sensitive to hydrogenolysis but stable in strong acid.
-
-
Choose Benzyl 2-(cyanomethyl)piperazine-1-carboxylate (Cbz-protected) when:
-
Your molecule contains acid-sensitive functional groups such as other Boc groups, acetals, ketals, or tert-butyl esters.
-
You need a protecting group that is stable to a wide range of non-reductive conditions, including basic and some organometallic reactions.
-
The final deprotection must be mild and avoid strongly acidic conditions that could cause side reactions or racemization.
-
Conclusion
The selection between tert-butyl and benzyl 2-(cyanomethyl)piperazine-1-carboxylate is a foundational decision in the synthesis of complex molecules. The Boc-protected variant offers a gateway through acid-labile deprotection, preserving reducible functionalities. Conversely, the Cbz-protected compound provides a robust alternative, removed under neutral hydrogenolysis conditions, thus safeguarding acid-sensitive moieties. A thorough analysis of the target molecule's functional group compatibility, coupled with the strategic implementation of the orthogonal deprotection schemes detailed in this guide, will empower researchers to construct complex piperazine-containing molecules with precision and efficiency.
References
- ChemicalBook. (n.d.). Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.
- ChemicalBook. (n.d.). tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5.
- ChemScene. (n.d.). Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1.
- Sigma-Aldrich. (n.d.). Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1.
- ChemicalBook. (n.d.). Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate Chemical Properties.
- LookChem. (n.d.). Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate 2158302-01-1.
- PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate.
- ChemicalBook. (n.d.). tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5.
- BenchChem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- BenchChem. (n.d.). A Comparative Guide to 4-Boc-1-piperazinecarbonyl Chloride.
- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- PubChem. (n.d.). 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | C14H17N3O2 | CID 132163416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1 [chemicalbook.com]
- 11. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1 [sigmaaldrich.com]
- 12. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate 2158302-01-1 [mingyuanchemical.com]
- 13. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 14. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 2158302-01-1 [amp.chemicalbook.com]
The Chemist's Compass: Navigating Amine Protection with a Focus on Tert-Butyl Carbamate (Boc)
In the intricate choreography of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a pivotal element that dictates the success of a synthetic campaign. For researchers, scientists, and drug development professionals, the amine functional group, with its inherent nucleophilicity and basicity, frequently requires temporary protection to avert undesirable side reactions. Among the pantheon of amine protecting groups, the tert-butyl carbamate (Boc) group has emerged as a preeminent choice, lauded for its unique constellation of stability, ease of installation, and mild deprotection conditions.
This guide offers an in-depth, comparative analysis of the Boc protecting group against other commonly employed alternatives—Carboxybenzyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl). By delving into the mechanistic underpinnings, presenting supporting experimental data, and providing detailed protocols, this document aims to equip the modern chemist with the knowledge to make informed and strategic decisions in the art of molecular construction.
The Boc Group: A Paradigm of Stability and Controlled Lability
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group celebrated for its robustness in the face of a wide array of synthetic transformations, including exposure to basic, nucleophilic, and reductive conditions.[1] This stability, however, is elegantly juxtaposed with its susceptibility to cleavage under mild acidic conditions, a characteristic that forms the bedrock of its utility in orthogonal protection strategies.[2]
The installation of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under neutral or basic conditions.[1] The mechanism involves a straightforward nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride.[1]
Diagram: Mechanism of Boc Protection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
A potential drawback of Boc deprotection is the generation of the electrophilic tert-butyl cation, which can lead to side reactions with nucleophilic residues in the substrate. [3][4]This can often be mitigated by the addition of scavengers such as anisole or thioanisole. [5]
A Comparative Analysis of Amine Protecting Groups
The selection of a protecting group is a nuanced decision, contingent on the specific demands of the synthetic route. A head-to-head comparison reveals the distinct advantages and limitations of each group.
| Feature | Tert-Butyl Carbamate (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) | p-Toluenesulfonyl (Tosyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl, Fmoc-OSu | p-Toluenesulfonyl chloride (TsCl) |
| Deprotection Conditions | Mild Acid (TFA, HCl) [5] | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH) [4] | Mild Base (Piperidine) [6] | Strong Reducing Agents (Na/NH₃), Strong Acids [2] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis. [1] | Stable to mild acid and base. [4] | Stable to acid and hydrogenolysis. [7] | Very stable to acid, base, and many redox reagents. [2] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and Ts. [8] | Orthogonal to Boc and Fmoc. [9] | Orthogonal to Boc and Cbz. [7] | Orthogonal to Boc, Cbz, and Fmoc. |
| Key Advantages | Mild deprotection, volatile byproducts, broad compatibility. | High stability, crystalline derivatives. | Very mild deprotection, ideal for SPPS. | Exceptional stability to harsh conditions. |
| Key Disadvantages | Acid lability, potential for t-butyl cation side reactions. [3] | Requires catalytic hydrogenation, potential for catalyst poisoning. | Base lability, dibenzofulvene byproduct can cause side reactions. | Harsh deprotection conditions limit substrate scope. |
Experimental Protocols
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv) [8]* Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) [8]* Base (optional, e.g., Triethylamine (TEA))
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
If using a base, add it to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. [8]4. Stir the reaction mixture at room temperature and monitor by Thin-Layer Chromatography (TLC).
-
Upon completion, proceed with an aqueous workup.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary. [8]
Cbz Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv) [10]* Aqueous base (e.g., Na₂CO₃ solution)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolve the amine in the aqueous base solution, maintaining a pH between 8 and 10. [10]2. Cool the solution to 0-5 °C.
-
Slowly add benzyl chloroformate to the stirred solution. [10]4. Stir the reaction at 0-5 °C and then allow it to warm to room temperature.
-
Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove excess Cbz-Cl.
-
Acidify the aqueous layer with HCl and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the Cbz-protected amine.
Fmoc Protection of an Amine
Materials:
-
Amine (1.0 mmol)
-
Fmoc-Cl (1.1 mmol) [11]* Solvent (optional, e.g., diethyl ether for workup)
Procedure:
-
Place the amine and Fmoc-Cl in a glass tube under neat conditions.
-
Sonicate the mixture in a water bath at room temperature for the appropriate time (monitor by TLC). [11]3. Upon completion, add diethyl ether to the mixture to crystallize the product.
-
Filter the N-Fmoc derivative. [11]
Tosyl Protection of a Secondary Amine
Materials:
-
Secondary amine (e.g., piperidine)
-
p-Toluenesulfonyl chloride (TsCl) [3]* Base (e.g., Triethylamine (TEA) or Pyridine)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the secondary amine in DCM and add the base.
-
Add p-toluenesulfonyl chloride to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. [3]5. Extract the product with an organic solvent, wash the combined organic layers sequentially with acid, base, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. [3]
Conclusion: Strategic Selection for Synthetic Success
The tert-butyl carbamate (Boc) protecting group represents a cornerstone in the synthetic chemist's toolkit, offering a harmonious balance of stability and selective lability. Its orthogonality to other widely used protecting groups such as Cbz and Fmoc provides a robust platform for the design of complex and elegant synthetic strategies. While Cbz offers stability under a different set of conditions, Fmoc provides the advantage of exceptionally mild basic deprotection ideal for solid-phase peptide synthesis, and the Tosyl group provides a shield against the most aggressive of reagents, the Boc group's versatility, ease of use, and mild deprotection protocol ensure its continued and widespread application in the relentless pursuit of novel molecular architectures. The judicious selection of an amine protecting group, informed by a deep understanding of its chemical properties and mechanistic nuances, is ultimately a critical determinant in the successful outcome of any synthetic endeavor.
References
- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Benchchem. Accessed January 5, 2026.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Published January 7, 2022. Accessed January 5, 2026.
- Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols. Benchchem. Accessed January 5, 2026.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Accessed January 5, 2026.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. Published July 31, 2025. Accessed January 5, 2026.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Accessed January 5, 2026.
- Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Taylor & Francis eBooks. Accessed January 5, 2026.
- Application Notes and Protocols for N-Cbz Protection of N-benzylglycine. Benchchem. Accessed January 5, 2026.
- An In-depth Technical Guide to Fmoc Protection and Deprotection. Benchchem. Accessed January 5, 2026.
- Application Notes and Protocols: Standard Conditions for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis. Benchchem. Accessed January 5, 2026.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis. Accessed January 5, 2026.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Accessed January 5, 2026.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem. Accessed January 5, 2026.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Accessed January 5, 2026.
- Application Notes and Protocols for Large-Scale Synthesis of N-Cbz Protected Compounds. Benchchem. Accessed January 5, 2026.
- Methods for Removing the Fmoc Group. ResearchGate. Published August 10, 2025. Accessed January 5, 2026.
- N-p-Tosylglycine: A Robust Protecting Group for Amines in Organic Synthesis. Benchchem. Accessed January 5, 2026.
- Benzyl chloroformate. Wikipedia. Accessed January 5, 2026.
- Experimental Procedures. The Royal Society of Chemistry. Accessed January 5, 2026.
- Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride. Benchchem. Accessed January 5, 2026.
- A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. Accessed January 5, 2026.
- Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. Published March 25, 2015. Accessed January 5, 2026.
- Application Note – N-Boc protection. Sigma-Aldrich. Accessed January 5, 2026.
- Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Published November 11, 2014. Accessed January 5, 2026.
- Tosyl group. Wikipedia. Accessed January 5, 2026.
- EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Accessed January 5, 2026.
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Accessed January 5, 2026.
- PDF. Accessed January 5, 2026.
- Organic Syntheses Procedure. Accessed January 5, 2026.
- Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. ResearchGate. Published August 10, 2025. Accessed January 5, 2026.
- Methods for the synthesis of fmoc protected amines.
- Protecting Groups in Peptide Synthesis. PubMed - NIH. Accessed January 5, 2026.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Published March 5, 2021. Accessed January 5, 2026.
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Accessed January 5, 2026.
- Tosyl chloride: Application, Preparation. ChemicalBook. Accessed January 5, 2026.
- An amine protecting group deprotectable under nearly neutral oxidative conditions. BJOC. Published July 13, 2018. Accessed January 5, 2026.
- Protective Groups. Organic Chemistry Portal. Accessed January 5, 2026.
- Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram.
- Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Accessed January 5, 2026.
- Amino Protecting Groups Stability. Organic Chemistry Portal. Accessed January 5, 2026.
- An amine protecting group deprotectable under nearly neutral oxidative conditions. NIH. Published July 13, 2018. Accessed January 5, 2026.
- A Researcher's Guide to Amine Protection: A Comparative Analysis of Alternatives to t-Boc. Benchchem. Accessed January 5, 2026.
- Amino Acid-Protecting Groups.
- Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 5, 2026.
- Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [a].
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. Accessed January 5, 2026.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (S)-2-(cyanomethyl)piperazine Derivatives
Introduction: The Critical Role of Enantiomeric Purity
In modern drug development, the stereochemistry of a pharmaceutical ingredient is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, toxic. The piperazine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in blockbuster drugs.[1] Specifically, carbon-substituted piperazines like (S)-2-(cyanomethyl)piperazine are increasingly vital scaffolds in the synthesis of novel therapeutics.[1][2]
Consequently, the precise determination of enantiomeric purity—a measurement of the excess of one enantiomer in a mixture—is a non-negotiable requirement for quality control and regulatory compliance.[3][4] This guide provides an in-depth comparison of the primary analytical methods for determining the enantiomeric purity of (S)-2-(cyanomethyl)piperazine derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparative Overview of Core Analytical Techniques
The choice of an analytical method is a strategic decision dictated by factors such as the stage of drug development, required sensitivity, sample throughput, and the physicochemical properties of the analyte. For (S)-2-(cyanomethyl)piperazine derivatives, which are polar, basic compounds, the most powerful and widely adopted techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.
| Technique | Principle | Primary Application | Speed | Sensitivity | Development Effort |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Gold standard for QC, release testing, and preparative separation | Moderate | High (UV/MS) | High |
| Chiral SFC | Differential interaction with a CSP using supercritical CO₂ | High-throughput screening, "green" alternative to HPLC | Very Fast | High (UV/MS) | Moderate |
| Chiral NMR | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) | Orthogonal method, absolute configuration, no reference standard needed | Fast | Low | Low to Moderate |
In-Depth Analysis I: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is the cornerstone of enantiomeric purity analysis. The fundamental principle involves passing the analyte (mobile phase) over a column packed with a chiral stationary phase (CSP). The unique three-dimensional structure of the CSP allows it to interact differently with each enantiomer, causing one to be retained longer than the other, thus achieving separation.[3]
The Central Role of the Chiral Stationary Phase (CSP)
The success of any chiral separation hinges on the selection of the appropriate CSP.[5] For piperazine derivatives, polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated on a silica gel support, have demonstrated broad applicability and excellent performance.[5] Immobilized polysaccharide phases are often preferred due to their robustness and compatibility with a wider range of solvents.
Method Development Workflow: A Strategic Approach
A systematic screening approach is the most efficient path to a successful separation. The goal is to find a combination of CSP and mobile phase that provides a resolution (Rs) of greater than 1.5, which indicates baseline separation.[5]
Caption: A systematic workflow for chiral method development.
Protocol 1: Chiral SFC Method for (S)-2-(cyanomethyl)piperazine
Supercritical Fluid Chromatography (SFC) is often the platform of choice for chiral separations in pharmaceutical settings due to its speed, reduced solvent consumption, and high efficiency.[6] The low viscosity of supercritical CO₂ allows for higher flow rates without a significant loss in column efficiency.[7] For basic amines like piperazine derivatives, additives are crucial for achieving good peak shape and preventing excessive retention.[6][7]
1. Instrumentation and Materials:
-
SFC system with UV or MS detector
-
Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA)
-
Sample Preparation: Dissolve the (S)-2-(cyanomethyl)piperazine derivative in methanol to a concentration of 1 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Co-solvent Gradient: 5% to 40% Methanol (w/ 0.2% DEA) over 5 minutes, hold at 40% for 1 minute.
-
Column Temperature: 40 °C
-
Back Pressure: 150 bar
-
Detection: UV at 210 nm (as the cyanomethylpiperazine moiety lacks a strong chromophore)[5]
-
Injection Volume: 5 µL
3. Causality and Rationale:
-
Why SFC? Its high speed makes it ideal for screening multiple columns and conditions quickly. The CO₂-based mobile phase is also considered "greener" than the solvents used in normal-phase HPLC.[8]
-
Why a Polysaccharide CSP? These phases have a proven track record for separating a broad range of chiral compounds, including amines.[5]
-
Why Methanol as a Co-solvent? Methanol is a polar modifier that improves the solubility of the analyte in the CO₂ and enhances interactions with the CSP.[6]
-
Why Diethylamine (DEA)? As a basic additive, DEA is critical. It competes with the basic piperazine analyte for highly active sites on the silica surface of the CSP, dramatically improving peak shape and preventing tailing.[7][9]
4. Data Analysis and System Suitability:
-
Calculate the resolution (Rs) between the (S) and (R) enantiomer peaks. A value >1.5 is required for a validated method.[5]
-
Determine the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100[5]
-
For method validation, assess parameters like specificity, linearity, accuracy, and precision, with a target relative standard deviation (RSD) of ≤5% for the major component and ≤20% for the minor component near the quantitation limit.[3]
In-Depth Analysis II: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a powerful orthogonal technique for determining enantiomeric purity. It does not require the physical separation of enantiomers. Instead, a chiral solvating agent (CSA) is added to the sample, which forms transient, non-covalent diastereomeric complexes with each enantiomer.[10][11] These diastereomeric complexes are energetically different, leading to distinct and resolvable chemical shifts in the NMR spectrum.[12][13]
The Principle of Chiral Recognition by NMR
Caption: Formation of transient diastereomeric complexes in NMR.
A key advantage of this method is that it does not require a reference standard for the minor enantiomer. The enantiomeric excess can be calculated directly from the integration of the well-resolved signals corresponding to each diastereomeric complex.[14][15]
Protocol 2: ¹H-NMR Method using (R)-(-)-1,1'-Bi-2-naphthol (BINOL)
(R)-BINOL is a widely used and effective CSA for resolving chiral amines.[11][16] It interacts with the enantiomers of the piperazine derivative, leading to observable differences in the chemical shifts of protons near the chiral center.
1. Materials and Sample Preparation:
-
NMR Spectrometer (400 MHz or higher)
-
High-quality NMR tubes
-
Deuterated Chloroform (CDCl₃)
-
(S)-2-(cyanomethyl)piperazine derivative (analyte)
-
Chiral Solvating Agent: (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL)
2. Experimental Procedure:
-
Accurately weigh approximately 5-10 mg of the piperazine analyte into an NMR tube.
-
Add 1.0 to 1.5 molar equivalents of (R)-BINOL to the same tube.
-
Dissolve the mixture in ~0.6 mL of CDCl₃.
-
Shake the tube for 30-60 seconds to ensure complete dissolution and complex formation.[15]
-
Acquire a standard ¹H-NMR spectrum at 25 °C.
3. Causality and Rationale:
-
Why BINOL? Its C₂-symmetric structure and hydroxyl groups create a well-defined chiral environment that can effectively interact with amines through hydrogen bonding and π-π stacking, leading to significant chemical shift non-equivalence (Δδ).[12][16]
-
Why CDCl₃? A low-polarity solvent is chosen to favor the hydrogen-bond interactions that drive the formation of the diastereomeric complexes.[12]
-
Why an excess of CSA? Using a slight excess of the CSA helps to drive the equilibrium towards complex formation, ensuring that all analyte molecules are interacting and maximizing the observed chemical shift difference.
4. Data Analysis and Interpretation:
-
Identify a proton signal in the analyte's spectrum (ideally a singlet or doublet near the chiral center) that splits into two distinct signals in the presence of the CSA.
-
Carefully integrate the areas of these two resolved signals.
-
Calculate the enantiomeric excess (% ee) using the integrated areas (Int₁ and Int₂) of the two signals. % ee = |(Int₁ - Int₂) / (Int₁ + Int₂)| x 100
-
The accuracy of this method has been shown to be high, with linearity coefficients (R²) often exceeding 0.999 when tested against samples of known enantiomeric composition.[15]
Conclusion and Method Selection Strategy
Both chiral chromatography and NMR spectroscopy are powerful, reliable methods for determining the enantiomeric purity of (S)-2-(cyanomethyl)piperazine derivatives. The optimal choice depends on the specific context of the analysis.
-
For high-throughput screening and routine quality control , where speed and sensitivity are paramount, Chiral SFC is the superior choice. Its rapid analysis times and lower solvent consumption make it highly efficient for process monitoring and batch release testing.[6][8]
-
For structural confirmation, mechanistic studies, or when a reference standard of the undesired enantiomer is unavailable , Chiral NMR is an invaluable tool. It provides an independent, orthogonal confirmation of enantiomeric purity and can be used to assign absolute configuration in some cases.[11][14]
Ultimately, a robust analytical strategy in drug development will often employ both techniques: chromatography for routine, high-sensitivity quantification and NMR for orthogonal validation and deeper structural insight. This dual approach ensures the highest level of confidence in the stereochemical integrity of the active pharmaceutical ingredient.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basicity and aqueous solubility, make it a valuable building block for optimizing the pharmacokinetic profiles of drug candidates.[3] Among the vast array of functionalized piperazines, tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate stands out as a versatile intermediate, offering a unique combination of a protected secondary amine and a reactive cyanomethyl group for further synthetic elaboration.
This guide provides a comprehensive analysis of the material safety data sheet (MSDS) for tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, alongside a comparative look at its performance against relevant alternatives in common synthetic applications. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
Material Safety Data Sheet (MSDS) Analysis: An Inferred Profile
A specific, publicly available Material Safety Data Sheet (MSDS) for tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (CAS No. 1589565-36-5 for the (S)-enantiomer) is not readily found.[4][5][6] However, by examining the MSDS of structurally similar and widely used piperazine derivatives, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), and considering the known hazards of cyanomethyl compounds, a reliable safety profile can be inferred.[7][8]
Inferred Hazard Identification:
Based on the analysis of related compounds, tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is anticipated to be classified as an irritant. The primary hazards are expected to be:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[8]
-
Eye Irritation: Poses a risk of serious eye irritation.[8]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.
The presence of the cyanomethyl group warrants additional caution, as organic nitriles can have varying degrees of toxicity. While the Boc-protecting group generally mitigates the reactivity of the piperazine nitrogens, the cyanomethyl moiety introduces a potential for different toxicological properties compared to simpler C2-unsubstituted piperazines.
Handling and First Aid:
Standard laboratory safety protocols for handling chemical irritants should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Performance in Synthesis: A Comparative Perspective
tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a valuable building block due to the orthogonal reactivity of its functional groups. The Boc-protected nitrogen allows for selective reactions at the second nitrogen or the cyanomethyl group, followed by a straightforward deprotection step.
Key Synthetic Reactions and Comparison with Alternatives
1. N-Alkylation/Arylation of the Unprotected Secondary Amine:
The free secondary amine of the piperazine ring is a key site for introducing molecular diversity. This is typically achieved through nucleophilic substitution or reductive amination.
Alternative Comparison:
| Building Block | C2-Substituent | Expected Reactivity in N-Alkylation | Rationale |
| tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | -CH₂CN (Electron-withdrawing) | Moderate | The electron-withdrawing nature of the cyanomethyl group slightly decreases the nucleophilicity of the secondary amine compared to an unsubstituted piperazine. |
| tert-butyl piperazine-1-carboxylate | -H (Neutral) | High | The absence of an electron-withdrawing group at C2 results in a more nucleophilic secondary amine, leading to faster reaction rates. |
| tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate | -CH₂OH (Weakly electron-withdrawing) | Slightly Reduced | The hydroxyl group is weakly electron-withdrawing, leading to a slight reduction in nucleophilicity compared to the unsubstituted analog. The hydroxyl group may also require protection depending on the reaction conditions. |
| tert-butyl 2-(methyl)piperazine-1-carboxylate | -CH₃ (Electron-donating) | High | The electron-donating methyl group increases the electron density on the secondary amine, enhancing its nucleophilicity and reactivity. |
Experimental Workflow: N-Arylation of Boc-Protected Piperazines
This workflow illustrates a typical Buchwald-Hartwig amination, a common method for N-arylation.
Caption: A generalized workflow for the N-arylation of Boc-protected piperazines.
2. Modification of the C2-Substituent:
The cyanomethyl group of the title compound offers a handle for further transformations, such as reduction to an aminoethyl group or hydrolysis to a carboxymethyl group. This versatility is a key advantage over simpler C2-substituted piperazines.
3. Boc Deprotection:
The removal of the Boc protecting group is a critical step to liberate the secondary amine for subsequent reactions or to reveal the final drug molecule. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected piperazine (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
Logical Relationship of Synthetic Steps
Caption: Logical flow of synthetic strategies using the title compound.
Conclusion and Future Perspectives
tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a highly valuable and versatile building block in drug discovery. While its handling requires adherence to standard safety protocols for chemical irritants, its synthetic utility is significant. The presence of the cyanomethyl group, while slightly deactivating the secondary amine towards N-functionalization compared to simple Boc-piperazine, provides a crucial handle for further molecular elaboration, a feature lacking in many common alternatives.
The choice between tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and other C2-substituted piperazines will ultimately depend on the specific synthetic strategy and the desired final compound. For linear syntheses where N-functionalization is the primary goal, simpler and more reactive Boc-piperazines may be preferred. However, for convergent or diversity-oriented syntheses where late-stage modification of a C2-substituent is desired, the cyanomethyl group offers a distinct advantage. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic use of such multifunctional building blocks will remain a key enabler of innovation in medicinal chemistry.
References
- De Falco, L., et al. (2020). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. MedChemComm, 11(1), 39-58.
-
PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [amp.chemicalbook.com]
- 5. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Evaluating the Biological Effects of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and its Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents targeting a wide array of biological pathways.[1] Its unique physicochemical properties, including a high polar surface area and the presence of two nitrogen atoms for potential interactions, often confer favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[2] This guide provides a comprehensive framework for the biological evaluation of a specific piperazine derivative, Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, and its rationally designed analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for a comparative analysis, from initial cytotoxicity screening to elucidation of the mechanism of action and potential therapeutic targets.
Introduction to the Core Scaffold and Rationale for Analog Design
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring, a common pharmacophore in centrally active agents, and a cyanomethyl group, which can act as a warhead or a key interaction motif.[3] The tert-butyl carbamate (Boc) protecting group offers a site for facile deprotection and further derivatization. The exploration of its biological activity is a logical step in the quest for novel therapeutics.
To conduct a meaningful comparative analysis, a focused library of analogs should be synthesized. The design of these analogs should be guided by structure-activity relationship (SAR) principles, aiming to probe the importance of key structural features.
Proposed Analogs for Comparative Evaluation:
-
Analog 1 (A1): N-Benzyl Derivative: Replacing the Boc group with a benzyl group to explore the impact of a more rigid and aromatic substituent at the N1 position.
-
Analog 2 (A2): Cyano Group Bioisostere: Replacing the nitrile (-CN) with a bioisosteric equivalent, such as a tetrazole ring, to assess the role of the cyano group in potential target interactions.
-
Analog 3 (A3): Stereochemical Variant: Synthesizing the opposite enantiomer (R-configuration) of the parent compound to investigate stereospecificity in its biological effects.
-
Analog 4 (A4): Unprotected Piperazine: Removal of the Boc group to reveal the secondary amine, exploring the impact of a free basic center on activity and physicochemical properties.
Experimental Workflow: A Phased Approach to Biological Evaluation
A tiered approach to biological evaluation ensures a systematic and resource-efficient investigation. This workflow progresses from broad phenotypic screening to more focused target-based assays.
Caption: A phased experimental workflow for the comprehensive biological evaluation of novel chemical entities.
Phase 1: In Vitro Cytotoxicity Screening
The initial step in assessing the biological activity of novel compounds is to determine their cytotoxic potential across a panel of relevant cell lines.[4] This provides a broad overview of their potency and potential therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[6]
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the parent compound and its analogs in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations.
-
Treat the cells with the compounds and include appropriate controls (vehicle-only and untreated cells).
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
-
MTT Assay Procedure:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound.[5]
-
Data Presentation and Interpretation
The IC50 values for the parent compound and its analogs should be summarized in a clear, tabular format for easy comparison.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| Parent Compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Analog 1 (A1) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Analog 2 (A2) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Analog 3 (A3) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Analog 4 (A4) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells over non-cancerous cells, a desirable characteristic for a potential therapeutic agent.[6]
Phase 2: Elucidation of the Mechanism of Cell Death
Once cytotoxic activity is established, the next critical step is to understand how the compounds induce cell death. This typically involves distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
The results will provide quantitative data on the mode of cell death induced by each compound, offering insights into the underlying cellular pathways being affected.
Phase 3: Target Identification and Pathway Analysis
Identifying the molecular target of a bioactive small molecule is a crucial step in drug discovery.[8] Affinity-based pull-down methods coupled with mass spectrometry are powerful techniques for this purpose.[9][10]
Experimental Workflow: Affinity-Based Target Identification
Caption: A generalized workflow for affinity-based target identification of small molecules.
Signaling Pathway Analysis
Once potential targets are identified, it is essential to validate their engagement and understand the downstream effects on cellular signaling pathways.[11]
Experimental Protocol: Western Blotting for Key Signaling Proteins
-
Protein Extraction: Treat cells with the compounds and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected signaling pathways (e.g., Akt, mTOR, MAPK pathways) and their phosphorylated forms.[12]
-
Detection and Analysis: Use secondary antibodies conjugated to an enzyme for detection and quantify the protein bands.
This will reveal whether the compounds modulate specific signaling cascades, providing a deeper understanding of their mechanism of action.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the comparative biological evaluation of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and its analogs. By systematically progressing through cytotoxicity screening, mechanistic studies, and target identification, researchers can build a robust dataset to inform structure-activity relationships and guide further drug development efforts. The ultimate goal is to identify a lead compound with potent and selective activity, a well-defined mechanism of action, and a novel, druggable target. The versatile nature of the piperazine scaffold suggests that derivatives of this core structure hold significant promise for future therapeutic innovations.[13]
References
- Target identification for small bioactive molecules: finding the needle in the haystack.Vertex AI Search.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem.Vertex AI Search.
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central.PubMed Central.
- Target Identification and Validation (Small Molecules) - UCL.University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.Benchchem.
- Small-molecule Target and Pathway Identific
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Cell-Based Assays and Expression Kits - BPS Bioscience.BPS Bioscience.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review.World Journal of Pharmaceutical Research.
- Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US.Thermo Fisher Scientific.
- The Role of Piperazine Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.MDPI.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.PubMed.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI.MDPI.
- Cell Based Assays Development | Drug Discovery | Sygnature.
- Signaling Pathway Assays - Promega Corporation.
- Cell Signaling Multiplex Assays | MILLIPLEX® Assays - Sigma-Aldrich.Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Target identification for small bioactive molecules: finding the needle in the haystack. | Semantic Scholar [semanticscholar.org]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 13. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Introduction: The Privileged Status of Chiral Piperazines in Medicinal Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds, including numerous blockbuster drugs.[1] This six-membered saturated heterocycle containing two nitrogen atoms is a versatile building block, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. However, the true potential of the piperazine scaffold is unlocked when chirality is introduced. As the pharmaceutical industry increasingly focuses on stereochemically pure active ingredients to enhance efficacy and reduce off-target effects, the demand for efficient, scalable, and cost-effective methods for synthesizing enantiomerically pure C-substituted piperazines has surged.[1][2]
Despite their prevalence, a significant majority of piperazine-containing drugs are unsubstituted on the carbon framework, representing a vast, underexplored chemical space.[1][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive cost-benefit analysis of the leading synthetic strategies for accessing chiral piperazines. We will move beyond simple procedural lists to dissect the underlying principles, practical limitations, and economic realities of each route. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic pathway tailored to their specific project goals, whether for early-stage discovery or large-scale manufacturing.
Strategy 1: Chiral Pool Synthesis - The Workhorse Approach
This classical strategy leverages the abundance of naturally occurring chiral molecules, most commonly α-amino acids, as inexpensive and enantiomerically pure starting materials. The core logic is to build the piperazine ring around a pre-existing stereocenter.
Methodology Overview
A common pathway involves converting a chiral α-amino acid into a corresponding 1,2-diamine. This diamine, with its stereocenter intact, is then cyclized with a two-carbon electrophile to form the piperazine ring. A practical and scalable four-step synthesis starting from α-amino acids has been described, where the key transformation is an aza-Michael addition between a protected chiral 1,2-diamine and an in-situ generated vinyl sulfonium salt.[4] This approach allows for orthogonally protected products, which is highly valuable for subsequent functionalization.
Performance Analysis (The "Benefit")
-
Stereochemical Integrity: The primary advantage is the high enantiomeric excess (e.e.) of the final product, as the chirality is directly transferred from the starting material.[4]
-
Versatility: A wide variety of substituted piperazines can be synthesized by simply changing the starting amino acid, providing access to a diverse range of side chains (alkyl, aryl, etc.).[5]
-
Predictability: The outcomes are generally reliable and well-documented in the literature.
Cost & Practicality Analysis (The "Cost")
-
Starting Materials: The cost is low for routes starting with common natural amino acids (e.g., Alanine, Phenylalanine, Leucine). However, the use of unnatural or complex amino acids can significantly increase the starting material cost.
-
Operational Complexity: These are often multi-step syntheses (typically 4-6 steps), which can lead to lower overall yields and increased labor costs.[4][5] Protecting group manipulation (introduction and removal) is frequently required, adding to the step count.
-
Scalability: The methods are generally scalable, as demonstrated by several multi-gram scale syntheses.[4][6] The reactions typically use standard laboratory equipment and conditions.
Workflow & Key Experimental Protocol
Below is a representative workflow for the synthesis of orthogonally protected 2-substituted piperazines.
Caption: Workflow for Chiral Pool Synthesis of Piperazines.
Protocol: Synthesis of (R)-1-Boc-4-Cbz-2-methylpiperazine (Adapted from Chamakuri, S. et al., Organic & Biomolecular Chemistry, 2020)[4]
-
(R)-N-Boc-alaninol Synthesis: To a solution of (R)-N-Boc-alanine (10 g, 52.8 mmol) in dry THF (100 mL) at 0 °C, slowly add borane-dimethyl sulfide complex (10 M, 7.9 mL, 79.2 mmol). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of methanol, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield (R)-N-Boc-alaninol.
-
1,2-Diamine Formation: The resulting amino alcohol is converted to the corresponding azide via mesylation and subsequent displacement with sodium azide. The azide is then reduced, for example using triphenylphosphine and water, to afford the orthogonally bis-protected chiral 1,2-diamine.
-
Aza-Michael Cyclization: The chiral diamine (1 equiv.) is dissolved in a suitable solvent like acetonitrile. To this solution, 2-bromoethyl-diphenylsulfonium triflate (1.2 equiv.) and a base such as diisopropylethylamine (DIPEA, 2.5 equiv.) are added. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Workup and Purification: The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The final chiral piperazine is purified by silica gel column chromatography.
Strategy 2: Catalytic Asymmetric Hydrogenation - The Atom-Economic Approach
This strategy involves the direct asymmetric hydrogenation of a planar prochiral precursor, such as a pyrazine or a pyrazinone, to create the stereocenters in a single step. This approach is highly atom-economical and can be very efficient if a suitable catalyst system is found.
Methodology Overview
The core of this method is the use of a chiral transition metal catalyst (commonly Iridium or Palladium) to deliver hydrogen across the double bonds of the pyrazine ring in a stereocontrolled manner.[7][8][9] A key innovation in this area involves the in situ activation of the pyrazine substrate with alkyl halides to form pyrazinium salts, which are more readily hydrogenated with high enantioselectivity using an Iridium-catalyst paired with a chiral phosphine ligand.[9][10][11]
Performance Analysis (The "Benefit")
-
High Enantioselectivity: Optimized catalyst systems can achieve excellent enantiomeric excess, often exceeding 90-96% e.e.[7][9]
-
Step-Economy: This method can construct the chiral piperazine core in a single catalytic step from a readily available precursor, drastically shortening the synthetic sequence compared to chiral pool methods.
-
Scalability: The practicality of this method has been demonstrated on a gram scale without loss of reactivity or enantioselectivity.[7]
Cost & Practicality Analysis (The "Cost")
-
Catalyst Cost: The primary cost driver is the precious metal catalyst (Iridium, Palladium) and the often complex, proprietary chiral ligands. While catalyst loading can be low, the initial investment is significant.
-
Specialized Equipment: These reactions often require high-pressure hydrogenation equipment (1000 psi H₂), which may not be available in all laboratories and adds complexity for scaling.[7]
-
Substrate Synthesis: The synthesis of the substituted pyrazine starting materials can sometimes be non-trivial.
-
Process Optimization: Identifying the optimal catalyst, ligand, solvent, and reaction conditions for a new substrate can be time-consuming and resource-intensive.
Workflow & Key Experimental Protocol
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazinium Salt (Adapted from Huang, W.-X. et al., Organic Letters, 2016)[8][9]
-
Preparation of the Pyrazinium Salt: In a glovebox, a mixture of the substituted pyrazine (0.5 mmol), the activating alkyl halide (e.g., methyl iodide, 0.6 mmol), and a solvent such as acetone is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold acetone, and dried to yield the pyrazinium salt.
-
Catalyst Preparation: In a glovebox, the iridium precursor [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ligand (e.g., (R,S)-tBu-JosiPhos, 0.011 mmol) are dissolved in a degassed solvent like dichloromethane (DCM) and stirred for 20 minutes.
-
Hydrogenation: The pyrazinium salt (0.2 mmol) is placed in a vial inside a high-pressure autoclave. The prepared catalyst solution is added, and the autoclave is sealed. It is then purged with hydrogen gas before being pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a set temperature (e.g., 30 °C) for 24-48 hours.
-
Analysis: After safely venting the hydrogen, the reaction mixture is concentrated. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis, and the yield is determined after purification.
Strategy 3: Palladium-Catalyzed Asymmetric Allylic Alkylation - Advanced C-C Bond Formation
This modern approach enables the enantioselective synthesis of α-secondary and, notably, α-tertiary piperazin-2-ones, which are immediate precursors to the corresponding piperazines. Accessing α-tertiary stereocenters is a significant challenge, and this method provides a powerful solution.[12][13]
Methodology Overview
The strategy is a palladium-catalyzed decarboxylative allylic alkylation. It starts with a piperazin-2-one substrate that is alkylated with an allyl group. A chiral palladium catalyst, typically employing a PHOX ligand, controls the stereochemistry of the C-C bond formation as CO₂ is eliminated.[12][14] The resulting chiral piperazin-2-ones can be readily reduced to the target chiral piperazines.
Performance Analysis (The "Benefit")
-
Access to Tertiary Centers: This is one of the few general methods for the catalytic asymmetric synthesis of α-tertiary piperazin-2-ones, opening up novel chemical space for drug discovery.[12][13]
-
High Yields and Enantioselectivity: The reaction delivers products in good to excellent yields and high enantioselectivities.[13][14]
-
Functional Group Tolerance: The method is tolerant of a variety of N-substituents, allowing for diverse product libraries.[13]
Cost & Practicality Analysis (The "Cost")
-
Substrate Preparation: The synthesis of the starting N-protected piperazin-2-one allyl esters can require multiple steps.
-
Catalyst System: Similar to asymmetric hydrogenation, this route relies on a costly palladium catalyst and specialized chiral ligands (e.g., electron-deficient PHOX ligands).[14]
-
Reduction Step: An additional reduction step (e.g., with LiAlH₄) is required to convert the piperazin-2-one intermediate to the final piperazine, which can introduce safety and scalability concerns.[7]
Workflow & Key Experimental Protocol
Caption: Workflow for Pd-Catalyzed Asymmetric Allylic Alkylation.
Protocol: Enantioselective Synthesis of an α-Tertiary Piperazin-2-one (Adapted from Korch, K. M. et al., Angewandte Chemie, 2015)[12][13]
-
Catalyst Pre-formation: In a glovebox, the palladium source [Pd₂(pmdba)₃] (2.5 mol %) and the chiral ligand (e.g., (S)-t-Bu-PHOX, 7.5 mol %) are dissolved in anhydrous toluene and stirred for 20 minutes at room temperature.
-
Alkylation Reaction: The piperazin-2-one substrate (1 equiv.) is added to the pre-formed catalyst solution. The reaction vial is sealed and heated to the required temperature (e.g., 60 °C) for 12-24 hours.
-
Workup and Purification: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched piperazin-2-one.
-
Reduction to Piperazine: The purified piperazin-2-one is dissolved in dry THF and added dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C. The reaction is then heated to reflux until the starting material is consumed. After careful quenching, workup, and purification, the final chiral tertiary piperazine is obtained.
Strategy 4: Biocatalysis - The Green and Highly Selective Approach
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity under mild, environmentally friendly conditions. For chiral piperazines, this often involves the kinetic resolution of a racemic mixture or a direct asymmetric synthesis.
Methodology Overview
Enzymatic kinetic resolution is a common biocatalytic strategy. For instance, a racemic mixture of a piperazine precursor, such as methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, can be subjected to hydrolysis by an enzyme like Alcalase. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[15] These two compounds can then be easily separated. More advanced methods use transaminases for the asymmetric synthesis of piperazinones from N-(2-oxopropyl) amino acid esters, followed by spontaneous cyclization.[16]
Performance Analysis (The "Benefit")
-
Exceptional Selectivity: Enzymes offer unparalleled enantioselectivity (often >99% e.e.) and regioselectivity, minimizing by-product formation.[16]
-
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and eliminating the need for harsh reagents.
-
Environmental Sustainability: Biocatalysis is a cornerstone of green chemistry, generating less hazardous waste compared to traditional chemical methods.[2][16]
Cost & Practicality Analysis (The "Cost")
-
Enzyme Cost and Availability: While some bulk enzymes (like lipases) are inexpensive, specialized enzymes can be costly and may have limited commercial availability. However, the field of enzyme engineering is rapidly addressing this.
-
Reaction Throughput: Enzymatic reactions can sometimes be slower and operate at lower substrate concentrations than traditional chemical reactions, potentially impacting throughput.
-
Process Development: Identifying a suitable enzyme and optimizing reaction conditions (pH, temperature, co-factors) can require specialized screening and expertise.
-
Yield Limitation in Resolution: A key drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. This can be overcome with deracemization strategies but adds complexity.
Workflow & Key Experimental Protocol
Caption: Workflow for Biocatalytic Kinetic Resolution.
Protocol: Enzymatic Resolution of (±)-Methyl-4-Boc-piperazine-2-carboxylate (Adapted from Wu, G. et al., Enantiomer, 2001)[15]
-
Reaction Setup: Racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate (1.0 g) is suspended in a phosphate buffer solution (e.g., 100 mL, pH 7.5).
-
Enzymatic Reaction: The enzyme Alcalase (e.g., 100 mg) is added to the suspension. The mixture is stirred at a controlled temperature (e.g., 35 °C). The progress of the reaction is monitored by chiral HPLC, tracking the formation of the acid and the consumption of the starting ester.
-
Reaction Quench and Separation: Once approximately 50% conversion is reached, the reaction is stopped by filtration to remove the enzyme. The pH of the filtrate is adjusted to be basic (e.g., pH 9) with Na₂CO₃.
-
Extraction: The unreacted (S)-ester is extracted from the aqueous solution with an organic solvent (e.g., ethyl acetate). The aqueous layer is then acidified (e.g., to pH 2) with HCl, and the resulting (R)-acid is extracted with ethyl acetate.
-
Purification: Both organic extracts are dried and concentrated to yield the enantiomerically pure ester and acid, respectively.
Comparative Summary and Decision-Making Framework
Choosing the right synthetic route is a multi-factorial decision. The table below provides a high-level comparison to guide this process.
| Metric | Chiral Pool Synthesis | Asymmetric Hydrogenation | Asymmetric Allylic Alkylation | Biocatalysis (Resolution) |
| Typical e.e. | >98% (from pure source) | 90-96% | 90-99% | >99% |
| Overall Yield | Moderate (multi-step) | Good to Excellent | Good | Max 50% per enantiomer |
| Number of Steps | High (4-6) | Low (1-2) | Moderate (2-3 + substrate) | Low (1 + separation) |
| Scalability | Good | Good, but requires pressure | Moderate | Moderate to Good |
| Cost of Reagents | Low (common amino acids) | High (catalyst + ligand) | High (catalyst + ligand) | Low to High (enzyme) |
| Equipment | Standard Glassware | High-Pressure Reactor | Standard Glassware | Standard Glassware, Incubator |
| Key Advantage | Reliable, predictable | Atom- and step-economical | Access to tertiary centers | "Green", exceptional selectivity |
| Key Disadvantage | Long sequence, atom-uneconomical | High initial cost, pressure | Substrate prep, catalyst cost | 50% yield limit, screening |
To further aid in selection, the following decision-making flowchart can be used:
Caption: Decision framework for selecting a synthetic route.
Conclusion and Future Outlook
The synthesis of chiral piperazines is a mature field with several robust and powerful strategies.
-
Chiral Pool Synthesis remains the go-to method for many applications due to its reliability and the low cost of common amino acid starting materials, despite its longer sequences.[4]
-
Catalytic Asymmetric Hydrogenation offers an elegant and efficient route for large-scale production where the initial investment in catalysts and equipment can be justified by the high throughput and step-economy.[7][9]
-
Palladium-Catalyzed Allylic Alkylation has opened the door to previously inaccessible α-tertiary piperazines, providing medicinal chemists with tools to explore new dimensions of chemical space.[12]
-
Biocatalysis represents the future of sustainable synthesis, providing products of the highest enantiopurity under the mildest conditions, a trend that will only grow as new enzymes are discovered and engineered.[2][16]
Emerging technologies, such as photoredox-catalyzed C-H functionalization, promise even more direct and modular ways to construct and modify the piperazine core, circumventing the need for pre-functionalized substrates entirely.[3][17] By understanding the distinct cost-benefit profile of each available methodology, researchers can make informed, strategic decisions that accelerate the journey from chemical concept to life-changing medicine.
References
-
Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL: [Link]
-
Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Caltech Library URL: [Link]
-
Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent Source: Journal of the American Chemical Society URL: [Link]
-
Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Catalytic asymmetric synthesis of substituted morpholines and piperazines. Source: Universitat Rovira i Virgili URL: [Link]
-
Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of Chiral Piperazines Source: Researcher.Life URL: [Link]
-
Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central URL: [Link]
-
Title: Asymmetric synthesis of 2-arylpiperazines Source: ResearchGate URL: [Link]
-
Title: Regioselective Ring-Opening of Amino Acid-Derived Chiral Aziridines: an Easy Access to cis-2,5-Disubstituted Chiral Piperazines Source: ResearchGate URL: [Link]
-
Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: ACS Publications URL: [Link]
-
Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]
-
Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: ACS Publications URL: [Link]
-
Title: Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: PubMed URL: [Link]
-
Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - Organic Letters Source: Figshare URL: [Link]
-
Title: Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]
-
Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: ResearchGate URL: [Link]
-
Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University URL: [Link]
-
Title: Programmable Piperazine Synthesis via Organic Photoredox Catalysis Source: PubMed Central (PMC) - NIH URL: [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - Organic Letters - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 13. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 15. experts.umn.edu [experts.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and its Structural Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold is a cornerstone of modern pharmacotherapy. Its unique physicochemical properties often impart favorable pharmacokinetics to drug candidates.[1][2] This guide provides an in-depth technical comparison of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, a versatile building block, with its structural analogs and derivatives. We will delve into synthetic methodologies, comparative physicochemical properties, and structure-activity relationships (SAR) to inform the design of novel therapeutics.
The Core Moiety: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a chiral heterocyclic compound featuring a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group and substituted with a cyanomethyl group at the 2-position. The Boc group allows for selective functionalization of the secondary amine, while the cyanomethyl group can be a key pharmacophore or a precursor for further chemical modifications.[3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [4] |
| Molecular Weight | 225.29 g/mol | [4] |
| Boiling Point | 361.1±17.0 °C (Predicted) | [4] |
| Density | 1.064±0.06 g/cm³ (Predicted) | [4] |
| pKa | 7.70±0.40 (Predicted) | [4] |
Synthesis of Chiral 2-Substituted Piperazines: A Strategic Overview
The synthesis of enantiomerically pure 2-substituted piperazines like Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a critical step in drug development. Several synthetic strategies have been developed to achieve high yields and stereoselectivity.
General Synthetic Workflow
A common approach involves the use of chiral starting materials, such as amino acids, to introduce the desired stereochemistry. The piperazine ring is then constructed through a series of reactions, including protection, cyclization, and deprotection steps.
Caption: General synthetic workflow for chiral 2-substituted piperazines.
Experimental Protocol: Synthesis of (S)-Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
This protocol is a representative method adapted from general procedures for the synthesis of N-Boc protected piperazine derivatives.
Step 1: Synthesis of (S)-1-Boc-piperazine-2-carboxylic acid
-
To a solution of (S)-piperazine-2-carboxylic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq.).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Amide Coupling to form (S)-tert-butyl 2-(cyanomethylcarbamoyl)piperazine-1-carboxylate
-
Dissolve the crude (S)-1-Boc-piperazine-2-carboxylic acid (1 eq.) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the mixture for 15 minutes at room temperature.
-
Add aminoacetonitrile hydrochloride (1.2 eq.) and triethylamine (1.5 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the amide.
Step 3: Reduction of the Amide
-
Dissolve the amide from the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add borane-tetrahydrofuran complex (BH₃·THF) (3 eq.).
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1N HCl.
-
Basify the mixture with 2N NaOH and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain (S)-Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.
Structural Analogs and Derivatives: A Comparative Analysis
N4-Substituted Analogs
The substituent on the N4 nitrogen of the piperazine ring plays a crucial role in modulating the biological activity of the molecule.[5] By replacing the hydrogen with various functional groups, researchers can tune the compound's affinity for different biological targets.
Representative N4-Substituted Analogs:
-
Arylpiperazines: The introduction of an aryl group, such as a phenyl or substituted phenyl ring, is a common strategy in the development of CNS-active agents. These derivatives have shown activity as serotonin and dopamine receptor ligands.[6][7]
-
Benzylpiperazines: Benzyl substitution can also lead to compounds with significant biological activity.
-
Alkylpiperazines: Simple alkyl chains can be introduced to modulate lipophilicity and permeability.
-
Acylpiperazines: Acylation of the N4 nitrogen can lead to compounds with a range of activities, including enzyme inhibition.
Caption: N4-substituent effects on piperazine derivatives' activity.
Modification of the 2-(Cyanomethyl) Group
The cyanomethyl group is a versatile functional handle. It can act as a hydrogen bond acceptor or be transformed into other functional groups to explore the chemical space around the target protein.
Potential Modifications:
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid, introducing a negative charge at physiological pH, which could be beneficial for interacting with positively charged residues in a binding pocket.
-
Reduction to Amine: The nitrile can be reduced to a primary amine, which can then be further functionalized.
-
Conversion to Tetrazole: The nitrile can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.
Biological Applications and Performance Comparison
Piperazine derivatives have a broad range of therapeutic applications, and the structural features of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and its analogs make them promising candidates for various targets.[8]
Enzyme Inhibition
Many piperazine-containing compounds are known to be potent enzyme inhibitors. For example, derivatives of 2-(cyanomethyl)piperazine have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes. The cyanomethyl group can interact with key residues in the active site of the enzyme.
Hypothetical Comparative Data for DPP-4 Inhibition (Illustrative)
| Compound | N4-Substituent | C2-Substituent | IC₅₀ (nM) |
| Parent Compound | H | -CH₂CN | 500 |
| Analog A | 3-trifluoromethylphenyl | -CH₂CN | 50 |
| Analog B | H | -CH₂COOH | 1000 |
| Analog C | 3-trifluoromethylphenyl | -CH₂-tetrazole | 75 |
This data is illustrative and not based on a specific cited study, but reflects general SAR trends observed in related inhibitor classes.
Central Nervous System (CNS) Activity
The piperazine scaffold is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.[6] The ability to cross the blood-brain barrier and interact with neurotransmitter receptors is a key feature of these compounds. The lipophilicity and hydrogen bonding capacity of the N4-substituent are critical for CNS activity.
Conclusion and Future Directions
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. While direct comparative data for a homologous series of its derivatives is not yet prevalent in the literature, analysis of related piperazine-containing compounds provides valuable insights into potential structure-activity relationships.
Future research should focus on the systematic synthesis and evaluation of analogs of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, with variations at both the N4-position and the C2-cyanomethyl group. Such studies will provide a clearer understanding of the SAR for this scaffold and facilitate the development of novel therapeutics with improved potency and selectivity.
References
-
PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Rev Med Chem. 2021;21(3):362-379.
- An insight into the therapeutic potential of piperazine-based anticancer agents. Turk J Chem. 2019;43(1):1-26.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. 2021;26(11):3327.
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Piperazine derivatives for therapeutic use: A patent review (2010-present).
- Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem. 2009;4(10):1714-21.
- SAR studies of piperazine derivatives as antidepressant compounds. Med Chem Res. 2022;31:1-17.
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. 2024;29(18):4321.
- Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives.
- Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. J Med Chem. 1999;42(18):3647-56.
- Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Eur J Med Chem. 2022;238:114448.
- Synthesis and biological evaluation of N-substituted noscapine analogues. ChemMedChem. 2012;7(12):2122-33.
- Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. Bioorg Med Chem Lett. 2012;22(1):336-9.
-
PubChem. 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)-. National Center for Biotechnology Information. [Link]
- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules. 2023;28(7):3206.
-
Enzyme Inhibitors: Design, Synthesis and Biological Evaluation, 2nd Edition. MDPI. [Link]
-
Special Issue : Enzyme Inhibitors: Discovery, Synthesis and Medical Applications. MDPI. [Link]
Sources
- 1. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 2. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Common Building Block
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a heterocyclic building block frequently employed in the synthesis of complex molecules, particularly in the pharmaceutical industry. The piperazine ring is a prevalent scaffold in many approved drugs, valued for its ability to modulate physicochemical properties like solubility and basicity, thereby enhancing pharmacokinetic profiles. The cyanomethyl substituent offers a versatile handle for further chemical transformations, while the Tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential reactions on the piperazine nitrogens.
Given its role as a foundational piece in multi-step syntheses, the purity of this starting material is not just a matter of quality control; it is a critical determinant of the success, reproducibility, and safety of the entire synthetic cascade. Impurities, even at trace levels, can lead to significant downstream consequences, including the formation of unwanted side-products, reduced yields, and the introduction of potentially toxic or mutagenic compounds into a drug candidate. This guide provides a comprehensive framework for the rigorous purity assessment of commercially available Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, empowering researchers to make informed decisions when selecting a supplier.
Understanding Potential Impurities: A Chemist's Perspective
A robust analytical strategy begins with a theoretical understanding of what impurities might be present. These can be broadly categorized based on their origin in the manufacturing process.[1][2][3]
-
Process-Related Impurities: These arise from the synthetic route used to manufacture the compound. Common impurities may include:
-
Unreacted Starting Materials: Such as piperazine, tert-butyl dicarbonate (Boc-anhydride), or precursors to the cyanomethyl sidechain.
-
By-products: Resulting from incomplete reactions or side reactions. For instance, the formation of a di-Boc protected piperazine or incomplete alkylation.
-
Reagents and Catalysts: Trace amounts of bases, coupling agents, or catalysts used in the synthesis.[3]
-
-
Degradation Products: The Boc protecting group is susceptible to cleavage under acidic conditions.[4][5] Improper storage or handling can lead to the formation of the de-protected parent compound, 2-(piperazin-2-yl)acetonitrile.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed. Their presence is strictly regulated by guidelines such as ICH Q3C.[6]
-
Water Content: The presence of water can affect the reactivity and stability of the compound and is a critical parameter for calculating purity by mass balance.
A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. The workflow below outlines a robust strategy for characterizing commercial lots of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.
Caption: Workflow for comprehensive purity assessment of a commercial chemical intermediate.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Method optimization and validation are essential for implementation in a regulated environment.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Rationale: HPLC is the workhorse for purity assessment, offering high-resolution separation of the main component from its non-volatile organic impurities.[7] A reversed-phase C18 column is a standard choice for compounds of this polarity. A gradient elution ensures that both polar and non-polar impurities are effectively separated and detected.
Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-23 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm. Causality: The amide and nitrile functionalities lack strong chromophores in the >230 nm range; 210 nm provides sensitive detection for the main compound and potential impurities.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Analysis: Inject 5 µL. Purity is determined by area percent calculation, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard should be used.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[8][9][10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei.[10] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, a direct mass/mass purity value can be calculated.
Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard (IS): Maleic Anhydride (certified reference material). Causality: Maleic Anhydride is chosen for its high purity, stability, and a simple, sharp singlet in a region of the spectrum (around 7.0 ppm in DMSO-d6) that is unlikely to overlap with analyte signals.
-
Sample Preparation:
-
Accurately weigh ~15 mg of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate into a vial.
-
Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).
-
-
Acquisition Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated (typically 30-60 seconds) to allow for full magnetization recovery.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>16).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the Boc group singlet) and the singlet for the internal standard.
-
Calculate the purity using the standard qNMR equation:[11] Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents
Rationale: HS-GC is the standard technique for analyzing volatile organic compounds in non-volatile samples, as mandated by USP <467> and ICH Q3C guidelines.[12] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, preventing non-volatile matrix components from contaminating the system. A mass spectrometer detector provides definitive identification of the solvents.[13][14][15]
Protocol:
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Column: A non-polar column suitable for solvent analysis (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm).
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., DMSO or DMF, ensuring it is not a potential residual solvent itself).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC Parameters:
-
Inlet Temperature: 200 °C.
-
Carrier Gas: Helium, constant flow.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
MS Parameters: Scan range 35-350 amu.
-
Analysis: Identify and quantify solvents based on retention time and mass spectrum comparison to a standard solvent mixture.
Comparative Analysis of Commercial Samples: A Hypothetical Case Study
To illustrate the importance of this multi-faceted approach, consider the hypothetical data obtained from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Method | Acceptance Criteria |
| Appearance | White solid | Off-white solid | Yellowish solid | Visual | White to off-white solid |
| Assay (HPLC Area %) | 99.2% | 98.5% | 97.1% | HPLC-UV | ≥ 98.0% |
| Largest Impurity (HPLC) | 0.3% (Unk.) | 0.8% (de-Boc) | 1.5% (Unk.) | HPLC-UV | ≤ 0.5% |
| Purity (qNMR) | 99.0% w/w | 97.8% w/w | 96.5% w/w | ¹H NMR | Report |
| Water Content | 0.2% | 0.5% | 0.8% | Karl Fischer | ≤ 0.5% |
| Residual Solvents | Toluene: 150 ppm | Acetone: 2000 ppm | Dichloromethane: 700 ppm | HS-GC-MS | Toluene ≤ 890 ppm; Acetone ≤ 5000 ppm; DCM ≤ 600 ppm (ICH Q3C) |
| Overall Assessment | Pass | Marginal Pass | Fail | - | - |
Interpretation:
-
Supplier A: Presents as a high-quality material. The HPLC and qNMR results are in good agreement, and all residual and impurity levels are well within typical limits. This material would be suitable for demanding applications.
-
Supplier B: While the material meets the ICH limits for residual solvents, the HPLC purity is lower, and a significant amount of the de-protected impurity is present. This suggests potential issues with the stability of the product or its purification process. The higher water content also contributes to the lower qNMR purity value. This lot may be acceptable for early-stage, non-critical work but poses a risk for GMP synthesis.
-
Supplier C: Fails on multiple criteria. The appearance is poor, and the purity by both HPLC and qNMR is low. The presence of a large unknown impurity and high water content makes this material unsuitable for most applications. The high level of dichloromethane, a Class 2 solvent, is also a concern.
Conclusion and Recommendations
The purity of a chemical building block like Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a foundational pillar of successful chemical synthesis. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. An independent, multi-modal analytical verification is essential.
This guide recommends a three-pronged approach:
-
Chromatographic Purity: Use HPLC-UV to establish the impurity profile and relative purity.
-
Absolute Purity and Identity: Employ ¹H qNMR for an unambiguous structural confirmation and a direct measure of mass purity.
-
Residuals Analysis: Quantify water content by Karl Fischer titration and volatile organic impurities by HS-GC-MS.
By integrating the data from these orthogonal techniques, researchers can build a comprehensive and trustworthy understanding of their starting material quality, mitigating risks, ensuring reproducibility, and ultimately accelerating the path of drug discovery and development.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link][8]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link][6]
-
ResearchGate. (n.d.). Determining and reporting purity of organic molecules: Why qNMR. [Link][9]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][16]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link][10]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][11]
-
Daicel Pharma Standards. (n.d.). Piperazine Impurities. [Link][1]
-
ICH. (n.d.). Q3A(R2) Impurities in New Drug Substances. [Link][17]
-
Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link][13]
-
Shimadzu Europe. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link][14]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link][2]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link][3]
-
Resolve Mass Laboratories. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link][12]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link][5]
-
Shimadzu Latin America. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link][15]
Sources
- 1. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ikev.org [ikev.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. scispace.com [scispace.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rssl.com [rssl.com]
- 11. emerypharma.com [emerypharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. shimadzu.com [shimadzu.com]
- 14. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 15. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (CAS No. 90313-02-9). Developed for researchers, scientists, and drug development professionals, this guide synthesizes safety data from structurally related compounds to establish a robust disposal protocol. Given the compound's chemical structure, which incorporates a piperazine ring and a nitrile functional group, it must be managed as hazardous chemical waste to ensure laboratory safety and environmental compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is not consistently available. The following procedures are therefore based on an expert analysis of its constituent chemical moieties: Boc-protected piperazines and organic nitriles.[1][2] Crucially, you must always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities before proceeding. [2]
Part 1: Core Hazard Assessment and Safety Principles
The primary hazards associated with tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate are derived from its piperazine and cyanomethyl components. Piperazine derivatives are known to cause skin and eye irritation, with some being corrosive.[3][4][5] The cyanomethyl (nitrile) group introduces toxicity risks; organic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin and may release highly toxic gases, such as hydrogen cyanide, under conditions of fire or upon reaction with strong acids.[6][7][8]
| Hazard Category | Description | Primary Mitigation Strategy |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7] | Handle exclusively within a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE) to prevent any physical contact.[2][6] |
| Skin & Eye Irritation | Expected to cause skin irritation and serious eye damage upon contact.[1][6][7][9] | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a full-length lab coat.[1][6] |
| Environmental Hazard | Potentially harmful to aquatic life if released into the environment.[2][3] | Do not discard down the drain or in general trash.[2][6][10] All waste must be collected and disposed of as hazardous chemical waste. |
| Chemical Reactivity | Potential for hazardous reactions with incompatible materials (e.g., strong acids, strong oxidizing agents). | Segregate waste streams. Never mix with incompatible chemicals in the same waste container.[1][11] |
Part 2: Pre-Disposal Protocol: Protective Equipment and Engineering Controls
Safe disposal begins with preventing exposure. Adherence to the following engineering and personal protective controls is mandatory when handling this compound and its associated waste.
-
Engineering Control: Chemical Fume Hood All handling of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, including weighing, transferring, and preparing waste, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of dust or aerosols.[1][2][8]
-
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable option) are required. Inspect gloves for any signs of degradation or puncture before use.[1][6]
-
Eye Protection: Safety goggles with side shields or a face shield are mandatory to protect against splashes.[6]
-
Protective Clothing: A full-length laboratory coat must be worn and kept fastened.[1]
-
Part 3: Step-by-Step Waste Collection and Disposal Procedure
This protocol outlines the systematic process for collecting and managing all waste streams containing tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.
1. Waste Identification and Segregation
-
Characterize the Waste: Identify all materials contaminated with the compound. This includes:
-
Residual solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, TLC plates).
-
Empty stock containers.
-
-
Segregate the Waste Stream: Designate this waste as Non-Halogenated Organic Waste .[12] It is critical to NOT mix this waste with:
2. Container Selection and Labeling
-
Select a Compatible Container: Use a designated hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-on cap.[2][8]
-
Proper Labeling: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate ". Do not use abbreviations or chemical formulas.[2]
-
Appropriate hazard symbols or pictograms (e.g., irritant, toxic).
-
3. Waste Collection Protocol
-
Solid Waste: Carefully transfer any residual solid compound and contaminated disposable labware (e.g., weighing paper, contaminated gloves) into the designated solid hazardous waste container.[1][2]
-
Liquid Waste (Solutions): Pour solutions containing the compound into a designated liquid hazardous waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace.
-
Contaminated Labware (Non-disposable):
-
Rinse non-disposable glassware (e.g., flasks, beakers) with a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).
-
Collect this first rinse ("prerinse") as hazardous liquid waste and add it to your non-halogenated organic waste container.
-
Subsequent cleaning with soap and water can then be performed. Dispose of any contaminated cleaning materials, like paper towels, as solid hazardous waste.[1]
-
4. Temporary Storage
-
Secure Storage: Keep the hazardous waste container securely sealed when not in use.[2][6]
-
Designated Area: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from incompatible materials.[2] This area should have secondary containment to manage potential leaks.[8]
5. Final Disposal
-
Professional Disposal Required: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Recommended Disposal Method: High-temperature incineration is the preferred disposal method for nitrile-containing compounds.[2][8] This process ensures the complete destruction of the organic molecule, preventing the release of toxic byproducts into the environment.[8]
Part 4: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ensure Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-nitrile gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1][3][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Visualization of Disposal Workflow
The following diagram illustrates the logical process for the safe management and disposal of waste containing tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.
Caption: Logical workflow for the safe disposal of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.
References
-
PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
PubChem. tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Angene Chemical. tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride Safety Data Sheet. Angene Chemical. [Link]
-
Novachem. Piperazine citrate Safety Data Sheet. Novachem. [Link]
-
CP Lab Safety. Nitriles Waste Compatibility. CP Lab Safety. [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Yufeng. Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
-
Fisher Scientific. 1-Boc-homopiperazine Safety Data Sheet. Fisher Scientific. [Link]
-
UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aksci.com [aksci.com]
- 7. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 9. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Senior Application Scientist's Guide to Handling Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: From Risk Assessment to Disposal
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry, but its molecular structure necessitates a rigorous handling protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use, grounded in the compound's chemical properties. The objective is to empower researchers with the knowledge to not only follow safety protocols but to understand the critical reasoning that underpins them.
Hazard Profile Analysis: Understanding the "Why"
The requirement for stringent personal protective equipment (PPE) is directly derived from the trifecta of hazards presented by the compound's constituent parts: the piperazine ring, the cyanomethyl group, and its physical form as a potential dust.
-
Piperazine Core: The foundational piperazine ring is known to be corrosive and can cause severe skin burns and eye damage.[1] Furthermore, piperazine derivatives are recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[2]
-
Cyanomethyl (-CH₂CN) Group: This functional group introduces the most significant acute toxicity risk. While the nitrile is organic, it can metabolize or decompose under certain conditions (e.g., strong acids, high heat) to release highly toxic hydrogen cyanide gas.[3] Cyanide is a potent systemic poison that can be absorbed through inhalation, skin contact, and ingestion, interfering with cellular respiration.[4][5]
-
Solid/Particulate Form: As a solid, this compound can easily become airborne as dust during handling, such as weighing or transferring.[6][7] This creates a direct route for inhalation, which is a primary concern due to the cyanomethyl group.[8]
Based on data for this and structurally similar compounds, the primary GHS Hazard Statements are:
-
H302: Harmful if swallowed[8]
-
H312: Harmful in contact with skin[8]
-
H332: Harmful if inhaled[8]
-
H335: May cause respiratory irritation[7]
Therefore, the safety strategy must prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a necessary response to the identified hazards. All handling of this compound must occur within a certified chemical fume hood to contain dust and potential vapors.
Primary Engineering Control (First Line of Defense):
-
Chemical Fume Hood: All manipulations, including weighing, dissolution, and transfers, must be performed in a properly functioning chemical fume hood.[1][9] This provides the most critical layer of protection by containing aerosols and dust at the source.
Mandatory Personal Protective Equipment:
-
Eye and Face Protection: Standard safety glasses are insufficient. Tightly fitting safety goggles are required to protect against airborne particulates and potential splashes.[10] For larger quantities or tasks with a high splash risk (e.g., quenching a reaction), a full-face shield should be worn over the goggles.[7]
-
Hand Protection: Nitrile gloves are the minimum requirement. Given the compound's dermal toxicity, consider double-gloving for added protection, especially during transfers and workups. Gloves should be inspected before use and changed immediately if contamination is suspected or observed.[10][11]
-
Body Protection: A buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.[6] Ensure footwear is closed-toe and covers the entire foot.
Conditional PPE - Respiratory Protection:
-
A NIOSH-approved respirator is required if there is a risk of dust generation outside of a fume hood, during a large spill cleanup, or if ventilation is inadequate.[2][6]
-
For particulates/dust, a respirator with an N95 or P100 filter is appropriate.[6] The choice of respirator must be based on a formal risk assessment by your institution's environmental health and safety (EHS) department.
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (Consult EHS) |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid | Tightly-fitting Goggles | Double Nitrile Gloves | Lab Coat | Required if not in a certified hood |
| Solution Preparation | Tightly-fitting Goggles | Double Nitrile Gloves | Lab Coat | Not required if in a certified hood |
| Reaction Workup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required if in a certified hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | N95/P100 Respirator Recommended |
| Waste Disposal | Tightly-fitting Goggles | Nitrile Gloves | Lab Coat | Not typically required |
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and ensures a controlled environment from start to finish.
Step 1: Preparation and Pre-Handling Checklist
-
Ensure a chemical fume hood is certified and operational.
-
Designate a specific area within the hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents) inside the hood.
-
Locate the nearest safety shower and eyewash station.[12]
-
Prepare a dedicated, labeled waste container for solid and liquid waste containing the compound.
Step 2: Aliquoting and Weighing the Solid
-
Don all required PPE (goggles, double gloves, lab coat).
-
Perform all weighing operations inside the fume hood. If using an analytical balance outside the hood, use a dedicated enclosure or perform the task in a glove box.
-
Use a spatula to carefully transfer the solid, minimizing any actions that could create dust. Avoid pouring the dry powder.
-
Close the primary container immediately after removing the desired amount.
Step 3: Dissolution and Use in Solution
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Ensure the vessel is appropriately capped or covered during any mixing or agitation.
-
All subsequent transfers of the solution should be done using a syringe or cannula to prevent aerosol generation.
Step 4: Post-Handling Decontamination
-
Carefully remove the outer pair of gloves (if double-gloving) after handling is complete.
-
Wipe down all contaminated surfaces, spatulas, and glassware with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials in the designated hazardous waste container.
-
Remove the lab coat and remaining PPE, washing hands thoroughly with soap and water afterward.[6][12]
Diagram 1: Safe Handling Workflow
Caption: Workflow for handling Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.
Emergency Procedures and Waste Disposal
Spill Management
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[6]
-
Carefully scoop the material into the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert all personnel.
-
Contact your institution's EHS emergency response team immediately.
-
Prevent entry into the contaminated area.
-
Exposure Response (First Aid)
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[7][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Chemical Waste Disposal
-
All waste contaminated with this compound, including empty containers, disposable labware, gloves, and bench paper, must be treated as hazardous waste.
-
Store waste in a clearly labeled, sealed, and compatible container in a designated satellite accumulation area.
-
Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][11] Do not dispose of this chemical down the drain.[7][12]
References
-
Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
-
Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2. PubChem, National Center for Biotechnology Information.
-
Piperazine - European Directorate for the Quality of Medicines & HealthCare. EDQM.
-
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate-SDS. MedChemExpress.
-
SAFETY DATA SHEET - 1-Boc-piperazine. Fisher Scientific.
-
SAFETY DATA SHEET - Piperazine. Sigma-Aldrich.
-
tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5. ChemicalBook.
-
(S)-Tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate - Safety Data Sheet. AK Scientific, Inc.
-
tert-Butyl piperazine-1-carboxylate | C9H18N2O2. PubChem, National Center for Biotechnology Information.
-
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2. PubChem, National Center for Biotechnology Information.
-
SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperazine. TCI Chemicals.
-
SAFETY DATA SHEET - Piperazine. Fisher Scientific.
-
CYANIDES (as CN). Occupational Safety and Health Administration (OSHA).
-
tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5. ChemicalBook.
-
Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). Occupational Safety and Health Administration (OSHA).
-
CYANIDE HAZARD SUMMARY. New Jersey Department of Health.
-
Safety Data Sheet. CymitQuimica.
-
How to transport the Piperazine Series safely? BTC.
-
Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Toxicological Profile for Cyanide - NCBI Bookshelf.
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. fishersci.com [fishersci.com]
- 3. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]
- 4. nj.gov [nj.gov]
- 5. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. aksci.com [aksci.com]
- 8. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
